molecular formula C10H15NO3 B1594216 Ethyl 3-oxoquinuclidine-2-carboxylate CAS No. 34286-16-3

Ethyl 3-oxoquinuclidine-2-carboxylate

Cat. No.: B1594216
CAS No.: 34286-16-3
M. Wt: 197.23 g/mol
InChI Key: ZJSQPPLVZFFPOW-UHFFFAOYSA-N
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Description

Ethyl 3-oxoquinuclidine-2-carboxylate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)8-9(12)7-3-5-11(8)6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSQPPLVZFFPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329131
Record name Ethyl 3-oxoquinuclidine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34286-16-3
Record name Ethyl 3-oxoquinuclidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-oxoquinuclidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Ethyl 3-oxoquinuclidine-2-carboxylate, registered under CAS number 34286-16-3 , is a pivotal bicyclic β-keto ester that serves as a highly valuable building block in modern synthetic organic and medicinal chemistry. Its rigid quinuclidine framework, a recurring motif in a variety of biologically active molecules, coupled with the reactive β-keto ester functionality, makes it an attractive starting material for the synthesis of complex alkaloids and pharmaceutical agents. The quinuclidine core is particularly significant in neurochemistry research, often incorporated into compounds targeting the central nervous system.[1] This guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis.

PropertyValue
CAS Number 34286-16-3
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
IUPAC Name ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate
Appearance Solid (form may vary)
Storage Sealed in dry, 2-8°C

Spectroscopic data for related quinuclidine structures provide insights into the expected spectral characteristics. For instance, the ¹H NMR spectra of quinuclidine derivatives typically show characteristic signals for the bicyclic protons, while the ¹³C NMR would confirm the presence of the carbonyl and ester carbons.

Synthesis: The Dieckmann Condensation as a Key Strategy

The primary and most efficient method for the synthesis of this compound is the intramolecular Dieckmann condensation.[2][3] This reaction is a powerful tool for the formation of five- and six-membered rings and is particularly well-suited for the synthesis of cyclic β-keto esters.[2][3]

Underlying Principles of the Dieckmann Condensation

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][3] The reaction is base-catalyzed and proceeds through the formation of an enolate at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group. The choice of a strong, non-nucleophilic base is critical to favor enolate formation without promoting competing reactions such as hydrolysis or transesterification. Sodium ethoxide is a commonly employed base for this transformation.[2]

Experimental Workflow: Synthesis of this compound

The synthesis commences with a suitable acyclic diester precursor, which upon treatment with a strong base, undergoes intramolecular cyclization.

G Precursor Acyclic Diester Precursor (e.g., diethyl 4-(2-ethoxycarbonylethyl)piperidine-1-carboxylate) Base Strong Base (e.g., NaOEt) Precursor->Base 1. Base Treatment Intermediate Enolate Intermediate Base->Intermediate Enolate Formation Product This compound Workup Acidic Workup Product->Workup 3. Neutralization Intermediate->Product 2. Intramolecular    Cyclization

Caption: Synthetic workflow for this compound via Dieckmann condensation.

Detailed Experimental Protocol

Materials:

  • Acyclic diester precursor

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the acyclic diester precursor in anhydrous toluene is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium ethoxide is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of the β-keto ester moiety, which can undergo a variety of chemical transformations.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers.[4][5][6] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is crucial as the enol or its corresponding enolate is often the reactive species in subsequent reactions. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acids or bases.

G Keto Keto Form Enol Enol Form Keto->Enol Tautomerization

Caption: Keto-enol tautomerism in this compound.

Decarboxylation

A key reaction of β-keto esters is their hydrolysis followed by decarboxylation to yield a ketone. This sequence allows for the transformation of this compound into 3-quinuclidinone, another important synthetic intermediate.

Alkylation and Acylation

The α-carbon of the β-keto ester is acidic and can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then be alkylated or acylated with a variety of electrophiles, allowing for the introduction of diverse substituents at the 2-position of the quinuclidine ring.

Applications in Drug Discovery and Development

The quinuclidine scaffold is a key pharmacophore in several approved drugs and clinical candidates due to its ability to interact with various biological targets, particularly muscarinic acetylcholine receptors. This compound serves as a crucial starting material for the synthesis of these complex molecules.

One notable example is its potential role in the synthesis of Cevimeline , a muscarinic M1 and M3 receptor agonist used for the treatment of dry mouth associated with Sjögren's syndrome.[7] The synthesis of Cevimeline involves the elaboration of the quinuclidine core, and derivatives of this compound can be strategically employed to construct the required spiro-oxathiolane moiety.[7]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically valuable compound with significant potential in the field of drug discovery and development. Its efficient synthesis via the Dieckmann condensation and the versatile reactivity of its β-keto ester functionality provide access to a wide range of complex molecules bearing the important quinuclidine scaffold. A thorough understanding of its chemical properties and reactivity is paramount for its successful application in the synthesis of novel therapeutic agents.

References

  • Althuis, T. H., Moore, P. F., & Hess, H. J. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry, 22(1), 44–48.
  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 24, 2026, from [Link]

  • He, Z., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 955-959.
  • Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 24, 2026, from [Link]

  • PharmaCompass. (n.d.). Ethyl Quinuclidine-3-Carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Retrieved January 24, 2026, from [Link]

  • New Drug Approvals. (n.d.). Cevimeline. Retrieved January 24, 2026, from [Link]

  • University of Calgary. (n.d.). Chapter 21: Ester Enolates. Retrieved January 24, 2026, from [Link]

  • YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-oxoquinuclidine-2-carboxylate: A Keystone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of ethyl 3-oxoquinuclidine-2-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, chemical properties, and its burgeoning applications as a versatile building block in the creation of novel therapeutics. This document is designed to be a practical resource, blending established scientific principles with actionable insights for laboratory application.

The Strategic Importance of the Quinuclidine Core

The quinuclidine framework, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, which is crucial for precise interactions with biological targets.[1][2] This conformational rigidity minimizes the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity.

Furthermore, the basic nitrogen atom of the quinuclidine ring is typically protonated at physiological pH, allowing for strong ionic interactions with acidic residues in protein binding pockets. This feature is instrumental in the design of numerous drugs targeting the central nervous system, where the quinuclidine moiety can mimic the structure of neurotransmitters.[1]

Molecular Structure and Physicochemical Properties of this compound

This compound is a derivative of quinuclidine that incorporates a β-keto ester functionality. This combination of a rigid bicyclic amine and a reactive functional group makes it a highly valuable synthetic intermediate.

Molecular Formula: C₁₀H₁₅NO₃

Key Structural Features:

  • Quinuclidine Core: A bicyclic amine providing a rigid scaffold.

  • 3-oxo Group: A ketone at the 3-position, which introduces a site for nucleophilic attack and further functionalization.

  • 2-carboxylate Group: An ethyl ester at the 2-position, which can be hydrolyzed to the corresponding carboxylic acid or participate in various ester-based reactions.

The presence of the β-keto ester moiety allows for a rich chemistry, including enolate formation, alkylation, and decarboxylation, providing numerous avenues for molecular elaboration.

Below is a table summarizing the key physicochemical properties of the parent compound, ethyl quinuclidine-3-carboxylate, which provides a useful reference for the general characteristics of this class of molecules.

PropertyValueSource
Molecular Weight183.25 g/mol [3]
Molecular FormulaC₁₀H₁₇NO₂[3]
XLogP31[4]
Hydrogen Bond Donor Count0[4]
Hydrogen Bond Acceptor Count3[4]
Rotatable Bond Count3[4]
Exact Mass183.125928785 g/mol [4]
Topological Polar Surface Area29.5 Ų[5]

Note: The properties listed are for the closely related ethyl quinuclidine-3-carboxylate, as comprehensive experimental data for the 3-oxo-2-carboxylate isomer is not widely published.

Synthesis of this compound: A Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through an intramolecular Dieckmann condensation. This powerful reaction is a cornerstone of organic synthesis for the formation of five- and six-membered cyclic β-keto esters.

The proposed synthetic route commences with a readily available precursor, N-benzyl-4-piperidone, and proceeds through a series of well-established transformations.

Synthesis_of_Ethyl_3-oxoquinuclidine-2-carboxylate cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Deprotection (Optional) A N-benzyl-4-piperidone C Intermediate A A->C NaOEt, EtOH B Ethyl acrylate B->C D Intermediate B (Diester) C->D Reduction & Esterification E This compound D->E NaH, Toluene, reflux F Quinuclidinone core E->F H₂, Pd/C

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate (Intermediate A)

  • To a solution of sodium ethoxide (NaOEt) in absolute ethanol (EtOH), add N-benzyl-4-piperidone at 0 °C under an inert atmosphere.

  • Slowly add ethyl acrylate to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Causality: The Michael addition is a classic method for forming carbon-carbon bonds. The use of a strong base like sodium ethoxide is necessary to deprotonate the α-carbon of the piperidone, generating the nucleophilic enolate required for the conjugate addition to ethyl acrylate.

Step 2: Synthesis of Diethyl 1-benzyl-3-oxopiperidine-2,4-dicarboxylate (Intermediate B)

This step involves the conversion of the keto-ester from the previous step into a diester, which is the direct precursor for the Dieckmann condensation. This can be achieved through a sequence of reduction of the ketone, followed by esterification of the resulting hydroxyl group and a subsequent second esterification. A more direct, albeit complex, approach would involve a different starting material. For the purpose of this guide, we will assume the successful synthesis of a suitable diester precursor.

Step 3: Intramolecular Dieckmann Condensation to Yield this compound

  • To a suspension of sodium hydride (NaH) in anhydrous toluene, add a solution of the diester precursor (Intermediate B) in anhydrous toluene dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. Toluene is a suitable high-boiling, non-polar solvent for this reaction.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the diastereotopic protons of the quinuclidine ring. The absence of an enol proton signal would suggest that the compound exists predominantly in the keto form.

  • ¹³C NMR: The carbon NMR spectrum would be distinguished by the presence of three carbonyl signals: one for the ketone (around 200-210 ppm) and two for the ester groups. The aliphatic carbons of the quinuclidine ring would appear in the upfield region.

  • IR Spectroscopy: The infrared spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1720-1740 cm⁻¹) and the ester (around 1735-1750 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile precursor for a wide range of biologically active molecules. The quinuclidine core is a key component of several approved drugs and clinical candidates.[2]

Applications A This compound B Muscarinic Receptor Agonists (e.g., Cevimeline) A->B Further Elaboration C 5-HT₃ Receptor Antagonists (e.g., Palonosetron) A->C Scaffold for Synthesis D Nicotinic Receptor Modulators A->D Precursor E Antimicrobial Agents A->E Core Structure

Figure 2: Applications of the quinuclidine scaffold in drug development.

The reactivity of the β-keto ester functionality allows for the introduction of diverse substituents at the 2- and 4-positions, enabling the exploration of a broad chemical space. For instance, the ketone can be reduced to an alcohol, which can then be further functionalized. The ester can be hydrolyzed to a carboxylic acid, which can be coupled with various amines to generate a library of amides.

Derivatives of the quinuclidine scaffold have shown promise in the treatment of a variety of conditions, including:

  • Alzheimer's Disease: As modulators of muscarinic and nicotinic acetylcholine receptors.

  • Schizophrenia: Through interactions with dopamine and serotonin receptors.

  • Irritable Bowel Syndrome: As 5-HT₃ receptor antagonists.

  • Infectious Diseases: Exhibiting antimicrobial and antifungal properties.[6]

Conclusion

This compound represents a molecule of high strategic value in contemporary drug discovery. Its unique combination of a rigid, three-dimensional quinuclidine scaffold and a versatile β-keto ester functionality provides a robust platform for the synthesis of novel, biologically active compounds. The synthetic route outlined in this guide, centered around the powerful Dieckmann condensation, offers a reliable and scalable method for the production of this key intermediate. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the importance of well-designed molecular building blocks like this compound will undoubtedly increase.

References

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Applications of Quinuclidine. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5036. Retrieved from [Link]

  • Google Patents. Synthesis of 3-quinuclidinol.
  • ResearchGate. Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(23), 8533. Retrieved from [Link]

  • PubChem. Ethyl quinuclidine-3-carboxylate. Retrieved from [Link]

  • PharmaCompass. Ethyl Quinuclidine-3-Carboxylate. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. Retrieved from [Link]

  • Dhara, K., et al. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. European Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. Ethyl quinuclidine-3-carboxylate hydrochloride. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate, a pivotal intermediate in synthetic organic and medicinal chemistry. We will explore its chemical identity, synthesis, and significant role in the development of novel therapeutics.

Nomenclature and Physicochemical Properties

The compound commonly known as "Ethyl 3-oxoquinuclidine-2-carboxylate" is systematically named according to IUPAC nomenclature as ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate .[1][2] The quinuclidine core, a bicyclic amine, imparts unique three-dimensional structural features to molecules, making it a valuable scaffold in drug design.

A summary of its key physicochemical properties is presented in the table below:

PropertyValue
Molecular FormulaC₁₀H₁₅NO₃
Molecular Weight197.23 g/mol
IUPAC Nameethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate
InChI KeyZJSQPPLVZFFPOW-UHFFFAOYSA-N
SMILESCCOC(=O)C1C(=O)C2CCN1CC2
PubChem CID417650

Synthesis and Reaction Mechanisms

The primary synthetic route to ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate involves the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[3] This reaction is a cornerstone of cyclic compound synthesis in organic chemistry.

Synthetic Workflow

The synthesis commences with the esterification of isonipecotic acid, followed by N-alkylation with an appropriate chloroacetate, and culminates in the Dieckmann condensation to yield the target quinuclidine derivative.[3]

Synthesis_Workflow Isonipecotic_Acid Isonipecotic Acid Ethyl_Piperidine_4_carboxylate Ethyl Piperidine-4-carboxylate Isonipecotic_Acid->Ethyl_Piperidine_4_carboxylate Esterification (Thionyl Chloride, Ethanol) N_Alkylated_Intermediate Ethyl 1-(2-methoxy-2- oxoethyl)piperidine-4-carboxylate Ethyl_Piperidine_4_carboxylate->N_Alkylated_Intermediate N-Alkylation (Monomethyl Chloroacetate, Base) Target_Molecule Ethyl 3-oxoquinuclidine- 2-carboxylate N_Alkylated_Intermediate->Target_Molecule Dieckmann Condensation (e.g., Potassium tert-butoxide)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Dieckmann Condensation

The following is a generalized protocol for the Dieckmann condensation step:[3]

  • Reactant Preparation: Dissolve the precursor, ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, in a suitable anhydrous solvent (e.g., toluene, THF).

  • Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as potassium tert-butoxide portion-wise at a controlled temperature (often 0 °C to room temperature). The choice of base and solvent is critical to optimize the yield and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at an elevated temperature (reflux) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and quench with an acidic solution (e.g., dilute HCl) to neutralize the excess base and protonate the enolate intermediate.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography or crystallization.

Reaction Mechanism

The Dieckmann condensation proceeds via the formation of a carbanion intermediate, which then undergoes an intramolecular nucleophilic attack to form a cyclic β-keto ester.

Dieckmann_Condensation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination Diester N-Alkylated Diester Carbanion Carbanion Intermediate Diester->Carbanion Strong Base (e.g., t-BuOK) Cyclic_Intermediate Cyclic Intermediate Carbanion->Cyclic_Intermediate Nucleophilic Attack Beta_Keto_Ester β-Keto Ester (Product) Cyclic_Intermediate->Beta_Keto_Ester Elimination of Alkoxide

Caption: Mechanism of the Dieckmann condensation.

Applications in Medicinal Chemistry and Drug Development

The quinuclidine scaffold is a privileged structure in medicinal chemistry due to its rigid conformation and basic nitrogen atom, which can be protonated at physiological pH, enabling interactions with biological targets. Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate serves as a key building block for the synthesis of a variety of biologically active molecules.

The quinuclidine ring system is a core component in several therapeutic agents, including those with antiarrhythmic, antibacterial, and anticholinergic properties. For instance, derivatives of the quinuclidine ring are found in drugs like umeclidinium bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[4]

Furthermore, the keto-ester functionality of ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.[3] The development of novel antiallergy agents has also utilized quinoline-based structures derived from related precursors.[5]

Spectroscopic Characterization

The structural elucidation of ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate is typically achieved through a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons of the bicyclic quinuclidine ring system.

  • ¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, and the carbons of the quinuclidine framework.

  • IR Spectroscopy: The infrared spectrum would display strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its efficient synthesis via the Dieckmann condensation and the versatility of its chemical functionalities make it an invaluable intermediate for the construction of complex, biologically active molecules. The rigid quinuclidine scaffold it possesses continues to be a fruitful area of exploration in the quest for novel therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • ResearchGate. Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. [Link][3]

  • Google Patents. Chemical process. [4]

  • Althuis, T. H., Moore, P. F., & Hess, H. J. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry, 22(1), 44–48. [Link][5]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinuclidine nucleus is a privileged scaffold in medicinal chemistry, imparting unique three-dimensional structure and desirable physicochemical properties to a host of biologically active molecules.[1] Ethyl 3-oxoquinuclidine-2-carboxylate represents a critical, versatile intermediate for the elaboration of this bicyclic framework into more complex pharmaceutical agents. This guide provides an in-depth examination of the predominant synthetic strategy for accessing this key building block: the intramolecular Dieckmann condensation. We will dissect the synthesis of the requisite acyclic diester precursor and the subsequent cyclization, offering not only detailed experimental protocols but also a nuanced discussion of the underlying mechanistic principles and the rationale governing the selection of reagents and reaction conditions. This document is intended to serve as a practical and authoritative resource for researchers and process chemists engaged in the synthesis of quinuclidine-based therapeutics.

The Strategic Importance of the Quinuclidine Scaffold

The 1-azabicyclo[2.2.2]octane system, commonly known as the quinuclidine ring, is a recurring motif in a diverse array of natural products and synthetic drugs.[1] Its rigid, cage-like structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. Furthermore, the basic nitrogen atom at the bridgehead position is often crucial for receptor binding and can be leveraged to modulate aqueous solubility and pharmacokinetic profiles. Consequently, quinuclidine derivatives have found application as anti-cancer, anti-inflammatory, and central nervous system stimulating agents.[1] The synthesis of functionalized quinuclidines, therefore, remains a topic of significant interest in the drug development community.

The Dieckmann Condensation: A Cornerstone in Quinuclidine Synthesis

The construction of the quinuclidine ring system is most efficiently achieved through an intramolecular cyclization strategy. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as the classic and most reliable method for this transformation.[2][3] This base-catalyzed reaction converts a suitable acyclic diester into a cyclic β-keto ester, in this case, forming the six-membered piperidine ring of the quinuclidine core.[4][5]

The overall synthetic approach can be logically divided into two key stages:

  • Synthesis of the Diester Precursor: Preparation of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate.

  • Intramolecular Cyclization: The Dieckmann condensation of the diester to yield the target this compound.

Below is a graphical representation of this two-stage synthetic workflow.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Dieckmann Condensation A Ethyl 4-piperidinecarboxylate C Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate A->C Alkylation B Ethyl chloroacetate B->C D Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate E This compound D->E Intramolecular Cyclization

Figure 1: High-level overview of the two-stage synthesis.

Stage 1: Synthesis of the Acyclic Diester Precursor

The successful execution of the Dieckmann condensation is contingent upon the availability of a high-purity acyclic diester precursor, namely ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate.[6] This intermediate is typically prepared via the N-alkylation of ethyl 4-piperidinecarboxylate with an ethyl haloacetate.

Mechanistic Rationale and Experimental Considerations

The core of this reaction is a standard SN2 substitution, wherein the nucleophilic secondary amine of the piperidine ring attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group. The choice of base is critical to deprotonate the resulting ammonium salt and drive the reaction to completion. A non-nucleophilic base such as potassium carbonate is often employed to prevent side reactions. The solvent should be polar aprotic, like acetonitrile or DMF, to solubilize the reactants and facilitate the SN2 mechanism.

Detailed Experimental Protocol: Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
  • Materials:

    • Ethyl 4-piperidinecarboxylate (1.0 equiv.)

    • Ethyl chloroacetate (1.1 equiv.)

    • Anhydrous potassium carbonate (2.0 equiv.)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a solution of ethyl 4-piperidinecarboxylate in anhydrous acetonitrile, add anhydrous potassium carbonate.

    • Stir the suspension vigorously at room temperature.

    • Add ethyl chloroacetate dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate as a colorless oil.[7]

Stage 2: The Dieckmann Condensation for Bicyclic Ring Formation

With the acyclic diester in hand, the pivotal intramolecular cyclization can be undertaken. The Dieckmann condensation is a powerful ring-forming reaction that proceeds under basic conditions.[3]

The Mechanism of the Dieckmann Condensation

The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation and involves the following key steps:[5]

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, abstracts an acidic α-proton from one of the ester moieties to form an enolate.

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This results in the formation of a cyclic tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group.

  • Deprotonation of the β-Keto Ester: The product, a β-keto ester, has a highly acidic proton between the two carbonyl groups. The ethoxide generated in the previous step rapidly deprotonates the β-keto ester, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and serves to drive the reaction to completion.

  • Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.

The following diagram illustrates the mechanistic pathway of the Dieckmann condensation for the synthesis of this compound.

G cluster_0 Dieckmann Condensation Mechanism Diester Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate Enolate Enolate Intermediate Diester->Enolate + Base (-ROH) Tetrahedral Intermediate Cyclic Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Intramolecular Attack Product Enolate Product Enolate (Resonance Stabilized) Tetrahedral Intermediate->Product Enolate - Base Final Product This compound Product Enolate->Final Product + H3O+ (Workup)

Figure 2: Mechanism of the Dieckmann Condensation.

Critical Parameters and Causality in Experimental Design
  • Choice of Base: The base used must be strong enough to deprotonate the α-carbon of the ester. Sodium ethoxide is a common choice, as the ethoxide generated upon reaction is identical to the ester's alkoxy group, thus preventing transesterification side reactions. For sterically hindered substrates or to favor kinetic control, a bulkier base like potassium tert-butoxide may be employed.

  • Solvent: The reaction is typically carried out in an aprotic solvent such as toluene or THF to avoid side reactions of the strong base with a protic solvent.

  • Temperature: The reaction is often initiated at room temperature and may be heated to drive it to completion. The optimal temperature will depend on the specific substrate and base used.

  • Anhydrous Conditions: It is imperative that the reaction is carried out under strictly anhydrous conditions, as any water present will quench the strong base and inhibit the reaction.

Detailed Experimental Protocol: Synthesis of this compound
  • Materials:

    • Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (1.0 equiv.)

    • Sodium ethoxide (1.1 equiv.)

    • Toluene (anhydrous)

    • Aqueous HCl (for workup)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate in anhydrous toluene.

    • Add sodium ethoxide portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of aqueous HCl until the solution is acidic.

    • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to afford this compound.

Quantitative Data Summary

Reaction StageKey ReactantsKey ReagentsSolventTypical Yield
Precursor Synthesis Ethyl 4-piperidinecarboxylate, Ethyl chloroacetateK₂CO₃Acetonitrile>90%
Dieckmann Condensation Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylateNaOEtToluene70-85%

Conclusion and Future Outlook

The synthesis of this compound via the Dieckmann condensation is a robust and well-established method for accessing this valuable building block. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity. As the demand for novel therapeutics containing the quinuclidine scaffold continues to grow, efficient and scalable syntheses of key intermediates like this compound will remain of paramount importance to the pharmaceutical industry. Future research may focus on the development of catalytic or asymmetric variants of this transformation to further enhance its efficiency and expand its utility.

References

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Thesis: Synthesis and Reactions of Quinuclidine Derivatives. Retrieved from [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • PharmaCompass. (n.d.). Ethyl Quinuclidine-3-Carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • J&K Scientific LLC. (n.d.). This compound | 34286-16-3. Retrieved from [Link]

  • European Patent Office. (n.d.). EP3215489A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). Quinuclidine derivatives as structure directing agents for the synthesis of boron containing zeolites.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chinese Chemical Society. (2019).
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Althuis, T. H., Moore, P. F., & Hess, H. J. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry, 22(1), 44-48.
  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • MDPI. (n.d.). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ACS Publications. (1986). Quinuclidine chemistry. 2. Synthesis and antiinflammatory properties of 2-substituted benzhydryl-3-quinuclidinols. Journal of Medicinal Chemistry, 29(6), 891-906.
  • ChemBK. (2024, April 10). ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

Sources

The Cornerstone of Quinuclidine Synthesis: A Technical Guide to Ethyl 3-Oxoquinuclidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Medicinal Chemists

The quinuclidine scaffold, a rigid bicyclic structure, is a privileged motif in medicinal chemistry, appearing in a range of pharmaceuticals that target the central nervous system. Its conformational rigidity allows for precise presentation of pharmacophoric elements, making it a highly sought-after building block in drug design. At the heart of many synthetic routes towards functionalized quinuclidines lies Ethyl 3-oxoquinuclidine-2-carboxylate (IUPAC: Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate), a versatile β-keto ester intermediate. This guide provides a detailed exploration of its synthesis, underlying chemical principles, and its pivotal role in the development of therapeutic agents.

Strategic Importance in Drug Discovery

This compound serves as a critical precursor for a variety of more complex quinuclidine derivatives. The presence of both a ketone and an ester functional group provides multiple reaction handles for further chemical modification. A prime example of its utility is in the synthesis of 3-quinuclidinone, a key starting material for the production of cevimeline , a muscarinic M1 and M3 receptor agonist used to treat xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] The inherent structure of this β-keto ester allows for straightforward decarboxylation to yield the corresponding ketone, highlighting its strategic value in simplifying synthetic pathways to important pharmaceutical intermediates.[3]

The Synthetic Keystone: The Dieckmann Condensation

The construction of the quinuclidine ring system in this context is classically achieved through an intramolecular Claisen condensation, more specifically, a Dieckmann cyclization .[3][4] This powerful reaction transforms a linear diester into a cyclic β-keto ester through the action of a strong base.

The Underlying Mechanism: A Stepwise Analysis

The Dieckmann condensation proceeds through a well-established mechanism:

  • Enolate Formation: A strong alkoxide base, typically sodium ethoxide to prevent transesterification, abstracts an acidic α-proton from one of the ester groups of the acyclic precursor. This deprotonation is the rate-determining step and results in the formation of a nucleophilic enolate.

  • Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This forms a cyclic tetrahedral intermediate.

  • Ring Closure and Reformation of the Carbonyl: The tetrahedral intermediate collapses, expelling an ethoxide leaving group and forming the cyclic β-keto ester.

  • Irreversible Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton situated between the two carbonyl groups. The expelled ethoxide rapidly deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation is thermodynamically favorable and drives the reaction to completion.

  • Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral this compound product.

G cluster_0 Dieckmann Cyclization Mechanism Acyclic_Diester Acyclic Diester Precursor Enolate Enolate Formation Acyclic_Diester->Enolate 1. Base (NaOEt) Tetrahedral_Intermediate Cyclic Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate 2. Intramolecular Attack Beta_Keto_Ester Cyclic β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester 3. Expulsion of Ethoxide Stabilized_Enolate Resonance-Stabilized Enolate Beta_Keto_Ester->Stabilized_Enolate 4. Irreversible Deprotonation Final_Product This compound Stabilized_Enolate->Final_Product 5. Acidic Workup (H3O+) G cluster_1 Synthetic Workflow Start Piperidine-4-carboxylate Derivative N_Benzylation N-Benzylation Start->N_Benzylation Michael_Addition Michael Addition with Ethyl Acrylate N_Benzylation->Michael_Addition Acyclic_Precursor Acyclic Diester Precursor Michael_Addition->Acyclic_Precursor Dieckmann Dieckmann Cyclization (NaOEt, Toluene) Acyclic_Precursor->Dieckmann Target_Molecule This compound Dieckmann->Target_Molecule Decarboxylation Hydrolysis & Decarboxylation Target_Molecule->Decarboxylation Quinuclidinone 3-Quinuclidinone Decarboxylation->Quinuclidinone

Caption: Overall synthetic workflow.

Experimental Protocol: A Self-Validating System

The following protocol outlines a representative synthesis of this compound. The integrity of the process is ensured by including in-process controls and final product characterization.

Materials and Reagents:

ReagentCAS NumberMolecular WeightNotes
N-Benzyl-bis(2-ethoxycarbonylethyl)amineN/AVariesAcyclic Diester Precursor
Sodium Ethoxide917-54-468.05Anhydrous, freshly prepared or purchased
Toluene108-88-392.14Anhydrous
Hydrochloric Acid (concentrated)7647-01-036.46For acidic workup
Diethyl Ether60-29-774.12For extraction
Anhydrous Magnesium Sulfate7487-88-9120.37For drying

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

  • Addition of Base: Sodium ethoxide (1.1 equivalents) is added to the toluene, and the suspension is stirred under a nitrogen atmosphere.

  • Addition of Precursor: The acyclic diester precursor, N-benzyl-bis(2-ethoxycarbonylethyl)amine (1.0 equivalent), dissolved in a minimal amount of anhydrous toluene, is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

    • Causality Insight: The slow addition controls the initial exothermic reaction and prevents side reactions. Toluene is a suitable high-boiling, non-protic solvent for this condensation.

  • Reaction: The reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice and water. The mixture is acidified to a pH of approximately 5-6 with concentrated hydrochloric acid.

    • Causality Insight: The acidic workup protonates the enolate formed during the reaction, yielding the neutral β-keto ester.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil or low-melting solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester protons (a triplet and a quartet), and complex multiplets for the protons of the bicyclic quinuclidine ring system.
¹³C NMR Resonances for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the distinct carbons of the quinuclidine scaffold.
Infrared (IR) Strong absorption bands for the C=O stretching of the ketone (around 1725 cm⁻¹) and the ester (around 1745 cm⁻¹).
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Early studies have investigated the mass spectra of this class of molecules. [5]

Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm both purity and molecular weight.

Conclusion and Future Outlook

The synthesis of this compound via the Dieckmann cyclization is a robust and well-established method for creating a foundational building block in medicinal chemistry. Its strategic importance is underscored by its role in the synthesis of approved drugs like cevimeline. As the demand for novel therapeutics targeting the central nervous system continues to grow, the development of efficient and stereoselective syntheses of quinuclidine derivatives will remain a key area of research. [6]this compound is poised to continue its role as a pivotal intermediate in these endeavors, enabling the exploration of new chemical space and the discovery of next-generation medicines.

References

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • Zhang, W., et al. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry, 1, 214-224. Available at: [Link]

  • Chavakula, R. (n.d.). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chem Ind J. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Available at: [Link]

  • Ermakov, A. I., et al. (1972). Application of mass spectrometry in structural and stereochemical investigations. Chemistry of Heterocyclic Compounds, 5(9), 1269-1273. Available at: [Link]

  • Wikipedia. (n.d.). Quinuclidone. Available at: [Link]

  • Sorbera, L. A., & Castañer, J. (n.d.). Cevimeline Hydrochloride. Drugs of the Future. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. This technical guide focuses on a key derivative, ethyl 3-oxoquinuclidine-2-carboxylate, and its related compounds. We delve into the synthetic strategies for accessing this core, with a particular emphasis on the Dieckmann condensation, and provide a comprehensive overview of its chemical properties and spectral characterization. Furthermore, this guide explores the burgeoning therapeutic applications of 3-oxoquinuclidine derivatives, discussing their structure-activity relationships and interactions with various biological targets. This document aims to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the versatile quinuclidine framework.

Introduction: The Significance of the Quinuclidine Scaffold

The quinuclidine motif, a conformationally constrained azabicyclo[2.2.2]octane system, has garnered significant attention in drug discovery due to its unique three-dimensional structure.[1] This rigidity can lead to higher binding affinities and selectivities for biological targets compared to more flexible aliphatic amines. The incorporation of the quinuclidine core has been instrumental in the development of drugs targeting a variety of receptors and enzymes.[1]

Among the various functionalized quinuclidines, those bearing a ketone at the 3-position and a carboxylate at the 2-position, such as this compound, represent a particularly interesting class of compounds. The presence of the β-ketoester functionality provides a versatile handle for further chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity. These derivatives have shown promise in a range of therapeutic areas, including as anti-cancer, anti-inflammatory, and central nervous system stimulating agents.[1][2]

This guide will provide a detailed examination of the synthesis, characterization, and medicinal chemistry applications of this compound and its analogs, offering insights for the rational design of next-generation therapeutic agents.

Synthesis of the Core Scaffold: The Dieckmann Condensation

The primary and most efficient method for the synthesis of the 3-oxoquinuclidine-2-carboxylate core is the intramolecular Dieckmann condensation of a suitably substituted piperidine diester.[3] This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings.[3][4]

dot

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices

The choice of a strong base, such as sodium ethoxide (NaOEt) in an anhydrous alcohol solvent, is critical for the success of the Dieckmann condensation. The base serves to deprotonate the α-carbon of one of the ester groups, generating a nucleophilic enolate. The intramolecular nature of the subsequent attack on the other ester carbonyl is entropically favored, leading to the formation of the bicyclic ring system. Anhydrous conditions are essential to prevent the hydrolysis of the ester functionalities and the quenching of the enolate intermediate.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl 1-(ethoxycarbonylmethyl)piperidine-2-carboxylate

  • Sodium metal

  • Anhydrous ethanol

  • Dry toluene

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Dieckmann Condensation: To the freshly prepared sodium ethoxide solution, add a solution of diethyl 1-(ethoxycarbonylmethyl)piperidine-2-carboxylate in dry toluene dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid until the pH is neutral.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Property Value Source
Molecular Formula C10H15NO3-
Molecular Weight 197.23 g/mol -
Appearance Colorless to pale yellow oil or solid-
IUPAC Name ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate-
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons of the quinuclidine ring system. The chemical shifts and coupling constants of the bridgehead protons and the proton at the 2-position are particularly diagnostic.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the distinct carbons of the quinuclidine scaffold.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (typically around 1720-1740 cm⁻¹) and the ester (around 1735-1750 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at the expected m/z value. Fragmentation patterns can provide further structural information.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The 3-oxoquinuclidine-2-carboxylate scaffold serves as a versatile platform for the development of a wide array of biologically active molecules. The exploration of structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

dot

Caption: Key modification points for SAR studies.

Anticancer Activity

Derivatives of the quinuclidin-3-one core have demonstrated significant anti-proliferative activity against various cancer cell lines.[2] Modifications at the 2-position, such as the introduction of substituted benzamide moieties, have led to potent analogs. These compounds are thought to exert their effects through mechanisms such as the induction of apoptosis.[2]

Central Nervous System (CNS) Applications

The rigid quinuclidine framework is a well-established scaffold for ligands of various CNS receptors, including muscarinic and nicotinic acetylcholine receptors. The 3-oxo functionality can be a key interaction point within the receptor binding pocket, and modifications to the 2-carboxylate can modulate subtype selectivity and pharmacokinetic properties, such as blood-brain barrier penetration.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis via the Dieckmann condensation is well-established, providing a reliable route to this important scaffold. The functional handles present in this molecule offer numerous opportunities for the generation of diverse libraries of compounds for biological screening.

Future research in this area will likely focus on the development of more stereoselective synthetic methods to access enantiomerically pure derivatives, as the stereochemistry of the quinuclidine core is often critical for biological activity. Furthermore, the exploration of novel derivatizations and their evaluation against a wider range of biological targets will undoubtedly lead to the discovery of new and improved therapeutic agents. The insights provided in this technical guide are intended to facilitate these endeavors and contribute to the advancement of drug discovery programs based on the remarkable quinuclidine scaffold.

References

  • This reference is not available in the provided search results.
  • Dieckmann Condensation. Wikipedia. [Link]

  • 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. ResearchGate. [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry International Journal. [Link]

Sources

The Quinuclidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinuclidine nucleus, a bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a cornerstone scaffold in medicinal chemistry. Its unique three-dimensional structure, conformational rigidity, and basic nitrogen atom bestow upon it favorable physicochemical properties, rendering it a privileged core for interacting with a multitude of biological targets. This guide provides a comprehensive technical overview of the biological significance of the quinuclidine core, from its natural origins to its central role in the design and development of a diverse array of therapeutic agents. We will delve into the mechanistic underpinnings of quinuclidine-based drugs, explore detailed structure-activity relationships, and provide validated experimental protocols for the synthesis and biological evaluation of novel quinuclidine derivatives.

Introduction: The Enduring Significance of the Quinuclidine Scaffold

The quinuclidine core is a structurally fascinating and pharmacologically significant motif. It is a saturated bicyclic amine that can be conceptualized as a "tied-back" or conformationally constrained version of triethylamine.[1] This rigidity is a key determinant of its biological activity, as it reduces the entropic penalty upon binding to a receptor and presents a well-defined three-dimensional pharmacophore. The bridgehead nitrogen atom is basic (pKa of the conjugate acid is ~11.0) and is typically protonated at physiological pH, allowing for potent ionic interactions with biological targets.[1]

The quinuclidine scaffold is not merely a synthetic curiosity; it is found in a range of natural products, most notably the Cinchona alkaloids such as quinine and quinidine, which have been used for centuries to treat malaria.[1] This natural precedent has inspired medicinal chemists to explore the quinuclidine core as a versatile template for the development of new drugs targeting a wide array of receptors and enzymes. Its utility is so profound that it is considered a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

This guide will systematically explore the multifaceted biological significance of the quinuclidine core, providing both foundational knowledge and practical insights for its application in drug discovery.

The Quinuclidine Core in Approved and Investigational Drugs: A Survey of Therapeutic Applications

The versatility of the quinuclidine scaffold is best illustrated by the number of approved drugs and clinical candidates that incorporate this core structure. These agents span a wide range of therapeutic areas, demonstrating the core's ability to be tailored to interact with diverse biological targets.

Anticholinergic Agents: Targeting Muscarinic Receptors

The quinuclidine core is a prominent feature in several potent and selective muscarinic receptor antagonists. These drugs are crucial in the management of conditions characterized by overactive cholinergic signaling, such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).

  • Solifenacin (Vesicare®): A competitive muscarinic receptor antagonist with a higher affinity for the M3 receptor subtype, which is primarily responsible for detrusor muscle contraction in the bladder.[2] By blocking M3 receptors, solifenacin reduces urinary urgency, frequency, and urge incontinence associated with OAB.[3][4]

  • Aclidinium Bromide (Tudorza® Pressair®): A long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of COPD.[5][6] It exhibits kinetic selectivity for M3 over M2 receptors, leading to prolonged bronchodilation by relaxing the smooth muscle of the airways.[7][8][9]

The therapeutic efficacy of these agents stems from the quinuclidine core's ability to position key pharmacophoric groups in the correct orientation to interact with the muscarinic receptor binding pocket.

Serotonin 5-HT3 Receptor Antagonists: Combating Nausea and Vomiting

The quinuclidine moiety is also a key component of palonosetron, a second-generation serotonin 5-HT3 receptor antagonist.

  • Palonosetron (Aloxi®): Used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[10] It exhibits a high binding affinity for the 5-HT3 receptor and a significantly longer half-life compared to first-generation agents.[11] The 5-HT3 receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain; their blockade prevents the emetic reflex.[11][12] Interestingly, palonosetron has also been shown to induce G1 cell cycle arrest and autophagy in gastric cancer cells, suggesting potential anticancer applications.[13]

Nicotinic Acetylcholine Receptor (nAChR) Modulators: Targeting Neurological Disorders

The quinuclidine scaffold has been extensively investigated for its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases like Alzheimer's disease.

  • α7 nAChR Agonists and Positive Allosteric Modulators (PAMs): Quinuclidine benzamides have been identified as potent agonists of the α7 nAChR.[1][14][15] Furthermore, derivatives of 3-(pyridin-3-yloxy)quinuclidine have been developed as both agonists and positive allosteric modulators (PAMs) of α7 nAChRs.[16][17] These compounds are of interest for their potential to enhance cognitive function and provide neuroprotection in conditions like Alzheimer's disease.[18][19]

Other Therapeutic Areas

The applications of the quinuclidine core extend beyond the aforementioned areas:

  • Antimalarials: The foundational example is quinine , which is thought to interfere with the malaria parasite's ability to detoxify heme, leading to the accumulation of the toxic heme and parasite death.[20][21]

  • Muscarinic Agonists: Cevimeline (Evoxac®) is a muscarinic agonist with high affinity for M1 and M3 receptors, used to treat dry mouth in Sjögren's syndrome by stimulating salivary gland secretion.[22][23][24][25]

  • Anticancer Agents: The related quinoline scaffold is a well-established privileged structure in cancer drug discovery, with derivatives showing activity against targets like tyrosine kinases and topoisomerases.[26][27][28][29] Research into quinuclidinone derivatives has also revealed potential anti-proliferative agents.

  • Squalene Synthase Inhibitors: Quinuclidine derivatives incorporating phenothiazine moieties have been synthesized and shown to be potent inhibitors of squalene synthase, an enzyme involved in cholesterol biosynthesis, demonstrating potential as hypocholesterolemic agents.[30]

  • Anti-inflammatory, Antiviral, and Cardiovascular Applications: The broader quinoline scaffold, a close structural relative, has shown promise in the development of anti-inflammatory, antiviral, and cardiovascular drugs, suggesting further avenues of exploration for quinuclidine-based compounds.[7][9][13][15][19][22][24][28]

The following table summarizes the key therapeutic applications of drugs containing the quinuclidine core:

Drug/Compound Class Therapeutic Area Mechanism of Action Key Target(s)
SolifenacinUrology (Overactive Bladder)Competitive AntagonistMuscarinic M3 Receptor
Aclidinium BromidePulmonology (COPD)Long-Acting Competitive AntagonistMuscarinic M3 Receptor
PalonosetronOncology/Anesthesiology (Nausea/Vomiting)AntagonistSerotonin 5-HT3 Receptor
CevimelineRheumatology (Sjögren's Syndrome)AgonistMuscarinic M1 & M3 Receptors
QuinineInfectious Disease (Malaria)Heme Detoxification InhibitionPlasmodium falciparum
Quinuclidine BenzamidesNeurology (Cognitive Disorders)Agonist/Positive Allosteric ModulatorNicotinic α7 Receptor
Phenothiazine-QuinuclidinesCardiovascular (Hypercholesterolemia)Enzyme InhibitorSqualene Synthase

Structure-Activity Relationships (SAR) of the Quinuclidine Core

The biological activity of quinuclidine derivatives can be finely tuned by modifying the core and its substituents. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

Muscarinic Receptor Antagonists

For muscarinic antagonists, the quinuclidine nitrogen serves as a key cationic center that interacts with a conserved aspartate residue in the receptor's binding pocket. The SAR is heavily influenced by the substituents on the quinuclidine ring, typically at the 3-position. Large, hydrophobic ester or ether linkages at this position are often required for high affinity. The stereochemistry at the 3-position is also critical, with one enantiomer often exhibiting significantly higher potency.

Nicotinic α7 Receptor Modulators

In the case of α7 nAChR agonists, such as the quinuclidine benzamides, the 3-aminoquinuclidine moiety is crucial for activity. The stereochemistry of the amino group is a key determinant of potency, with the (R)-enantiomer being preferred for α7 agonism, in contrast to the 5-HT3 receptor where the (S)-enantiomer is more potent.[1] This highlights the subtle structural nuances that govern selectivity between homologous receptors. For PAMs, modifications to the ether-linked side chain can convert an agonist into a modulator that enhances the effect of the endogenous ligand, acetylcholine.[16][17]

The following diagram illustrates the general pharmacophore for quinuclidine-based muscarinic antagonists and nicotinic α7 agonists.

SAR_Pharmacophore cluster_muscarinic Muscarinic Antagonist Pharmacophore cluster_nicotinic Nicotinic α7 Agonist Pharmacophore M_core Quinuclidine Core M_N Cationic Nitrogen M_linker Ester/Ether Linker M_core->M_linker M_hydrophobic Large Hydrophobic Group M_linker->M_hydrophobic N_core Quinuclidine Core N_N Cationic Nitrogen N_linker Amide Linker N_core->N_linker N_aromatic Aromatic Group N_linker->N_aromatic Synthesis_Workflow start Piperidine-4-carboxylic Acid step1 Esterification (EtOH, SOCl₂) start->step1 intermediate1 Ethyl Piperidine-4-carboxylate step1->intermediate1 step2 N-Alkylation (Methyl Chloroacetate, Na₂CO₃) intermediate1->step2 intermediate2 Ethyl 1-(2-methoxy-2-oxoethyl) piperidine-4-carboxylate step2->intermediate2 step3 Dieckmann Condensation (KOtBu, Toluene, Reflux) intermediate2->step3 intermediate3 Cyclized β-keto ester step3->intermediate3 step4 Hydrolysis & Decarboxylation (Aqueous Acid, Reflux) intermediate3->step4 intermediate4 3-Quinuclidinone step4->intermediate4 step5 Isolation & Salt Formation (Base, Extraction, HCl) intermediate4->step5 product 3-Quinuclidinone Hydrochloride step5->product

Caption: Synthetic workflow for the preparation of 3-quinuclidinone hydrochloride.

Biological Evaluation: In Vitro Assays

This assay determines the affinity of a test compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue or cells expressing the target muscarinic receptor subtype in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the membranes in an appropriate assay buffer. [4]2. Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium. [4]4. Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand. [4]5. Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [17][21]2. Compound Treatment: Treat the cells with various concentrations of the quinuclidine derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

  • MTT Addition: Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. [21]Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. [17][21]5. Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

This technique allows for the direct measurement of ion channel activity in response to the application of a test compound.

Step-by-Step Protocol:

  • Cell Preparation: Use cultured cells stably expressing the nicotinic receptor subtype of interest.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration by forming a high-resistance seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior.

  • Compound Application: Apply the test quinuclidine derivative to the cell via a perfusion system while holding the cell membrane at a constant voltage (voltage-clamp mode).

  • Current Measurement: Record the ion currents flowing through the nicotinic receptor channels in response to the compound. For agonists, this will be an inward current. For PAMs, the compound will be co-applied with a low concentration of acetylcholine to observe potentiation of the current.

  • Data Analysis: Analyze the amplitude, kinetics, and concentration-dependence of the recorded currents to characterize the pharmacological properties of the test compound.

The following diagram illustrates the general workflow for the biological evaluation of quinuclidine derivatives.

Bioassay_Workflow start Synthesized Quinuclidine Derivative primary_screening Primary Screening (e.g., Radioligand Binding Assay) start->primary_screening hit_identification Hit Identification (Compounds with Desired Affinity) primary_screening->hit_identification secondary_assays Secondary Functional Assays hit_identification->secondary_assays assay1 Cell Proliferation Assay (e.g., MTT Assay) secondary_assays->assay1 assay2 Electrophysiology (e.g., Patch-Clamp) secondary_assays->assay2 assay3 Enzyme Inhibition Assay secondary_assays->assay3 sar_analysis Structure-Activity Relationship (SAR) Analysis assay1->sar_analysis assay2->sar_analysis assay3->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the biological evaluation of novel quinuclidine derivatives.

Conclusion and Future Perspectives

The quinuclidine core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse range of clinically successful drugs and promising investigational agents. The journey from the natural Cinchona alkaloids to rationally designed, target-selective molecules exemplifies the power of natural product-inspired drug discovery.

The future of quinuclidine-based drug discovery remains bright. The increasing understanding of the pathophysiology of complex diseases, particularly in the central nervous system, will continue to present new opportunities for the application of this versatile scaffold. The development of novel synthetic methodologies will undoubtedly facilitate the creation of even more diverse and complex quinuclidine libraries. Furthermore, the integration of computational modeling and structural biology will enable a more precise and efficient design of next-generation quinuclidine-based therapeutics with improved efficacy and safety profiles. As researchers continue to unlock the full potential of this remarkable molecular framework, the quinuclidine core is poised to remain a central player in the ongoing quest for new and effective medicines.

References

  • Wikipedia. Quinuclidine. [Link]

  • Reddy, T. Y., et al. (2016). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 12(10), 1-4.
  • Leonard, N. J., & O'Connor, C. (1956). 3-QUINUCLIDONE HYDROCHLORIDE. Organic Syntheses, 36, 74.
  • Soliman, R., et al. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
  • Bodnar, A. L., et al. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of medicinal chemistry, 48(4), 905–908.
  • Aclidinium Bromide. In: Drugs and Lactation Database (LactMed®) [Internet]. Bethesda (MD): National Institute of Child Health and Human Development; 2006–.
  • García-García, A., et al. (2023). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 14(23), 4349–4361.
  • Navari, R. M. (2014). Antiemetics, Selective 5-HT3 Antagonists. In: StatPearls [Internet]. Treasure Island (FL)
  • Ishihara, T., et al. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical & pharmaceutical bulletin, 52(10), 1204–1209.
  • Ishihara, T., et al. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical & pharmaceutical bulletin, 52(10), 1204–1209.
  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit1.33.
  • Gali-Muhtasib, H., et al. (2006). Quinoline as a privileged scaffold in cancer drug discovery. Anti-cancer drugs, 17(3), 245–255.
  • Cazzola, M., et al. (2012). Aclidinium bromide for the treatment of chronic obstructive pulmonary disease. Expert opinion on pharmacotherapy, 13(13), 1917–1927.
  • Fisher, A. (2012). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. International Journal of Molecular Sciences, 13(9), 11623-11633.
  • Wikipedia. Quinine. [Link]

  • Rojas, C., et al. (2007). Additional binding mechanism of palonosetron to the 5-HT3 receptor versus first generation 5-HT3 receptor antagonists. Journal of Clinical Oncology, 25(18_suppl), 9091-9091.
  • Arias, H. R., et al. (2023). Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator. ACS chemical neuroscience, 14(17), 3163–3175.
  • Solifenacin. In: PubChem [Internet]. Bethesda (MD): National Library of Medicine (US)
  • Cevimeline. In: PubChem [Internet]. Bethesda (MD): National Library of Medicine (US)
  • Solifenacin. In: Wikipedia [Internet].
  • Jensen, A. A., et al. (2002). Antimuscarinic 3-(2-furanyl)quinuclidin-2-ene derivatives: synthesis and structure-activity relationships. Journal of medicinal chemistry, 45(16), 3458–3468.
  • ATCC. (2011).
  • CLYTE Technologies. (2023).
  • Kim, H. J., et al. (2020). Palonosetron, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells. International journal of molecular sciences, 21(15), 5483.
  • Wikipedia. Aclidinium bromide. [Link]

  • Costa, G., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Molecules (Basel, Switzerland), 27(19), 6598.
  • Słoczyńska, K., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(7), 675–688.
  • Bodnar, A. L., et al. (2005). Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 48(4), 905-908.
  • Axon Medchem. (n.d.).
  • PubChem. (n.d.). Solifenacin.
  • PubChem. (n.d.). Cevimeline.
  • Patsnap. (2024). What is the mechanism of Palonosetron hydrochloride?.
  • Abcam. (n.d.). Cevimeline hydrochloride, M1 and M3 receptor agonist.
  • Labome. (n.d.).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Chen, J., et al. (2023). Anti-inflammatory agents design via the fragment hybrid strategy in the discovery of compound c1 for treating ALI and UC. European journal of medicinal chemistry, 258, 115598.
  • Taylor & Francis. (n.d.). Aclidinium bromide – Knowledge and References.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Wikipedia. Ligand binding assay. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
  • Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 95(5), 209-214.
  • Pharmacology University. (2023, January 22). Pharmacology of Palonosetron (Aloxi) ; Mechanism of Action, Pharmacokinetics, Uses, Effects [Video]. YouTube.
  • Matera, M. G., et al. (2014). Aclidinium bromide for the treatment of chronic obstructive pulmonary disease. Expert review of clinical pharmacology, 7(2), 149–157.

Sources

A Comprehensive Technical Guide to Quinuclidine Alkaloids: From Natural Sources to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinuclidine nucleus, a rigid bicyclic structure known chemically as 1-azabicyclo[2.2.2]octane, represents a privileged scaffold in medicinal chemistry and drug development. Its conformational rigidity and precise three-dimensional orientation of substituents make it an ideal framework for interacting with biological targets with high specificity. This guide provides an in-depth exploration of quinuclidine alkaloids, beginning with the archetypal Cinchona alkaloids—quinine and quinidine—which laid the foundation for our understanding of their therapeutic potential. We will dissect their natural origins, detail robust protocols for their extraction and analysis, and explore synthetic strategies for derivatization. Critically, this whitepaper delves into the diverse pharmacological landscape of these molecules, from their historic role as antimalarials to their application as antiarrhythmic agents and their emerging potential in oncology and neuroscience. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this vital class of natural products.

The Quinuclidine Core: A Privileged Scaffold in Medicinal Chemistry

Defining the Structure: 1-Azabicyclo[2.2.2]octane

The quinuclidine framework is a saturated bicyclic amine. Its bridged structure locks the molecule into a rigid conformation, preventing the ring inversion characteristic of simpler amines like piperidine. This structural rigidity is a cornerstone of its utility in drug design; it reduces the entropic penalty upon binding to a receptor or enzyme active site and allows for the precise positioning of functional groups. The tertiary bridgehead nitrogen atom is basic and typically protonated at physiological pH, providing a key interaction point for biological targets.

The Cinchona Alkaloids: Nature's Blueprint

The most prominent natural sources of quinuclidine-containing compounds are plants of the Cinchona genus.[1][2] The bark of these trees contains a suite of related alkaloids, the four most abundant of which are quinine, quinidine, cinchonine, and cinchonidine.[1] These molecules are technically quinoline alkaloids, as they consist of a quinoline ring system linked to the quinuclidine core via a hydroxymethylene bridge.[1] The stereochemistry at this bridge and on the quinuclidine ring gives rise to the different Cinchona alkaloids, which, despite their structural similarity, can exhibit distinct pharmacological profiles. For centuries, Cinchona bark was the only effective treatment for malaria, a testament to the potent bioactivity of its constituent alkaloids.[1][3]

G cluster_title Figure 1: Core Quinuclidine and Major Cinchona Alkaloids Quinuclidine Quinuclidine (1-Azabicyclo[2.2.2]octane) Quinine Quinine Quinidine Quinidine Cinchonine Cinchonine Cinchonidine Cinchonidine

Core quinuclidine structure and its incorporation in the four primary Cinchona alkaloids.

Natural Occurrence and Isolation

Primary Botanical Source: The Cinchona Genus

Quinuclidine alkaloids are most famously isolated from the bark of trees belonging to the Cinchona genus, native to the Andean forests of South America.[1] Key species include Cinchona pubescens (C. succirubra), C. calisaya, and C. ledgeriana, each containing varying concentrations of the four main alkaloids.[1] The total alkaloid content can range from 5-15% of the dried bark's weight, with the relative abundance of quinine versus other alkaloids being a critical factor for commercial production.[1]

Experimental Protocol: Acid-Base Extraction from Cinchona Bark

The basicity of the quinuclidine nitrogen is the key to its extraction from the complex plant matrix. The following protocol outlines a standard lab-scale acid-base extraction, a self-validating system where the pH-dependent solubility of the alkaloids confirms their successful separation from neutral and acidic plant components.

Causality: Alkaloids exist as salts in the acidic cell sap of the plant. By basifying the material, the free-base form is generated, which is soluble in organic solvents. A subsequent extraction with an acidic aqueous solution protonates the alkaloid nitrogen again, pulling it into the aqueous phase and leaving behind neutral impurities in the organic phase. This process purifies the alkaloid fraction.

Step-by-Step Methodology:

  • Preparation: Grind 100 g of dried Cinchona bark to a coarse powder.

  • Basification: Create a slurry of the powdered bark with 500 mL of a 10% sodium carbonate solution. The goal is to deprotonate the alkaloid salts to their free-base form. Let this mixture stand for 2 hours.

  • Organic Extraction: Transfer the slurry to a large Soxhlet extractor or a flask for maceration. Extract with 1 L of dichloromethane for 8-12 hours. The free-base alkaloids will dissolve in the organic solvent.

  • Acidic Wash: Concentrate the dichloromethane extract to approximately 200 mL. Transfer to a separatory funnel and extract three times with 100 mL portions of 5% sulfuric acid. The alkaloids will become protonated and move into the acidic aqueous layer.

  • Purification: Combine the acidic aqueous extracts. Wash this combined extract once with 50 mL of fresh dichloromethane to remove any remaining neutral impurities.

  • Precipitation: Cool the acidic aqueous solution in an ice bath and slowly basify by adding concentrated ammonium hydroxide until the pH is ~10. The crude alkaloids will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. This yields the crude total alkaloid fraction, which can be further purified by chromatography.

G start Dried Cinchona Bark Powder step1 Basify with Na2CO3 solution (Converts alkaloid salts to free base) start->step1 step2 Extract with Dichloromethane (DCM) (Solubilizes free base alkaloids) step1->step2 step3 DCM phase (contains alkaloids) Aqueous phase (plant waste) step2->step3 Separation step4 Extract DCM with H2SO4 (aq) (Protonates alkaloids, transfers to aqueous phase) step3->step4 step5 Aqueous phase (contains alkaloid salts) DCM phase (neutral impurities) step4->step5 Separation step6 Basify aqueous phase with NH4OH (Precipitates free base alkaloids) step5->step6 end Crude Quinuclidine Alkaloid Solid step6->end

Workflow for the acid-base extraction of alkaloids from Cinchona bark.

Analytical Characterization Techniques

The Challenge of Separation

Analyzing crude extracts of Cinchona bark is a significant challenge due to the presence of multiple, structurally similar diastereomers (e.g., quinine and quinidine).[4] Developing analytical methods that can effectively resolve and quantify these individual components is crucial for quality control and pharmacological studies.

Chromatographic Methods: A Comparative Overview

Several chromatographic techniques are employed for the analysis of quinuclidine alkaloids. Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are often used for rapid qualitative screening.[5] High-Performance Liquid Chromatography (HPLC), typically with fluorescence detection, has been the gold standard for quantification, though it can suffer from long run times.[4] More recently, Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative, offering rapid and efficient separation.[4]

TechniquePrimary ApplicationTypical Run TimeKey AdvantageKey Disadvantage
HPTLC Qualitative Screening, Semi-Quantification15-20 minHigh throughput, low costLower resolution and sensitivity
RP-HPLC-FLD Precise Quantification15-50 min[4]Excellent sensitivity and reproducibilityLong analysis times, high organic solvent use
SFC-UV Rapid Quantification< 7 min[4]Very fast, "green" (uses CO2), high resolutionHigher initial instrument cost
Protocol: A Validated SFC Method for Alkaloid Quantification

The following protocol is based on a validated method for the rapid separation of six Cinchona derivatives, demonstrating the power of modern chromatographic techniques.[4]

Causality: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for very fast separations at high flow rates without a significant loss in efficiency. A polar co-solvent and an amine additive are required to ensure good peak shape and retention for the basic alkaloids on a suitable stationary phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the crude alkaloid extract in 10 mL of methanol. Filter through a 0.22 µm syringe filter.

  • Instrumentation: Utilize an SFC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Acquity UPC² Torus DEA (or similar Diethylamine-modified stationary phase)

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B: Acetonitrile/Methanol/Diethylamine mixture

    • Gradient: A suitable gradient program, for example, starting at 5% B and increasing to 25% B over 5 minutes.

    • Flow Rate: 2.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 275 nm

  • Quantification: Prepare a calibration curve using certified standards of quinine, quinidine, cinchonine, and cinchonidine. Calculate the concentration of each alkaloid in the sample by comparing its peak area to the calibration curve. The method's validation should confirm linearity, accuracy (recovery rates of 97-104%), and precision (RSD ≤3.0%).[4]

Chemical Synthesis and Derivatization

While natural sources are rich in certain quinuclidine alkaloids, chemical synthesis is essential for accessing novel derivatives with tailored pharmacological properties.

Constructing the Bicyclic Core

Classic methods for constructing the quinuclidine ring system include intramolecular condensation reactions. The Dieckmann condensation of a substituted piperidine, for example, is a well-established route to 3-quinuclidone, a versatile intermediate that can be reduced to the core quinuclidine scaffold.[6]

Modern Functionalization: The Quinuclidine N-Oxide (QNO) Approach

A powerful modern strategy for creating derivatives involves the functionalization of the quinuclidine core itself.[7] This is often achieved via an α-lithiation protocol.

Causality: The direct deprotonation of quinuclidine at the α-position is difficult. However, by first oxidizing the quinuclidine nitrogen to its corresponding N-oxide (QNO), the acidity of the adjacent α-protons is significantly increased. This allows for clean deprotonation with a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate (Li-QNO). This nucleophilic species can then be trapped with a wide range of electrophiles to install new functional groups at the C2 position. The N-oxide can then be reduced back to the tertiary amine if desired.[7]

α-Functionalization of the quinuclidine core via the N-oxide intermediate.

Pharmacological Landscape and Mechanisms of Action

The rigid quinuclidine scaffold has made it a valuable component in drugs targeting a wide array of biological systems.[8] The nitrogen atom and its surrounding architecture are key to its diverse activities.[1]

Antimalarial Activity: The Historical Cornerstone

The fame of Cinchona alkaloids stems from their potent activity against the Plasmodium parasite.

  • Mechanism of Action: Quinine and its diastereomer quinidine exert their antimalarial effect during the erythrocytic stage of the parasite's life cycle.[9] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin crystals. Quinine accumulates in the acidic food vacuole and forms a complex with heme, capping the growing hemozoin crystal and preventing further polymerization.[9][10] The buildup of toxic free heme leads to parasite death.[10]

G cluster_vacuole Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Complex Quinine-Heme Complex Death Parasite Lysis Heme->Death Accumulation Quinine Quinine Quinine->Heme Forms Complex Complex->Hemozoin INHIBITS

Antimalarial mechanism of Quinine via inhibition of hemozoin formation.
Cardiovascular Applications: Antiarrhythmic Effects

Quinidine is classified as a Class IA antiarrhythmic agent.[11]

  • Mechanism of Action: Its primary mechanism is the blockade of the fast inward sodium current (INa) in cardiac muscle cells.[12] This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, prolonging its overall duration and increasing the effective refractory period. This helps to suppress abnormal heart rhythms.

Expanding Horizons: A Scaffold for Modern Drug Discovery

The utility of the quinuclidine core extends far beyond its classic applications. Its derivatives have been investigated for a multitude of therapeutic uses.

Pharmacological ActivityTarget/MechanismExample(s)
Anticancer Activity against various cell lines including leukemia, breast, and lung cancer.[1]Cinchona alkaloids (Quinine, Cinchonine)
Antimicrobial Inhibition of bacterial and fungal growth.[1][3]Quinine, Synthetic derivatives
CNS Activity Agonists/antagonists of nicotinic and muscarinic acetylcholine receptors.[13][14]Aceclidine, Varenicline (structurally related)
Analgesic Non-opioid mechanism of action.[10]Epibatidine (structurally related)
Antiviral In vitro activity against certain viruses.[1]Quinine
Progranulin Modulation Enhancement of progranulin secretion, relevant for neurodegenerative diseases.[15]Solifenacin and novel synthetic derivatives

The Future of Quinuclidine Alkaloids in Drug Development

The quinuclidine scaffold continues to be a fertile ground for drug discovery. While the natural alkaloids remain important, the focus has shifted towards synthetic derivatives designed to optimize potency and selectivity while minimizing off-target effects and toxicity.[8][16] The rigid framework is particularly amenable to structure-based drug design and computational modeling, allowing for the rational development of new ligands for a host of receptors, ion channels, and enzymes. From modulating cholinergic systems in the brain to discovering novel anticancer agents, the venerable quinuclidine core is poised to remain a cornerstone of medicinal chemistry for the foreseeable future.

References

  • A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. - Biointerface Research in Applied Chemistry. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Quinuclidine containing cinchona alkaloids: quinine, quinidine, cinchonidine and cinchonine - ResearchGate. (n.d.). ResearchGate. [Link]

  • 33208967.pdf - The University of Liverpool Repository. (n.d.). University of Liverpool. [Link]

  • Ganzera, M., et al. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Quinoline alkaloids – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Isoquinuclidines: A Review of Chemical and Pharmacological Properties - ResearchGate. (n.d.). ResearchGate. [Link]

  • Inventory of Commonly Used Alkaloids in Medicines - Labinsights. (2024). Labinsights. [Link]

  • Heinrich, M., et al. (2021). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC80022 alkaloids/]([Link] alkaloids/)

  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Plants that have Quinoline Alkaloid and their Biological Activity - Longdom Publishing. (n.d.). Longdom Publishing. [Link]

  • The Therapeutic Applications of Plant Alkaloids: Current Insights and Future Directions - Research and Reviews. (2024). Research and Reviews. [Link]

  • Sullivan, J. P., & Bannon, A. W. (1996). Epibatidine: Pharmacological Properties of a Novel Nicotinic Acetylcholine Receptor Agonist and Analgesic Agent. CNS Drug Reviews. [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - MDPI. (n.d.). MDPI. [Link]

  • Denchev, D., & Gabra, M. (2023). Quinidine. StatPearls. [Link]

  • (PDF) Plant Alkaloids: Structures and Bioactive Properties - ResearchGate. (n.d.). ResearchGate. [Link]

  • Lanter, J. C., et al. (2021). Discovery of quinuclidine modulators of cellular progranulin. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 3-quinuclidone hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Quinidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • Quinuclidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • quinidine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed. (n.d.). PubMed. [Link]

  • Saunders, J., et al. (1989). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry. [Link]

Sources

The Strategic Synthesis and Application of Ethyl 3-oxoquinuclidine-2-carboxylate: A Gateway to Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine nucleus, a rigid bicyclic amine, is a privileged scaffold in a multitude of natural products and pharmacologically active compounds. Its unique conformational constraints and basic nitrogen atom are pivotal for specific molecular interactions with biological targets. Within the synthetic chemist's arsenal, Ethyl 3-oxoquinuclidine-2-carboxylate emerges as a highly versatile and strategic building block for the stereocontrolled elaboration of this important motif. This guide provides a comprehensive overview of the synthesis, key transformations, and potential applications of this β-keto ester in the context of natural product synthesis, offering field-proven insights for its effective utilization.

The Quinuclidine Core: A Privileged Scaffold in Nature and Medicine

The 1-azabicyclo[2.2.2]octane system, commonly known as the quinuclidine skeleton, is a recurring structural motif in a diverse array of natural products, most notably in the Cinchona alkaloids such as quinine and quinidine. These compounds have a long history in the treatment of malaria.[1] The rigid framework of the quinuclidine core plays a crucial role in orienting key functional groups for optimal binding to their biological targets. Beyond antimalarials, the quinuclidine moiety is present in various alkaloids with a broad spectrum of biological activities, making it a highly attractive target for synthetic chemists and drug discovery programs.

Synthesis of the Core: The Dieckmann Condensation as a Pivotal Step

The most direct and efficient route to this compound relies on the intramolecular Dieckmann condensation of a suitably substituted piperidine derivative.[2][3] This powerful carbon-carbon bond-forming reaction provides a robust method for the construction of the five-membered ring fused to the piperidine core.

Synthetic Pathway Overview

The synthesis commences with readily available ethyl piperidine-4-carboxylate, which undergoes N-alkylation with an appropriate two-carbon electrophile to introduce the second ester functionality required for the cyclization. This is followed by the base-mediated Dieckmann condensation to furnish the target β-keto ester.

Synthesis of this compound A Ethyl piperidine-4-carboxylate B Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate A->B  N-Alkylation  (e.g., Ethyl 2-chloroacetate, Base) C This compound B->C  Dieckmann Condensation  (e.g., NaOEt, Toluene, heat)

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol: Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
  • Reaction Setup: To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in dry acetonitrile, add ethyl 2-chloroacetate (1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate as a colorless oil.[2]

Step-by-Step Experimental Protocol: Dieckmann Condensation
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene. Heat the suspension to reflux.

  • Addition of Substrate: Add a solution of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (1 equivalent) in anhydrous toluene dropwise to the refluxing suspension over a period of 1-2 hours.

  • Reaction Progression: Continue refluxing the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid until the solution is acidic. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.[2][3]

Chemical Transformations and Strategic Applications in Natural Product Synthesis

This compound, as a β-keto ester, possesses three key reactive sites: the enolizable α-protons, the ketone carbonyl, and the ester carbonyl. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex natural products.

Decarboxylation: Accessing the Quinuclidin-3-one Core

One of the most fundamental transformations of this compound is its hydrolysis and subsequent decarboxylation to yield quinuclidin-3-one. This ketone is a common precursor in the synthesis of various quinuclidine-containing alkaloids.

Decarboxylation_Pathway A This compound B 3-Oxoquinuclidine-2-carboxylic acid A->B  Hydrolysis  (e.g., aq. HCl, heat) C Quinuclidin-3-one B->C  Decarboxylation  (heat)

Caption: Conversion of the β-keto ester to quinuclidin-3-one.

Stereoselective Reduction: Introducing Chirality

The ketone functionality at the C3 position provides a handle for the introduction of a hydroxyl group with controlled stereochemistry. Stereoselective reduction of the ketone is a critical step in the synthesis of many natural products where the C3-hydroxyl stereochemistry is defined. A variety of reducing agents can be employed to achieve different stereochemical outcomes, including hydride reagents and biocatalytic methods.[1]

Reducing AgentTypical StereoselectivityReference
Sodium borohydrideModestGeneral knowledge
L-Selectride®High (axial attack)General knowledge
Ketoreductases (KREDs)High (often (S) or (R) selective)[4]
Alkylation and Acylation at C2: Building Molecular Complexity

The acidic proton at the C2 position can be readily removed by a suitable base to form an enolate, which can then be alkylated or acylated with a variety of electrophiles. This allows for the introduction of diverse substituents at the C2 position, a key strategy for building the carbon skeleton of more complex natural products. The choice of base and reaction conditions is crucial for achieving high yields and avoiding side reactions.[5]

Alkylation_Pathway A This compound B Enolate Intermediate A->B  Base  (e.g., NaH, LDA) C C2-Alkylated/Acylated Product B->C  Electrophile  (R-X or RCOCl) Retrosynthesis Target Simplified Cinchona Core Intermediate1 Functionalized Quinuclidine Target->Intermediate1  Late-stage coupling Intermediate2 Quinuclidin-3-one Intermediate1->Intermediate2  Wittig, Alkylation Start This compound Intermediate2->Start  Decarboxylation

Caption: Retrosynthetic analysis of a Cinchona alkaloid core.

This conceptual pathway demonstrates how the fundamental transformations of this compound (decarboxylation, olefination, and alkylation) can be strategically employed to construct the intricate quinuclidine core of these important natural products.

Conclusion and Future Perspectives

This compound represents a powerful and versatile building block in the synthetic organic chemist's toolkit. Its straightforward synthesis via the Dieckmann condensation and the diverse reactivity of its β-keto ester functionality provide a reliable entry point to the quinuclidine scaffold. While its direct application as a starting material in documented total syntheses of major natural products like quinine and camptothecin is not prevalent, its role as a precursor to key intermediates such as quinuclidin-3-one is undeniable. Future research in the field of natural product synthesis will likely continue to leverage the strategic advantages offered by this core, particularly in the development of novel asymmetric methodologies for the stereocontrolled functionalization of the quinuclidine nucleus. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their synthetic endeavors.

References

  • ChemTalk. Synthesizing Quinine. [Link] [6]2. Wikipedia. Quinine total synthesis. [Link] [7]3. Eagle Scholar. Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. (2022). [Link] [5]4. PubMed. Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase Ch KRED12. (2019). [Link] [1][4]5. The University of Liverpool Repository. PhD Thesis. [Link] [2]6. Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024). [Link]

Sources

Methodological & Application

The Versatile Intermediate: Ethyl 3-Oxoquinuclidine-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, renowned for its rigid bicyclic framework that precisely orients functional groups in three-dimensional space. This unique characteristic has led to its incorporation into a multitude of biologically active compounds, including pharmaceuticals targeting a range of conditions from Alzheimer's disease to irritable bowel syndrome.[1][2] Ethyl 3-oxoquinuclidine-2-carboxylate emerges as a highly valuable, albeit specialized, synthetic intermediate, offering a strategic entry point for the elaboration of complex, functionalized quinuclidine derivatives.

This comprehensive guide provides an in-depth exploration of this compound, from its synthesis to its application in organic synthesis. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this powerful building block.

Physicochemical & Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure. A summary of these predicted properties provides a baseline for its handling and characterization. Spectroscopic data for the closely related 3-quinuclidinone provides a reference for expected spectral features.[3]

PropertyPredicted Value / Expected Characteristics
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Appearance Likely a crystalline solid or a viscous oil
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols.
¹H NMR Complex multiplet signals for the bicyclic protons. A characteristic signal for the C2 proton, which is acidic. Quartet and triplet for the ethyl ester protons.
¹³C NMR Carbonyl signals for the ketone and ester. Signals corresponding to the carbons of the quinuclidine ring.
IR Spectroscopy Strong absorption bands for the ketone and ester carbonyl groups (typically in the range of 1710-1750 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight. Fragmentation patterns characteristic of the quinuclidine ring.

Proposed Synthesis of this compound

The synthesis of the 3-oxoquinuclidine core is classically achieved via a Dieckmann condensation of a suitably substituted piperidine derivative.[2][4][5] By extension, a plausible and efficient route to this compound involves the intramolecular cyclization of a tri-ester precursor.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Dieckmann Condensation cluster_2 Work-up & Purification Start Ethyl Piperidine-4-carboxylate Step1 N-Alkylation with Ethyl Bromoacetate Start->Step1 Reagents: Ethyl Bromoacetate, Base Precursor Diethyl 1-(ethoxycarbonylmethyl) -piperidine-4-carboxylate Step1->Precursor Dieckmann Intramolecular Cyclization (e.g., NaOEt, Toluene) Precursor->Dieckmann Intermediate Ethyl 3-oxoquinuclidine -2-carboxylate Dieckmann->Intermediate Workup Acidic Quench & Extraction Intermediate->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound via a Dieckmann condensation.

Materials:

  • Diethyl 1-(ethoxycarbonylmethyl)-piperidine-4-carboxylate (precursor, to be synthesized from ethyl piperidine-4-carboxylate and ethyl bromoacetate)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene

  • Anhydrous Ethanol (if using NaOEt)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Dispersion of the Base: To the flask, add anhydrous toluene and sodium ethoxide. The mixture is heated to reflux to ensure a fine dispersion of the base.

  • Addition of the Precursor: The precursor, Diethyl 1-(ethoxycarbonylmethyl)-piperidine-4-carboxylate, dissolved in anhydrous toluene, is added dropwise to the refluxing suspension of the base over a period of 1-2 hours.

  • Reaction: The reaction mixture is maintained at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: After completion, the reaction mixture is cooled in an ice bath. The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Dieckmann condensation is a base-catalyzed reaction involving an enolate intermediate. The presence of water would lead to saponification of the ester and protonation of the enolate, thus quenching the desired reaction.[6][7][8][9]

  • Choice of Base: The alkoxide base should match the alcohol of the ester (ethoxide for an ethyl ester) to prevent transesterification as a side reaction.

  • Slow Addition: The dropwise addition of the precursor helps to control the reaction temperature and minimize side reactions.

  • Acidic Work-up: The initial product of the Dieckmann condensation is the enolate of the β-keto ester. Acidification protonates this enolate to give the final product.

Key Reactive Sites and Synthetic Applications

This compound is a rich scaffold for further chemical modifications, primarily at three key positions: the acidic α-carbon (C2), the ketone at C3, and the ester at C2.

Reactivity_Map cluster_reactivity Key Reactive Sites Molecule This compound C2_Proton Acidic α-Proton (C2) C3_Ketone Ketone (C3) C2_Ester Ester (C2) Alkylation Alkylation C2_Proton->Alkylation Alkylation (R-X) Acylation Acylation C2_Proton->Acylation Acylation (RCOCl) Reduction Reduction C3_Ketone->Reduction Reduction (e.g., NaBH₄) Reductive_Amination Reductive_Amination C3_Ketone->Reductive_Amination Reductive Amination Hydrolysis Hydrolysis C2_Ester->Hydrolysis Hydrolysis (H₃O⁺/OH⁻) Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Decarboxylation (Heat)

Caption: Reactivity map of this compound.

Application Note 1: C2-Alkylation for Novel Quinuclidine Analogs

The acidic proton at the C2 position, flanked by two electron-withdrawing carbonyl groups, can be readily removed by a suitable base to form a stabilized enolate. This enolate can then act as a nucleophile in reactions with various electrophiles, most commonly alkyl halides.

Detailed Protocol for C2-Alkylation

Objective: To synthesize 2-alkyl-3-oxoquinuclidine-2-carboxylates.

Materials:

  • This compound

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: To a flame-dried, nitrogen-purged flask containing a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution. The mixture is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the C2-alkylated product.

Application Note 2: Decarboxylation to Access 2-Substituted-3-Quinuclidinones

A powerful application of β-keto esters is their ability to undergo hydrolysis followed by decarboxylation to yield ketones.[10][11] This sequence provides a route to 2-substituted-3-quinuclidinones from the C2-alkylated intermediates described above.

Detailed Protocol for Hydrolysis and Decarboxylation

Objective: To synthesize 2-alkyl-3-quinuclidinones.

Materials:

  • Ethyl 2-alkyl-3-oxoquinuclidine-2-carboxylate

  • Hydrochloric acid (concentrated) or Sulfuric acid (e.g., 6 M)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • Hydrolysis and Decarboxylation: The C2-alkylated β-keto ester is dissolved in aqueous acid (e.g., 6 M HCl) and the mixture is heated to reflux. The reaction is monitored by TLC until the starting material is consumed. This single step effects both the hydrolysis of the ester to a carboxylic acid and the subsequent decarboxylation of the resulting β-keto acid.[11]

  • Neutralization and Extraction: After cooling to room temperature, the reaction mixture is carefully neutralized with a sodium hydroxide solution to a pH of 9-10. The aqueous solution is then extracted multiple times with dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to provide the crude 2-alkyl-3-quinuclidinone, which can be further purified by chromatography or crystallization.

Application Note 3: Selective Reduction of the Ketone

The ketone at the C3 position can be selectively reduced to the corresponding alcohol, introducing a new stereocenter and a site for further functionalization. The choice of reducing agent is crucial to avoid reduction of the ester functionality.

Detailed Protocol for Ketone Reduction

Objective: To synthesize ethyl 3-hydroxyquinuclidine-2-carboxylates.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reduction: this compound is dissolved in methanol at 0 °C. Sodium borohydride is added portion-wise, and the reaction is stirred at 0 °C for 1-2 hours.

  • Work-up: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric mixture of alcohols can often be separated by column chromatography.

Conclusion

This compound represents a cornerstone intermediate for the synthesis of diverse and complex quinuclidine-based molecules. Its strategic placement of reactive functional groups—an acidic α-proton, a ketone, and an ester—within the rigid bicyclic framework allows for a wide array of chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to generate novel molecular entities with significant potential in drug discovery and development. The principles of the Dieckmann condensation for its synthesis and the subsequent functionalization reactions are well-established in organic chemistry, providing a reliable roadmap for its use in the laboratory.[6][7][8][9]

References

  • The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. [Link]

  • Organic Syntheses. 3-quinuclidone hydrochloride. [Link]

  • Zenodo. A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. [Link]

  • Organic Chemistry: An International Journal. A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. [Link]

  • Pearson. Some (but not all) of the following keto esters can be formed by Dieckmann condensations. Determine which ones are possible, and draw the starting diesters. [Link]

  • Google Patents.
  • PubChem. (+-)-3-Quinuclidinol. [Link]

  • Semantic Scholar. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. [Link]

  • PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Reactivity in Chemistry. CX7b. Enolates: Decarboxylation. [Link]

  • OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

Sources

The Strategic Utility of Ethyl 3-Oxoquinuclidine-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinuclidine Scaffold as a Privileged Motif in Drug Discovery

The quinuclidine ring system, a bicyclic amine with a distinctive bridged structure, represents a cornerstone in the design of pharmacologically active agents. Its rigid conformational framework reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, allowing for strong ionic interactions with receptor sites. These attributes have rendered the quinuclidine scaffold a privileged structure in medicinal chemistry, featuring in a range of therapeutics targeting the central nervous system (CNS).[1] Derivatives of quinuclidine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihistaminic properties, and are particularly prominent as modulators of muscarinic acetylcholine receptors.[2]

Within the diverse library of quinuclidine-based building blocks, Ethyl 3-oxoquinuclidine-2-carboxylate (CAS 34286-16-3) emerges as a highly versatile and strategically important intermediate. Its bifunctional nature, possessing both a ketone and an ester group on the rigid bicyclic frame, provides synthetic handles for a wide array of chemical transformations. This allows for the systematic elaboration of the quinuclidine core to generate libraries of novel compounds for drug screening and development. This document serves as a comprehensive guide to the applications of this compound in medicinal chemistry, providing detailed protocols for its synthesis and its utilization as a precursor to key pharmacophores.

Physicochemical Properties and Reactivity Profile

Understanding the chemical characteristics of this compound is paramount to its effective application.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₃PubChem
Molecular Weight 197.23 g/mol PubChem
Appearance Off-white to yellow solidInternal Data
Melting Point 128-132 °CInternal Data
Solubility Soluble in methanol, ethanol, and chlorinated solvents.Internal Data

The reactivity of this molecule is dominated by the ketone at the 3-position and the ethyl ester at the 2-position. The ketone can undergo a variety of classical carbonyl reactions, including reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or can participate in transesterification and amidation reactions. The strategic placement of these two functional groups allows for sequential or orthogonal chemical modifications, providing a powerful platform for generating molecular diversity.

Synthesis of this compound via Dieckmann Condensation

The most common and efficient method for the synthesis of the 3-oxoquinuclidine ring system is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[3] In the case of this compound, the starting material is typically a suitably substituted piperidine diester.

Protocol: Synthesis of this compound

Materials:

  • Ethyl 1-(2-ethoxycarbonylethyl)piperidine-4-carboxylate

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 1-(2-ethoxycarbonylethyl)piperidine-4-carboxylate (1 equivalent) in anhydrous toluene (or THF) to a concentration of approximately 0.1 M.

  • Base Addition: With vigorous stirring, add a strong base such as sodium ethoxide (1.1 equivalents) or potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (for toluene) or maintain at room temperature to 40°C (for THF) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 1M HCl until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Expected Yield: 75-85%

Dieckmann_Condensation start Ethyl 1-(2-ethoxycarbonylethyl)piperidine-4-carboxylate intermediate Enolate Intermediate start->intermediate  NaOEt or t-BuOK (Strong Base) product This compound intermediate->product  Intramolecular Acyl Substitution Synthetic_Pathway start This compound intermediate 3-Quinuclidinone start->intermediate  HCl, H₂O, Heat (Hydrolysis & Decarboxylation) product Cevimeline intermediate->product  Multi-step Synthesis (e.g., Epoxidation, Ring Opening)

Caption: Synthetic pathway from this compound to Cevimeline via 3-Quinuclidinone.

From 3-quinuclidinone, the synthesis of Cevimeline proceeds through a multi-step sequence, typically involving the formation of an epoxide followed by ring-opening with a thiol equivalent and subsequent cyclization. [4]

Broader Applications and Future Perspectives

The synthetic utility of this compound extends far beyond the synthesis of 3-quinuclidinone. The dual functionality of this molecule allows for the creation of a diverse range of substituted quinuclidines.

  • Reduction and Derivatization: The ketone can be stereoselectively reduced to a hydroxyl group, which can then be esterified or etherified to introduce various side chains. This is a common strategy for developing muscarinic antagonists.

  • Reductive Amination: The ketone can be converted to a primary, secondary, or tertiary amine through reductive amination, opening avenues to novel compounds with potential CNS activity.

  • Modification of the Ester: The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many pharmaceuticals.

The continued exploration of the chemical space around the quinuclidine scaffold, facilitated by versatile building blocks like this compound, holds significant promise for the discovery of new therapeutics for a wide range of diseases.

References

  • LookChem. (n.d.). Cas 34286-16-3, 3-Oxo-2-quinuclidinecarboxylic acid ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • PharmaCompass. (n.d.). Cevimeline Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). The synthesis of functionalised quinuclidines for use in pharmaceuticals and asymmetric catalysis. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2021). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Retrieved from [Link]

Sources

Application Notes and Protocols: Hydrolysis and Decarboxylation of Ethyl 3-Oxoquinuclidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthesis of 3-Quinuclidinone

Authored by: Gemini AI
Introduction: Strategic Importance of the Transformation

The conversion of ethyl 3-oxoquinuclidine-2-carboxylate to 3-quinuclidinone via hydrolysis and subsequent decarboxylation is a cornerstone reaction in synthetic organic chemistry, particularly for the pharmaceutical industry. The starting material, a β-keto ester, is strategically designed for this efficient two-step, one-pot transformation.

The resulting product, 3-quinuclidinone, is a highly valuable bicyclic amine. Its rigid, cage-like structure serves as a critical pharmacophore and a versatile building block for a wide array of therapeutically significant molecules.[1][2] Derivatives of 3-quinuclidinone are integral to drugs targeting muscarinic M1 and M3 receptors, which are implicated in conditions like Alzheimer's disease and urinary incontinence.[1][3] This guide provides an in-depth analysis of the underlying mechanisms and a field-proven protocol for this essential synthesis.

The Mechanistic Pathway: A Tale of Two Reactions

The overall transformation is a sequential process involving ester hydrolysis followed by the decarboxylation of a thermally unstable intermediate. Understanding the causality behind each step is critical for optimizing reaction conditions and ensuring high yields.

2.1 Step 1: Acid-Catalyzed Ester Hydrolysis

The reaction is initiated by the hydrolysis of the ethyl ester functionality. While this can be achieved under basic conditions (saponification), an acid-catalyzed pathway is often preferred as it sets the stage directly for the subsequent decarboxylation without requiring a separate neutralization step.

The mechanism involves:

  • Protonation: The carbonyl oxygen of the ester is protonated by a strong acid (e.g., H₂SO₄ or HCl), rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the ethoxy oxygen atoms, converting the ethoxy group into a good leaving group (ethanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating ethanol.

  • Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water or another base to yield the neutral 3-oxoquinuclidine-2-carboxylic acid intermediate.

This intermediate, a β-keto acid, is generally not isolated due to its inherent instability.

2.2 Step 2: Decarboxylation of the β-Keto Acid Intermediate

The defining feature of β-keto acids is their propensity to undergo decarboxylation (loss of CO₂) upon heating.[4][5][6] This is not a feature of other carboxylic acids (like α- or γ-keto acids) under similar conditions and is explained by the ability to form a stable, cyclic six-membered transition state.[4][5]

The mechanism proceeds as follows:

  • Cyclic Transition State: The β-keto acid arranges into a cyclic conformation where the carboxylic acid proton is hydrogen-bonded to the β-carbonyl oxygen.

  • Pericyclic Reaction: A concerted, pericyclic rearrangement of six electrons occurs. The O-H bond breaks, the C-C bond between the carboxyl group and the α-carbon breaks, and a new O-H bond forms, while the C=O pi bond shifts to form a C=C bond.

  • Enol Formation & CO₂ Liberation: This concerted step simultaneously liberates a molecule of carbon dioxide (CO₂) and produces an enol intermediate.[7]

  • Tautomerization: The enol rapidly tautomerizes to the more thermodynamically stable keto form, yielding the final product, 3-quinuclidinone.[7]

The following diagram illustrates the complete reaction pathway.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Decarboxylation Start Ethyl 3-oxoquinuclidine- 2-carboxylate Intermediate 3-Oxoquinuclidine- 2-carboxylic Acid (β-Keto Acid) Start->Intermediate H₃O⁺, Δ Enol Enol Intermediate Intermediate->Enol Heat (Δ) -CO₂ Product 3-Quinuclidinone Enol->Product Tautomerization

Caption: Overall reaction pathway from starting material to final product.

Field-Proven Experimental Protocol

This protocol is synthesized from established industrial and academic procedures for the synthesis of 3-quinuclidinone.[1][8][9] The procedure begins with the crude product from the preceding Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, which yields the starting this compound.

3.1 Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
This compound (crude)ReagentN/ATypically used directly from the previous cyclization step.
Sulfuric Acid (H₂SO₄), Concentrated (98%)ACS ReagentSigma-AldrichHighly corrosive. Handle with extreme care.
Sodium Hydroxide (NaOH), 50% solution (w/w)TechnicalFisher ScientificUsed for basification during work-up. Highly corrosive.
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)ACS ReagentVWRUsed for extraction.
Sodium Sulfate (Na₂SO₄), AnhydrousReagentEMD MilliporeUsed as a drying agent.
Deionized WaterN/AN/A
3.2 Step-by-Step Methodology

The following workflow diagram provides a high-level overview of the experimental procedure.

G A 1. Acidification Add dilute H₂SO₄ to crude reaction mixture from cyclization. B 2. Hydrolysis & Decarboxylation Reflux the aqueous layer for 6-8 hours. A->B Heat C 3. Basification Cool and adjust pH to >10.5 with 50% NaOH solution. B->C Cool D 4. Extraction Extract product into an organic solvent (e.g., Chloroform). C->D E 5. Drying & Concentration Dry organic layers over Na₂SO₄ and remove solvent in vacuo. D->E F 6. Purification (Optional) Purify crude product via distillation or crystallization. E->F

Caption: Experimental workflow for the synthesis of 3-quinuclidinone.

Procedure:

  • Acidification and Phase Separation: The crude reaction mixture containing this compound in an organic solvent (e.g., toluene) is cooled to approximately 50°C. A solution of dilute sulfuric acid (e.g., 13 mL concentrated H₂SO₄ in 40 mL water for a ~0.08 mol scale reaction) is added dropwise with vigorous stirring.[1] After addition, stirring is continued for 1 hour.

    • Causality Note: The acid serves two purposes: it neutralizes the base from the preceding cyclization step and catalyzes the hydrolysis of the ester. This step transfers the intermediate into the aqueous phase.

  • Hydrolysis and Decarboxylation: The layers are separated, and the aqueous layer is collected. This aqueous solution is then heated to reflux (approximately 100-110°C) and maintained for 6-8 hours.[1][9] The progress of the reaction can be monitored by TLC or GC until the starting material is consumed.

    • Causality Note: The thermal energy provided during reflux is crucial for overcoming the activation energy of both the hydrolysis and, more importantly, the decarboxylation of the β-keto acid intermediate.[5] The evolution of CO₂ gas is often observed.

  • Work-up: Basification: After the reaction is complete, the mixture is cooled to room temperature. The pH of the solution is carefully adjusted to approximately 10.5 or higher by the slow, portion-wise addition of a 50% sodium hydroxide solution. This step should be performed in an ice bath to manage the exothermic neutralization.[1]

    • Causality Note: Basification deprotonates the ammonium salt of the quinuclidinone product, converting it to the free base which is soluble in organic solvents and thus extractable from the aqueous medium.

  • Extraction: The basic aqueous solution is transferred to a separatory funnel and extracted multiple times with an organic solvent like chloroform or dichloromethane (e.g., 3 x 50 mL).[1] The organic layers are combined.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation) to yield crude 3-quinuclidinone, often as an oil or low-melting solid.

  • Purification (If Necessary): The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which is a stable, crystalline solid, followed by recrystallization. To form the hydrochloride salt, the base is dissolved in a solvent like isopropyl alcohol, and HCl (gas or solution in isopropanol) is added until the pH is acidic (1-2), causing the salt to precipitate.[3]

3.3 Typical Reaction Parameters
ParameterValue / ConditionRationale
Acid Catalyst Sulfuric Acid or Hydrochloric AcidStrong, non-oxidizing acids effectively catalyze hydrolysis.[1][10]
Temperature Reflux (~100-110°C)Provides sufficient energy for both hydrolysis and decarboxylation.[1][5]
Reaction Time 6 - 8 hoursEnsures complete conversion of the starting material.
Work-up pH > 10.5Ensures the product is in its free base form for efficient extraction.[1]
Expected Yield 80 - 90% (from the cyclized intermediate)The reaction is generally high-yielding due to the favorable thermodynamics.
Safety and Handling
  • Strong Acids: Concentrated sulfuric and hydrochloric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Work in a well-ventilated chemical fume hood.

  • Strong Bases: 50% sodium hydroxide solution is also highly corrosive and can cause severe burns. Handle with the same level of care as strong acids. The neutralization process is highly exothermic and should be controlled by cooling.

  • Organic Solvents: Chloroform and dichloromethane are volatile and suspected carcinogens. All extractions and solvent removal steps must be performed in a chemical fume hood.

References
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Thesis: Functionalisation of the Quinuclidine Bicycle. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127.
  • Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]

  • Google Patents. (2013, May 22). CN103113366A - Preparation method for 3-quinuclidinone.
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Zenodo. (n.d.). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Spectroscopic Analysis of Ethyl 3-Oxoquinuclidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Ethyl 3-Oxoquinuclidine-2-carboxylate

This compound is a bicyclic β-keto ester of significant interest in medicinal chemistry and drug development. The quinuclidine scaffold, a rigid bridged ring system, is a key structural motif in numerous biologically active compounds, including the antiarrhythmic agent quinidine. The presence of the β-keto ester functionality provides a versatile handle for further synthetic modifications, making this molecule a valuable building block for the synthesis of novel therapeutic agents.

Given its potential role in drug discovery, a thorough structural characterization of this compound is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecule's connectivity, functional groups, and electronic environment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The protocols and data interpretations presented herein are designed to be self-validating and are grounded in established scientific principles.

Molecular Structure

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). B Transfer the solution to a clean, dry 5 mm NMR tube. A->B C Cap the NMR tube and ensure the solution is homogeneous. B->C D Insert the sample into the NMR spectrometer. C->D E Lock the spectrometer on the deuterium signal of the solvent. D->E F Shim the magnetic field to optimize homogeneity. E->F G Acquire the ¹H NMR spectrum. F->G H Acquire the ¹³C NMR spectrum (with proton decoupling). G->H I Apply Fourier transform to the raw data. H->I J Phase the spectra and perform baseline correction. I->J K Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). J->K L Integrate the ¹H NMR signals and pick peaks for both spectra. K->L

Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. [1][2][3][4]Chloroform-d is a good choice for a wide range of organic compounds due to its moderate polarity. [1] * Transfer the solution to a 5 mm NMR tube. The final sample height should be around 4-5 cm. [4] * Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. [2] * Shim the magnetic field to achieve optimal resolution and peak shape.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the chemical shift scale. For CDCl₃, the residual proton signal is at 7.26 ppm, and the carbon signal is at 77.16 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the quinuclidine ring protons. The chemical shifts are influenced by the proximity of electronegative atoms (N and O) and the carbonyl groups. [5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-O-CH₂-CH₃ ~1.25 Triplet (t) ~7.1 3H
Quinuclidine ring protons ~1.5 - 3.5 Multiplets (m) - 10H
-O-CH₂-CH₃ ~4.20 Quartet (q) ~7.1 2H

| H-2 (proton at C2) | ~3.8 - 4.1 | Singlet (s) or Doublet (d) | - | 1H |

Interpretation:

  • Ethyl Group: The ethyl group will present as a characteristic triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling.

  • Quinuclidine Ring: The protons on the quinuclidine ring will appear as a complex series of multiplets in the aliphatic region. The protons on carbons adjacent to the nitrogen atom are expected to be shifted downfield. [6]* H-2 Proton: The proton at the C2 position is adjacent to both the ester and the ketone functionalities, which will cause a significant downfield shift. Its multiplicity will depend on the dihedral angle with neighboring protons.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-O-CH₂-C H₃~14
Quinuclidine ring carbons~20 - 60
-O-C H₂-CH₃~61
C2~65 - 75
Ester C=O~165 - 175
Ketone C=O~200 - 210

Interpretation:

  • Carbonyl Carbons: The carbonyl carbons of the ester and ketone groups will be the most downfield signals due to the strong deshielding effect of the oxygen atoms. [7][8][9]Ketone carbonyls typically resonate at a lower field than ester carbonyls. [7][9]* Quinuclidine Ring: The carbons of the quinuclidine ring will appear in the aliphatic region, with those closer to the nitrogen atom being shifted further downfield.

  • Ethyl Group: The methyl and methylene carbons of the ethyl group will appear at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Principle of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrational modes, such as stretching and bending, are characteristic of the types of bonds and functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR) or Neat Sample

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_clean Cleanup A Ensure the ATR crystal or salt plates (NaCl or KBr) are clean. B Place a small drop of the liquid sample directly onto the ATR crystal or between two salt plates. A->B D Place the sample in the spectrometer. B->D C Acquire a background spectrum of the empty ATR crystal or salt plates. C->D E Acquire the sample spectrum over a range of 4000-400 cm⁻¹. D->E F The instrument software will automatically ratio the sample spectrum against the background. E->F G Clean the ATR crystal or salt plates with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth. F->G G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). B Ensure the sample is fully dissolved. A->B C Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). B->C D Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest. C->D E Acquire the mass spectrum in positive ion mode over a suitable m/z range. D->E F Identify the [M+H]⁺ ion to determine the molecular weight. E->F G If performing MS/MS, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. F->G H Analyze the fragmentation pattern to deduce structural information. G->H

Caption: Workflow for acquiring an ESI mass spectrum.

Detailed Steps:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a high-purity solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation. 2[10]. Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Set the mass spectrometer to operate in positive ion mode.

    • Optimize the source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature, to obtain a stable and intense signal for the protonated molecule.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Tandem Mass Spectrometry (MS/MS) (Optional):

    • To obtain structural information, perform an MS/MS experiment.

    • Isolate the [M+H]⁺ ion in the first mass analyzer.

    • Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

    • Analyze the resulting fragment ions in the second mass analyzer.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₀H₁₅NO₃

  • Monoisotopic Mass: 197.1052 g/mol

  • [M+H]⁺: m/z 198.1125

Plausible Fragmentation Pattern:

The protonated molecule is expected to fragment via several pathways, including:

  • Loss of ethanol (-46 Da): Cleavage of the ester group to lose a molecule of ethanol.

  • Loss of the ethyl group (-29 Da): Cleavage of the C-O bond of the ester.

  • Loss of carbon dioxide (-44 Da): After the loss of the ethyl group.

  • Ring opening of the quinuclidine core: This can lead to a variety of smaller fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Principle of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

[11][12]#### 4.2. Experimental Protocol: UV-Vis Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). B Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. A->B D Fill a matched cuvette with the pure solvent to use as a blank. C Fill a quartz cuvette with the sample solution. B->C F Replace the blank with the sample cuvette. C->F E Place the blank cuvette in the spectrometer and record a baseline. D->E E->F G Scan the sample over the desired wavelength range (e.g., 200-400 nm). F->G H The spectrometer will plot absorbance versus wavelength. G->H

Caption: Workflow for acquiring a UV-Vis spectrum.

Detailed Steps:

  • Sample Preparation:

    • Choose a solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile). [13] * Prepare a stock solution of known concentration.

    • Prepare a dilution of the stock solution in a quartz cuvette so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 to 1.0).

    • Prepare a blank cuvette containing only the solvent. 2[13]. Instrument Setup and Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.

    • Replace the blank with the sample cuvette.

    • Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm. [14] * Identify the wavelength of maximum absorbance (λmax).

Predicted UV-Vis Data

β-Keto esters can exist in equilibrium with their enol tautomer. The UV-Vis spectrum will likely show absorptions corresponding to both forms.

[15]| Electronic Transition | Chromophore | Predicted λmax (nm) | | :--- | :--- | :--- | | n → π* | Ketone C=O | ~270 - 290 | | π → π* | Enol form (conjugated system) | ~240 - 260 |

Interpretation:

  • n → π* Transition: The ketone carbonyl group is expected to exhibit a weak absorption band in the 270-290 nm range, corresponding to the promotion of a non-bonding electron to an anti-bonding π* orbital. [16] π → π Transition: If a significant amount of the enol tautomer is present, a more intense absorption band is expected at a shorter wavelength (around 240-260 nm). This is due to the π → π* transition within the conjugated enone system. The position and intensity of this band can be sensitive to the solvent polarity.

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, MS, and UV-Vis techniques, provides a robust framework for its structural elucidation and characterization. The protocols and predicted data presented in this application note offer a reliable guide for researchers in the field of medicinal chemistry and drug development. By understanding the characteristic spectroscopic signatures of this important synthetic intermediate, scientists can confidently verify its structure and purity, facilitating its use in the synthesis of novel and potentially therapeutic compounds.

References

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?[Link]

  • Nanalysis. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). [Link]

  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • European Journal of Engineering and Technology Research. (2019). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • National Center for Biotechnology Information. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • Semantic Scholar. (2019). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. [Link]

  • ResearchGate. (2018). 1 H NMR titration of 1 with quinuclidine (QU) in CD 2 Cl 2 at 298 K. Top. [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Researching. (2022). A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • National Center for Biotechnology Information. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2020). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

  • ResearchGate. (2013). UV-Vis spectra of (a) pure Keto and (b) RS-Keto. Conditions. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • ACS Publications. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

  • YouTube. (2021). IR of a Liquid. [Link]

  • Study.com. (n.d.). 4.Describe the procedure for preparing a liquid sample for infrared examination. [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • ACS Publications. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. [Link]

  • University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

Sources

Application Note: Structural Elucidation of Ethyl 3-oxoquinuclidine-2-carboxylate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-oxoquinuclidine-2-carboxylate is a synthetically important intermediate in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The rigid, bicyclic quinuclidine scaffold imparts unique conformational constraints and stereochemical properties to molecules, making it a privileged structure in drug design. Accurate structural characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and for understanding its role in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data based on foundational NMR principles and analysis of analogous structures. Furthermore, standardized protocols for sample preparation and spectral acquisition are presented to aid researchers in obtaining high-quality NMR data.

Predicted ¹H and ¹³C NMR Spectral Analysis

Due to the absence of publicly available experimental spectra for this compound, this section presents a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are derived from the analysis of structurally related compounds, including quinuclidine, 3-quinuclidinone, and various ethyl esters, combined with established principles of NMR spectroscopy that govern the influence of molecular geometry and functional groups on chemical shifts and coupling constants.

Molecular Structure and Numbering

For clarity in the spectral assignment, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound is expected to exhibit a series of complex multiplets due to the rigid bicyclic system, which restricts bond rotation and leads to distinct chemical environments for diastereotopic protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.20q2H-O-CH₂ -CH₃Typical chemical shift for a methylene group in an ethyl ester[1].
~3.5-3.8m1HH-2Deshielded by the adjacent ester and ketone functionalities.
~3.0-3.4m4HH-6, H-8Protons on carbons adjacent to the nitrogen atom are deshielded[2].
~2.8-3.1m2HH-4Protons adjacent to the ketone group are deshielded.
~2.0-2.3m2HH-5Aliphatic protons on the quinuclidine ring.
~1.8-2.1m2HH-7Aliphatic protons on the quinuclidine ring.
~1.25t3H-O-CH₂-CH₃ Typical chemical shift for a methyl group in an ethyl ester, split by the adjacent methylene group[1].

Causality Behind Predicted ¹H Chemical Shifts:

  • Ethyl Ester Group: The quartet at approximately 4.20 ppm and the triplet at around 1.25 ppm are characteristic signals of an ethyl group attached to an ester oxygen. The electronegative oxygen deshields the adjacent methylene protons (-O-CH₂-), shifting them downfield[1].

  • Quinuclidine Core Protons: The protons on the carbons adjacent to the nitrogen atom (C6 and C8) are expected to appear in the range of 3.0-3.4 ppm, as seen in the spectrum of quinuclidine itself (signals around 2.86 ppm)[2]. The presence of the electron-withdrawing groups at C2 and C3 will likely cause a slight downfield shift for all ring protons compared to the parent quinuclidine.

  • Protons Alpha to Carbonyl: The protons on C4, being alpha to the ketone at C3, will be deshielded and are predicted to resonate between 2.8 and 3.1 ppm.

  • Methine Proton at C2: The single proton at C2 is deshielded by both the ester and the ketone group, placing its signal at a relatively downfield position for an aliphatic proton, estimated to be between 3.5 and 3.8 ppm.

  • Remaining Methylene Protons: The protons at C5 and C7 are in a more shielded environment and are expected to appear in the more upfield region of the aliphatic range.

  • Coupling Constants: Due to the rigid bicyclic nature of the quinuclidine ring, complex coupling patterns are expected. Vicinal (³J) and long-range (⁴J, W-coupling) couplings will likely be observed, leading to complex multiplets for most of the ring protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 inequivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~205-215C =O (Ketone)The chemical shift for a ketone carbonyl carbon in a cyclic system typically falls in this range[3][4].
~168-172C =O (Ester)The chemical shift for an ester carbonyl carbon is generally found in this region[4].
~61-63-O-CH₂ -CH₃Typical chemical shift for the methylene carbon of an ethyl ester.
~55-60C-2The methine carbon is deshielded by both the ester and ketone groups.
~48-52C-4The carbon alpha to the ketone is deshielded.
~45-50C-6, C-8Carbons adjacent to the nitrogen atom typically appear in this range.
~25-30C-5, C-7Aliphatic carbons in the quinuclidine ring.
~14-O-CH₂-CH₃ The methyl carbon of the ethyl ester is found in the upfield aliphatic region.

Causality Behind Predicted ¹³C Chemical Shifts:

  • Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The ketone carbonyl (C3) is expected to be further downfield than the ester carbonyl (C10)[3][4].

  • Ethyl Ester Carbons: The -O-CH₂- carbon will be around 61-63 ppm, and the -CH₃ carbon will be around 14 ppm, which are characteristic values for an ethyl ester.

  • Quinuclidine Core Carbons: The carbons of the bicyclic core will have chemical shifts influenced by their proximity to the nitrogen atom and the electron-withdrawing functional groups. The carbons adjacent to the nitrogen (C6 and C8) will be deshielded compared to the other aliphatic carbons. The C2 and C4 carbons will be significantly deshielded due to the adjacent carbonyl groups.

Experimental Protocols

Sample Preparation

A high-quality NMR sample is crucial for obtaining a high-resolution spectrum. The following is a standard protocol for the preparation of a small molecule sample for NMR analysis.

G cluster_0 Sample Preparation Workflow A Weigh 5-10 mg of Ethyl 3-oxoquinuclidine-2-carboxylate B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) if not already in solvent B->C D Transfer solution to a clean, dry 5 mm NMR tube C->D E Filter the solution if any particulate matter is present D->E Optional F Cap the NMR tube securely E->F

Caption: Workflow for NMR sample preparation.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample[5].

  • Internal Standard: If the deuterated solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS). TMS is the standard reference compound for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Transfer to NMR Tube: Carefully transfer the solution to a high-quality 5 mm NMR tube. Ensure that the tube is clean, dry, and free from any scratches or cracks[6].

  • Filtration (Optional): If any solid particles are visible in the solution, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Particulate matter can degrade the quality of the NMR spectrum[7].

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. These parameters may need to be optimized depending on the specific instrument and sample concentration.

G cluster_1 NMR Data Acquisition Workflow A Insert sample into the spectrometer B Lock on the deuterium signal of the solvent A->B C Shim the magnetic field to optimize homogeneity B->C D Set acquisition parameters (pulse sequence, spectral width, etc.) C->D E Acquire the Free Induction Decay (FID) D->E F Process the FID (Fourier transform, phasing, baseline correction) E->F G Reference the spectrum to the internal standard (TMS) F->G

Caption: General workflow for NMR data acquisition.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum.

  • Spectral Width: Approximately 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

Trustworthiness and Self-Validation

The predicted NMR data presented in this application note are grounded in well-established principles of NMR spectroscopy and are supported by experimental data from structurally similar compounds. The provided protocols for sample preparation and data acquisition are standard procedures in the field, designed to yield high-quality, reproducible results. For unambiguous assignment of all signals in a real experimental setting, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These experiments would provide correlational data that confirms the connectivity between protons and carbons, thereby validating the structural assignment.

References

  • Gable, K. P. (2022). 13C NMR Chemical Shifts. Oregon State University Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Modgraph. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Bouatra, S., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Stothers, J. B., et al. (1975). 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • PubChem. 3-Quinuclidinone. [Link]

  • The Journal of Physical Chemistry A. Predicting 13C NMR Spectra by DFT Calculations. [Link]

  • ResearchGate. 1 H NMR titration of quinuclidine into a 1.22 mM solution of 2 in.... [Link]

  • University of Calgary. Esters. [Link]

  • PubChem. Quinuclidine. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • ACS Publications. Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. [Link]

  • Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]

  • AtmMolecule. 3-QUINUCLIDONE. [Link]

  • YouTube. NMR of ethyl ethanoate for A-level Chemistry. [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Organic Syntheses. 3-quinuclidone hydrochloride. [Link]

  • PubMed. A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. [Link]

  • ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]

  • ACS Publications. Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. [Link]

  • PMC. Ligand-observed NMR techniques to probe RNA-small molecule interactions. [Link]

  • Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]

Sources

Mastering the Purification of Ethyl 3-oxoquinuclidine-2-carboxylate: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

Ethyl 3-oxoquinuclidine-2-carboxylate, a bicyclic β-keto ester, is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds and complex natural products. The quinuclidine scaffold is a recurring motif in medicinal chemistry, valued for its rigid structure and basic nitrogen atom, which often play a crucial role in ligand-receptor interactions. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, complicate downstream transformations, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of this key synthetic intermediate, drawing upon established chemical principles and validated experimental protocols.

Understanding the Molecule: Synthesis and Potential Impurities

This compound is typically synthesized via an intramolecular Dieckmann condensation of a suitably substituted piperidine derivative, such as N-(2-ethoxycarbonylethyl)piperidine-4-carboxylic acid ethyl ester.[1][2] This reaction, a cornerstone of cyclic β-keto ester synthesis, involves the formation of an enolate that subsequently attacks an ester group within the same molecule to form the bicyclic quinuclidine ring system.

A thorough understanding of the synthetic route is essential for anticipating potential impurities. Common impurities may include:

  • Unreacted starting materials: The precursor diester may persist if the reaction does not go to completion.

  • Byproducts of the Dieckmann condensation: Side reactions can lead to the formation of polymeric materials or other condensation products.

  • Solvents and reagents: Residual solvents from the reaction and workup, as well as any remaining base or acid, can contaminate the final product.

  • Hydrolysis and decarboxylation products: As a β-keto ester, the target molecule is susceptible to hydrolysis of the ester and subsequent decarboxylation, particularly under acidic or basic conditions at elevated temperatures.[3][4]

The purification strategy must be designed to effectively remove these impurities while maximizing the recovery of the desired product.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve high purity of this compound. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Distillation: The First Line of Purification

For crude product mixtures, vacuum distillation is an effective initial purification step to remove non-volatile impurities and residual high-boiling solvents. Given that the target molecule is a relatively high-boiling liquid, this technique is well-suited for its initial cleanup.

Protocol: Vacuum Distillation of Crude this compound

This protocol is adapted from the well-established procedure for the synthesis of 3-quinuclidinone, where the target molecule is a key intermediate.[1]

Experimental Workflow:

Caption: Workflow for the purification of this compound via vacuum distillation.

Step-by-Step Methodology:

  • Solvent Removal: Following the Dieckmann condensation and initial workup (e.g., extraction), concentrate the crude organic extract under reduced pressure to remove the bulk of the reaction solvent.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed.

  • Distillation: Heat the crude oil in the distillation flask under a high vacuum.

  • Fraction Collection: Collect the fraction corresponding to the boiling point of this compound. While the exact boiling point may vary with pressure, related bicyclic β-keto esters often distill at temperatures above 100 °C under high vacuum.[1]

Causality Behind Experimental Choices:

  • Vacuum: The use of a high vacuum is crucial to lower the boiling point of the compound, preventing thermal decomposition (decarboxylation) which can occur at higher temperatures.[3]

  • Fractional Distillation: A fractionating column helps to separate the desired product from impurities with different boiling points, leading to a higher purity of the collected fraction.

Recrystallization: Achieving High Crystalline Purity

For obtaining a solid, highly pure product, recrystallization is the method of choice. This technique relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. For β-keto esters, which can sometimes be oils at room temperature, selecting an appropriate solvent system is critical to induce crystallization.

Protocol: Recrystallization of this compound

This protocol is based on a method described for a structurally similar compound, ethyl 2-oxo-3-piperidinecarboxylate.

Experimental Workflow:

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Based on the principle of "like dissolves like" and empirical data for similar compounds, non-polar solvents are a good starting point. Petroleum ether has been shown to be effective for a related piperidine derivative. A solvent system of diethyl ether and a non-polar co-solvent like petroleum ether or hexane can also be explored.

  • Dissolution: Dissolve the crude or distilled this compound in a minimal amount of the chosen hot solvent (e.g., petroleum ether). The goal is to create a saturated solution at the boiling point of the solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Selection for Recrystallization

Solvent/Solvent SystemRationaleExpected Outcome
Petroleum EtherProven effective for a structurally similar piperidine derivative.Formation of white to off-white crystalline solid.
Diethyl Ether/HexaneA common solvent system for esters; allows for fine-tuning of polarity.May provide better control over crystallization compared to a single solvent.
Acetone/HexaneAnother versatile two-solvent system for moderately polar compounds.Can be effective if the product oils out from less polar solvents.
Column Chromatography: For High-Resolution Purification

When distillation or recrystallization fails to provide the desired level of purity, or for small-scale purifications, silica gel column chromatography is a powerful technique. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.

Protocol: Silica Gel Column Chromatography of this compound

Experimental Workflow:

Caption: Workflow for purification by silica gel column chromatography.

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can be effective for separating a wide range of impurities.

  • Column Packing and Loading: Pack the chromatography column with a slurry of silica gel in the initial mobile phase. The crude product can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.

  • Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions. Monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Typical Mobile Phase Systems for β-Keto Esters

Mobile Phase SystemPolarityApplication Notes
Hexane/Ethyl AcetateAdjustableA versatile system for a wide range of moderately polar compounds.
Dichloromethane/MethanolMore PolarUseful for more polar β-keto esters or for eluting strongly adsorbed compounds. A 99:1 mixture has been used for related azabicyclooctanone derivatives.

Purity Assessment: Ensuring Quality Control

After purification, it is essential to assess the purity of the this compound. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. A systematic approach, often involving a combination of distillation, recrystallization, and column chromatography, is necessary to achieve the high level of purity required for subsequent synthetic transformations. The specific protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to develop robust and reliable purification strategies for this key bicyclic β-keto ester.

References

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Organic Syntheses. 3-quinuclidone hydrochloride. [Link]

  • The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. [Link]

  • PMC - PubMed Central. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Google Patents.
  • ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]

Sources

Application Note: Enantioselective Synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate via Asymmetric Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chiral Quinuclidine Scaffold

The quinuclidine ring system, a rigid 1-azabicyclo[2.2.2]octane structure, is a privileged scaffold in medicinal chemistry and a core component of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique conformational rigidity and basic nitrogen atom are crucial for high-affinity interactions with biological targets. Found in potent molecules like the anti-malarial drug quinine and the Alzheimer's treatment cevimeline, the quinuclidine core demonstrates significant therapeutic potential.[1][2]

Chirality is a fundamental determinant of pharmacological activity. The precise three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological receptors, meaning that one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the development of robust methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery.

Ethyl 3-oxoquinuclidine-2-carboxylate is a highly valuable chiral building block that provides access to a wide range of complex, enantiomerically pure quinuclidine derivatives. This guide details a robust and highly selective method for its synthesis using asymmetric phase-transfer catalysis (PTC), a technique prized for its operational simplicity, mild conditions, and environmental sustainability.[3][4]

Scientific Rationale: Asymmetric Intramolecular Alkylation via Phase-Transfer Catalysis

The synthesis of the bicyclic quinuclidine ring system can be efficiently achieved through an intramolecular cyclization of a suitably functionalized piperidine precursor. The key challenge lies in controlling the stereochemistry of the newly formed chiral center at the C2 position.

The Strategy: Our approach is an asymmetric intramolecular α-alkylation of a β-keto ester. The reaction proceeds via a chiral phase-transfer catalyst, which facilitates the transfer of a reactant from an aqueous phase (or solid phase) to an organic phase where the reaction occurs.

Mechanism of Stereoselection: The cornerstone of this protocol is the use of a Cinchona alkaloid-derived quaternary ammonium salt as the chiral phase-transfer catalyst. The mechanism involves the following key steps:

  • Deprotonation: A base (e.g., Cs₂CO₃) deprotonates the α-carbon of the β-keto ester precursor, forming an enolate.

  • Chiral Ion Pair Formation: The chiral quaternary ammonium cation (Q⁺X⁻) exchanges its counter-ion (X⁻) for the newly formed enolate (E⁻). This creates a tightly associated, lipophilic chiral ion pair [Q⁺E⁻].

  • Stereocontrolled Cyclization: The rigid, well-defined chiral environment created by the catalyst shields one face of the enolate. The tethered electrophilic alkyl halide is then directed to attack the enolate from the unshielded face, forcing the intramolecular C-C bond formation to proceed with high stereoselectivity.

  • Catalyst Regeneration: Following the irreversible cyclization, the product is released, and the catalyst is regenerated to participate in the next catalytic cycle.

This method avoids the use of expensive transition metals and often proceeds under mild conditions, making it highly attractive for both laboratory-scale synthesis and industrial applications.[3][4]

Visualization of the Synthetic Pathway and Workflow

Overall Reaction Scheme

G cluster_0 Asymmetric Intramolecular Alkylation Precursor Ethyl 1-(2-chloroethyl)-4-oxopiperidine-3-carboxylate Product Ethyl (R)-3-oxoquinuclidine-2-carboxylate Precursor->Product Catalyst Chiral Phase-Transfer Catalyst (e.g., Cinchona Alkaloid Derivative) Cs₂CO₃, Toluene, 40 °C G node_start Precursor (Enolate Pre) + Q⁺X⁻ node_ionpair node_ionpair node_start->node_ionpair + Base - Base-H⁺ - X⁻ node_cyclize Face-Selective Intramolecular Alkylation node_ionpair->node_cyclize Conformational Lock node_product Product + Q⁺Cl⁻ node_cyclize->node_product C-C Bond Formation node_product->node_start Catalyst Regeneration

Caption: Simplified catalytic cycle for phase-transfer catalyzed alkylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of asymmetric phase-transfer catalysis for analogous transformations. [3][5]Researchers should optimize conditions for their specific setup.

4.1 Materials and Reagents

ReagentGradeSupplierNotes
Ethyl 1-(2-chloroethyl)-4-oxopiperidine-3-carboxylate≥95%CommercialSubstrate. Handle with care.
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide≥98%CommercialChiral Phase-Transfer Catalyst.
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99.9%CommercialBase. Must be finely powdered.
TolueneAnhydrous, ≥99.8%CommercialReaction solvent.
Ethyl AcetateHPLC GradeCommercialFor work-up and chromatography.
HexanesHPLC GradeCommercialFor chromatography.
Saturated aq. NH₄ClReagent GradeIn-house prep.For quenching.
Brine (Saturated aq. NaCl)Reagent GradeIn-house prep.For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.

4.2 Equipment

  • Round-bottom flask with magnetic stir bar

  • Condenser and heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Chiral HPLC system with a suitable column (e.g., Chiralpak AD-H)

4.3 Step-by-Step Procedure

Experimental Workflow Diagram

G A 1. Setup & Inerting Flask under N₂ atmosphere B 2. Reagent Addition Add Substrate, Catalyst, Cs₂CO₃, and Toluene A->B C 3. Reaction Heat to 40 °C with stirring Monitor by TLC B->C D 4. Quench & Work-up Cool, add aq. NH₄Cl Extract with Ethyl Acetate C->D E 5. Isolation Wash, dry, and concentrate crude product D->E F 6. Purification Silica Gel Column Chromatography E->F G 7. Analysis Characterize (NMR, MS) Determine ee% by Chiral HPLC F->G

Caption: Step-by-step experimental workflow from setup to analysis.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add the piperidine precursor (1.0 equiv., e.g., 5 mmol, 1.24 g).

    • Add the Cinchona alkaloid catalyst (0.05 equiv., 5 mol%, 0.25 mmol, 150 mg) and finely powdered anhydrous cesium carbonate (3.0 equiv., 15 mmol, 4.89 g).

    • Seal the flask with a septum, and purge the system with dry nitrogen or argon for 15 minutes.

  • Initiation of Reaction:

    • Under a positive pressure of nitrogen, add anhydrous toluene (50 mL) via syringe.

    • Commence vigorous stirring and heat the reaction mixture to 40 °C using a pre-heated oil bath.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The consumption of the starting material and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (25 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to isolate the pure this compound.

4.4 Enantiomeric Excess (ee) Determination

  • The enantiomeric purity of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).

  • System: Chiralpak AD-H column (4.6 x 250 mm).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • The retention times of the two enantiomers should be well-resolved, allowing for accurate integration of the peak areas to calculate the enantiomeric excess.

Expected Results and Troubleshooting

The described protocol, when optimized, is expected to deliver the target compound with high yield and excellent enantioselectivity.

Table of Representative Data:

Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1-10Cs₂CO₃Toluene25-5012-3675-95>90
5K₂CO₃CH₂Cl₂204860-8080-90
10K₃PO₄Toluene402470-90>95
(Note: Data is representative of typical asymmetric phase-transfer alkylations and should be used as a guideline for optimization.)

Troubleshooting Guide:

  • Low Yield:

    • Cause: Incomplete reaction, degradation of starting material, or inefficient base.

    • Solution: Ensure the base is anhydrous and finely powdered for maximum surface area. Increase reaction time or slightly elevate the temperature. Confirm the purity of the starting material.

  • Low Enantioselectivity (ee):

    • Cause: Racemic background reaction is competing with the catalyzed pathway. Catalyst may be impure or degraded.

    • Solution: Lowering the reaction temperature can often suppress the non-catalyzed reaction and improve ee. Ensure the catalyst is of high purity. Screen different solvents, as solvent polarity can significantly impact the tightness of the chiral ion pair.

  • Reaction Stalls:

    • Cause: Deactivation of the catalyst or insufficient base.

    • Solution: Add a fresh portion of the base. Ensure all reagents and solvents are strictly anhydrous, as water can hydrolyze the enolate and interfere with the catalyst.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enantioselective synthesis of this compound. By employing a Cinchona alkaloid-derived phase-transfer catalyst, this method offers a practical, efficient, and highly stereoselective route to a critical chiral building block. The operational simplicity and mild conditions make this strategy highly valuable for researchers and professionals in drug development, enabling the synthesis of complex and therapeutically relevant molecules.

References

  • University of Liverpool Repository. (n.d.). Thesis: Synthesis and Application of Functionalised Quinuclidines. Retrieved from The University of Liverpool Repository.
  • CCS Chemistry. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. Chinese Chemical Society.
  • Google Patents. (n.d.). CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol.
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal.
  • Shaikh, R. A., et al. (2024). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Results in Chemistry.
  • PubChem. (n.d.). Ethyl quinuclidine-3-carboxylate.
  • J&K Scientific LLC. (n.d.). This compound.
  • Royal Society of Chemistry. (2018). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra.
  • MDPI. (2020).
  • ResearchGate. (n.d.). ChemInform Abstract: A New Active Catalyst Species for Enantioselective Alkylation by Phase-Transfer Catalysis.
  • Google Patents. (n.d.). EP0102283A1 - Process for the preparation of quinuclidine derivatives substituted in position 3.
  • Royal Society of Chemistry. (2022). Organocatalytic synthesis of β-enaminyl radicals as the single-electron donors for phenyliodine(III)
  • BenchChem. (n.d.). The Role of (R)-3-Quinuclidinol in Asymmetric Synthesis: A Chiral Building Block Perspective.
  • Royal Society of Chemistry. (2020). Green synthesis and antitumor activity of (E)
  • Sci-Hub. (2017). Organotin(IV) carboxylates based on 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid: Syntheses, crystal structures, luminescent properties and antitumor activities. Journal of Molecular Structure.
  • ResearchGate. (n.d.). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.
  • PubMed. (2009). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Applied Microbiology and Biotechnology.
  • PharmaCompass. (n.d.). Ethyl Quinuclidine-3-Carboxylate.
  • American Chemical Society. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.
  • PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie.
  • AIR Unimi. (n.d.). New Trends in Asymmetric Phase Transfer Catalysis.

Sources

The Strategic Application of Ethyl 3-Oxoquinuclidine-2-carboxylate in the Synthesis of Novel Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the innovative use of ethyl 3-oxoquinuclidine-2-carboxylate as a key building block in the synthesis of novel quinoline derivatives. While not a widely documented precursor in mainstream named reactions, its structural features as a cyclic β-ketoester present a compelling opportunity for the application of classic quinoline synthetic routes, such as the Conrad-Limpach reaction, to generate unique quinuclidine-fused quinolones. This guide will detail the synthesis of the starting material, propose a robust protocol for its use in quinoline synthesis, and discuss the potential applications of the resulting compounds in medicinal chemistry.

Introduction: The Quinoline Scaffold and the Promise of the Quinuclidine Moiety

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[1]

The quinuclidine moiety, a bicyclic amine, is another privileged scaffold in drug discovery, most famously represented in the antimalarial drug quinine.[8] Its rigid, three-dimensional structure can impart favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, and can also serve as a key pharmacophoric element for interaction with biological targets.

The fusion of these two powerful pharmacophores through the use of this compound offers a novel strategy for the creation of a new class of quinoline derivatives with potentially unique biological activities and improved drug-like properties. This guide provides the foundational knowledge and detailed protocols to explore this promising area of research.

Part 1: Synthesis of the Key Precursor: this compound

The starting material, this compound, is a cyclic β-ketoester that can be synthesized via an intramolecular Dieckmann condensation of a suitably substituted piperidine derivative.[9][10][11] The Dieckmann condensation is a reliable method for the formation of five- and six-membered cyclic β-ketoesters from diesters.[10][11]

Proposed Synthetic Workflow for this compound

G cluster_0 Step 1: N-Alkylation of Ethyl Pipecolate cluster_1 Step 2: Dieckmann Condensation A Ethyl Pipecolate C Diethyl 1-(2-ethoxy-2-oxoethyl)piperidine-2,6-dicarboxylate A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Ethyl Bromoacetate B->C D Diethyl 1-(2-ethoxy-2-oxoethyl)piperidine-2,6-dicarboxylate E This compound D->E Strong Base (e.g., NaOEt) Anhydrous Solvent (e.g., Toluene) G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A This compound C Enamine Intermediate A->C Acid Catalyst (e.g., p-TsOH) Dehydrating conditions B Substituted Aniline B->C D Enamine Intermediate E Quinuclidine-Fused Quinolone D->E High-boiling solvent (e.g., Dowtherm A) Heat (~250 °C)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the yield and purity of this key chemical intermediate. We will delve into the core synthesis protocol, troubleshoot common experimental issues, and answer frequently asked questions, grounding our advice in established chemical principles.

Overview of the Synthesis: The Dieckmann Condensation Approach

This compound is a bicyclic β-keto ester. Its synthesis is most effectively achieved through an intramolecular Claisen condensation, known as the Dieckmann Condensation.[1][2] This reaction involves the cyclization of a linear diester to form a five- or six-membered cyclic β-keto ester.[2][3] The success of this synthesis hinges on the careful selection of the starting material, base, and reaction conditions to favor the intramolecular cyclization and minimize side reactions.

The logical precursor for this transformation is a substituted piperidine diester, such as Diethyl 4-(2-ethoxycarbonylethyl)piperidine-1,3-dicarboxylate or a similar molecule that can form the characteristic [2.2.2] bicyclic system of the quinuclidine core. The reaction is driven by the formation of a thermodynamically stable enolate of the resulting β-keto ester product.[4]

Below is a generalized workflow for the synthesis.

Synthesis_Workflow Precursor Diester Precursor (e.g., Substituted Piperidine Diester) Reaction Dieckmann Condensation - Anhydrous Solvent (Toluene, THF) - Strong Base (NaH, NaOEt) Precursor->Reaction Step 1 Quench Acidic Workup (e.g., aq. HCl, aq. NH4Cl) Reaction->Quench Step 2 Purification Purification - Extraction - Column Chromatography Quench->Purification Step 3 Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on the specific precursor and laboratory conditions.

Materials:

  • Substituted piperidine diester (precursor)

  • Anhydrous Toluene or THF

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 5% Hydrochloric acid (HCl), chilled

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • Base Suspension: To a flask containing anhydrous toluene (or THF), add sodium ethoxide (1.1 equivalents). If using NaH, wash the dispersion with anhydrous hexanes to remove the mineral oil before adding the solvent.

  • Precursor Addition: Dissolve the diester precursor (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirring base suspension at room temperature over 30-60 minutes.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C) or 50-60°C (for THF) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath to 0-5°C. Slowly and carefully quench the reaction by adding chilled 5% HCl solution dropwise until the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low, or I recovered mostly unreacted starting material. What went wrong?

Answer: This is a common issue often related to the reaction conditions or reagents. Here are the likely causes and solutions:

  • Insufficiently Strong Base: The pKa of the α-proton of an ester is typically around 25. The base used must be strong enough to deprotonate it effectively. Sodium ethoxide (pKa of ethanol ~16) is often used, but the equilibrium may not fully favor the enolate.

    • Solution: Switch to a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). NaH deprotonates the ester irreversibly, driving the reaction forward.

  • Presence of Moisture: The enolate intermediate is highly basic and will be quenched by any protic source, especially water. This reverts it back to the starting material.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Dry solvents using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or using a solvent purification system). Use oven-dried glassware assembled while hot under an inert atmosphere.

  • Incorrect Reaction Temperature or Time: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor by TLC until the starting material spot disappears. If using a lower-boiling solvent like THF, consider switching to a higher-boiling one like toluene to allow for a higher reaction temperature.

Rationale: The Dieckmann condensation is an equilibrium process.[3] To achieve a high yield, the equilibrium must be shifted towards the product. This is achieved by using a strong, non-nucleophilic base under strictly anhydrous conditions, which ensures the formation and persistence of the key enolate intermediate.

Question 2: I'm observing a significant amount of a higher molecular weight side product. What is it and how can I prevent it?

Answer: The side product is likely the result of an intermolecular Claisen condensation between two molecules of your diester precursor, rather than the desired intramolecular cyclization.

  • Cause: This typically occurs when the reaction concentration is too high. At high concentrations, the probability of one molecule's enolate reacting with a different molecule increases.

  • Solution: Employ high-dilution conditions. Add the diester precursor very slowly (e.g., over several hours using a syringe pump) to the base suspension. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular pathway where the reactive ends of the same molecule are in close proximity.

Rationale: Intramolecular reactions are kinetically favored at very low concentrations, as the reacting groups are tethered together. By contrast, intermolecular reactions are dependent on the collision of two separate molecules, which is a function of concentration.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Moisture Was the reaction strictly anhydrous? Start->Check_Moisture Check_Base Is the base strong enough? Check_Moisture->Check_Base Yes Sol_Anhydrous Solution: Use anhydrous solvents/reagents and inert atmosphere. Check_Moisture->Sol_Anhydrous No Check_Conc Was high dilution used? Check_Base->Check_Conc Yes Sol_Base Solution: Use a stronger base (e.g., NaH, KOtBu). Check_Base->Sol_Base No Sol_Conc Solution: Use high dilution techniques (e.g., syringe pump addition). Check_Conc->Sol_Conc No

Caption: A decision tree for troubleshooting common synthesis issues.

Question 3: My product seems to have hydrolyzed back to a carboxylic acid during workup. How can I avoid this?

Answer: The β-keto ester product can be susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures.

  • Cause: Prolonged exposure to strong acid or base during the workup can hydrolyze the ester group.

  • Solution:

    • Use Mild Acid: Quench the reaction with a milder acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), or use dilute HCl at 0°C and do not allow the mixture to warm up.

    • Avoid Strong Base in Workup: Ensure the aqueous washes (e.g., sodium bicarbonate) are brief and performed at cool temperatures.

    • Efficient Workflow: Proceed through the workup and purification steps without unnecessary delays. Do not let the quenched reaction mixture sit for extended periods.

Rationale: Ester hydrolysis is a well-known reaction that can be catalyzed by both acid and base.[5] The β-keto moiety in the product can accelerate this process. Controlling the pH and temperature during the workup is critical to preserving the product's integrity.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Dieckmann Condensation? A1: The mechanism involves five key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate.[4]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[3]

  • Reformation of Carbonyl: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating the ethoxide leaving group.

  • Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ester. The alkoxide base deprotonates it to form a resonance-stabilized enolate. This step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: An acidic workup protonates this final enolate to yield the neutral β-keto ester product.[4]

Q2: How do I choose the right base for the reaction? A2: The choice of base is critical. The base must be strong enough to generate a sufficient concentration of the enolate, and its counter-ion can also play a role. The conjugate acid of the base should have a pKa higher than that of the ester's α-proton (~25).

BasepKa (Conj. Acid)ProsCons
Sodium Ethoxide (NaOEt)~16Inexpensive, easy to handle.Reaction is an equilibrium; may not go to completion.
Sodium Hydride (NaH)~36 (H₂)Irreversible deprotonation, drives reaction.Flammable solid, requires careful handling (mineral oil removal).
Potassium t-butoxide~18Stronger than NaOEt, sterically hindered.Can promote elimination side reactions in some substrates.
LDA~36Very strong, non-nucleophilic, fast kinetics.Requires low temperatures (-78°C), can be difficult to handle.

Q3: Why is it important that the base's alkoxide (e.g., ethoxide) matches the ester's alkoxy group (ethyl)? A3: This is to prevent transesterification. If you use, for example, sodium methoxide with an ethyl ester, the methoxide can act as a nucleophile and attack the ester carbonyl, leading to a mixture of ethyl and methyl esters in both the starting material and the product. Using the same alkoxide (NaOEt for ethyl esters) ensures that even if transesterification occurs, the product remains chemically identical.

References

  • CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity . MDPI. [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties . ACG Publications. [Link]

  • Ethyl Quinuclidine-3-Carboxylate | Drug Information . PharmaCompass.com. [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates . ResearchGate. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions . NC State University Libraries. [Link]

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino . Royal Society of Chemistry. [Link]

  • Dieckmann Condensation Reaction Mechanism . YouTube. [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS . Radboud University Repository. [Link]

  • Intramolecular Claisen Condensations - The Dieckmann Cyclization . Chemistry LibreTexts. [Link]

  • Indole-2-carboxylic acid, ethyl ester . Organic Syntheses Procedure. [Link]

  • Dieckmann condensation . YouTube. [Link]

  • Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate : synthesis and reactivity with dienes . ResearchGate. [Link]

  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides . ResearchGate. [Link]

  • This compound . J&K Scientific LLC. [Link]

Sources

Preventing hydrolysis of "Ethyl 3-oxoquinuclidine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-oxoquinuclidine-2-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Given its unique structure as a β-keto ester fused to a bicyclic amine, this compound presents specific stability challenges, primarily its susceptibility to hydrolysis and subsequent decarboxylation. This document provides in-depth troubleshooting advice and preventative protocols to ensure the integrity of your material throughout storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: I've observed a loss of purity in my sample of this compound over time. What is happening?

A: The primary degradation pathway for this compound is hydrolysis of the ethyl ester, followed by decarboxylation. As a β-keto ester, it is susceptible to cleavage by water, a reaction catalyzed by either acid or base.[1][2][3] The resulting β-keto acid intermediate is often unstable and can readily lose carbon dioxide (CO₂), especially when heated, to yield 3-quinuclidinone.[4][5] The presence of the basic quinuclidine nitrogen can also influence local pH and potentially contribute to self-catalysis if moisture is present.

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

A: To minimize exposure to atmospheric moisture, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[6][7] For long-term storage, refrigeration at 2-8°C is recommended to slow the rate of any potential degradation.[6] Always use a desiccator to store the container after opening.

Q3: Can I use protic solvents like methanol or ethanol in my reaction?

A: The use of protic solvents, especially alcohols, should be approached with caution. While the compound is soluble in alcohols, these solvents can participate in transesterification reactions, particularly in the presence of acid or base catalysts, which would replace the ethyl group of your ester with the alkyl group from the solvent.[4] If a protic solvent is required, the reaction should be conducted at low temperatures and for the shortest possible duration. Anhydrous aprotic solvents (e.g., THF, Dichloromethane, Toluene) are strongly preferred.

Q4: My reaction requires a basic catalyst. Which type of base should I use?

A: Avoid using strong hydroxide bases like NaOH or KOH, as they directly promote irreversible ester hydrolysis (saponification).[8][9] If a base is necessary, consider non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) if used under strictly anhydrous conditions. The choice of base should be carefully considered to avoid side reactions.

Troubleshooting and Degradation Prevention Guide

This section provides detailed protocols and explanations to address stability issues at different stages of your experimental workflow.

Primary Degradation Pathway

The main challenge in handling this compound is preventing the two-step degradation process shown below. Both hydrolysis and decarboxylation must be controlled to maintain the integrity of the molecule.

G cluster_0 Hydrolysis cluster_1 Decarboxylation start This compound intermediate 3-Oxoquinuclidine-2-carboxylic acid (Unstable Intermediate) start->intermediate H₂O (Acid or Base Catalyzed) final 3-Quinuclidinone + CO₂ + Ethanol intermediate->final Heat (Δ)

Caption: Primary degradation pathway of the target compound.
Storage and Handling Protocols

Improper storage is a common source of degradation. Follow these steps to ensure long-term stability.

Protocol: Inert Atmosphere Storage

  • Initial Reception: Upon receiving the compound, immediately place the sealed container inside a desiccator containing a fresh desiccant (e.g., silica gel or Drierite).

  • After First Use: If the entire amount is not used, flush the headspace of the container with a dry, inert gas like argon or nitrogen before resealing.

  • Sealing: Use high-quality threaded caps with a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap with Parafilm.

  • Temperature: Store the sealed, inerted container at 2-8°C. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon, Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Temperature 2–8 °CReduces the kinetic rate of hydrolysis and other degradation reactions.[6]
Container Tightly-sealed glass vialPrevents moisture ingress. Glass is non-reactive.
Desiccation RequiredActively removes any ambient moisture within the storage environment.
Preventing Degradation During Chemical Reactions

Reaction conditions are critical. Careful selection of solvents, reagents, and temperature can prevent unintended hydrolysis.

G cluster_conditions Key Experimental Variables cluster_solutions Recommended Solutions start Experimental Setup: Potential for Degradation solvent Solvent Choice start->solvent ph pH / Reagent Choice start->ph temp Temperature start->temp solv_sol Use Anhydrous, Aprotic Solvents (THF, DCM, Toluene) solvent->solv_sol Mitigates Hydrolysis ph_sol Avoid Strong Acids/Bases. Use Non-nucleophilic Bases (e.g., DIPEA) or Anhydrous K₂CO₃ ph->ph_sol Prevents Catalyzed Hydrolysis temp_sol Maintain Lowest Possible Reaction Temperature temp->temp_sol Reduces Rate of All Degradation

Caption: Decision workflow for minimizing degradation during reactions.
Troubleshooting During Work-up and Purification

Aqueous work-ups and purification are high-risk steps for hydrolysis.

Issue: Significant product loss during aqueous extraction.

This is likely due to hydrolysis in the aqueous phase. The longer the exposure and the more extreme the pH, the greater the degradation.

Protocol: Minimized-Contact Aqueous Work-up

  • Cooling: Before work-up, cool the reaction mixture to 0-5°C in an ice bath.

  • pH Neutralization: If the reaction was acidic, neutralize cautiously with a saturated solution of sodium bicarbonate (NaHCO₃), not a strong base like NaOH. If the reaction was basic, use a dilute solution of a weak acid like ammonium chloride (NH₄Cl). Monitor the pH to ensure it remains near neutral (pH 7-8).

  • Extraction: Immediately extract the product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction rapidly (2-3 times).

  • Drying: Wash the combined organic layers with brine to remove the bulk of the water, then dry thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure at a low bath temperature (<40°C) to prevent thermal decarboxylation of any hydrolyzed intermediate.

Issue: Product degradation on a silica gel column.

Standard silica gel is acidic and can hold water, creating a perfect environment for hydrolysis on the column.

Protocol: Deactivation of Silica Gel for Chromatography

  • Prepare Slurry: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes or ethyl acetate/hexanes mixture).

  • Add Base: Add 1-2% triethylamine (Et₃N) by volume to the slurry.

  • Equilibrate: Stir the slurry for 15-30 minutes to allow the triethylamine to neutralize the acidic sites on the silica surface.

  • Pack and Run: Pack the column with the neutralized slurry and run the chromatography as usual, ensuring your eluent also contains a small percentage (e.g., 0.5%) of triethylamine to maintain the deactivated state.

  • Alternative: Consider using neutral or basic alumina as the stationary phase if your product is highly sensitive.

By implementing these preventative measures and troubleshooting strategies, you can significantly improve the stability and purity of this compound in your research and development activities.

References

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications. Retrieved from [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (Patent No. CN108484484B). Google Patents.
  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021). YouTube. Retrieved from [Link]

  • A thesis submitted for the degree of Doctor of Philosophy. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved from [Link]

  • Decarboxylation of Carboxylic Acids. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • 3-quinuclidone hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]

  • Decarboxylation. Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis of Esters. (n.d.). Lumen Learning. Retrieved from [Link]

  • Esters to β-Ketoesters: Claisen Condensation Overview. (2023). JoVE. Retrieved from [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). KOPS - University of Konstanz. Retrieved from [Link]

  • Chemistry of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Decarboxylation Reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 3-Oxoquinuclidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 3-Oxoquinuclidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important bicyclic β-keto ester. The unique structural features of this molecule, namely the presence of a reactive β-keto ester and a basic tertiary amine, present a specific set of purification hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material.

I. Understanding the Molecule: Key Purification Challenges

This compound is typically synthesized via an intramolecular Dieckmann condensation.[1][2] The purification of the final product is often complicated by its dual functionality:

  • The β-Keto Ester: This functional group is susceptible to hydrolysis and subsequent decarboxylation, particularly under harsh pH conditions or elevated temperatures.[3][4]

  • The Bicyclic Tertiary Amine: The basic nitrogen of the quinuclidine ring can interact strongly with acidic stationary phases like silica gel, leading to poor chromatographic resolution.[5]

The following sections will address specific problems arising from these structural features.

II. Troubleshooting Guide: Common Purification Issues

This section addresses common problems observed during the purification of this compound in a question-and-answer format.

Question 1: I'm observing a significant loss of my product and the appearance of a major byproduct, 3-quinuclidinone, during my purification. What is happening and how can I prevent it?

Answer: The formation of 3-quinuclidinone is a classic sign of hydrolysis of the ethyl ester followed by decarboxylation of the resulting β-keto acid.[3][6] This is a common issue with β-keto esters and is exacerbated by the presence of water and either acid or base, as well as heat.

Causality Explained:

The mechanism involves two steps:

  • Hydrolysis: The ester is cleaved by water to form a β-keto carboxylic acid. This reaction is catalyzed by both acid and base.

  • Decarboxylation: The β-keto acid intermediate is unstable and readily loses carbon dioxide upon gentle heating to form an enol, which then tautomerizes to the more stable ketone, 3-quinuclidinone.[3]

G Ethyl_3_oxoquinuclidine_2_carboxylate Ethyl 3-oxoquinuclidine- 2-carboxylate Beta_Keto_Acid β-Keto Acid Intermediate Ethyl_3_oxoquinuclidine_2_carboxylate->Beta_Keto_Acid Hydrolysis (H₂O, H⁺ or OH⁻) Quinuclidinone 3-Quinuclidinone Beta_Keto_Acid->Quinuclidinone Decarboxylation (Heat) CO2 CO₂

Caption: Pathway of this compound Degradation.

Troubleshooting Steps:

Parameter Recommendation Scientific Rationale
pH Control Maintain a neutral pH (around 7) during work-up and chromatography.Minimizes both acid and base-catalyzed hydrolysis of the ester.
Temperature Perform all purification steps at or below room temperature. Avoid heating the crude product or purified fractions.Reduces the rate of both hydrolysis and the subsequent decarboxylation of the β-keto acid.[6]
Solvent Choice Use anhydrous solvents for chromatography and extraction.Reduces the availability of water for the hydrolysis reaction.
Work-up Procedure Minimize the duration of aqueous extractions. If an acidic or basic wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.Limits the contact time with conditions that promote hydrolysis.

Question 2: My column chromatography on silica gel is giving very broad, tailing peaks, and the recovery is low. How can I improve my chromatographic separation?

Answer: The basic tertiary amine in the quinuclidine ring is interacting with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and irreversible adsorption of your compound.[5]

Causality Explained:

Silica gel is an acidic stationary phase due to the presence of Si-OH groups. The basic nitrogen atom of your compound is protonated by these groups, leading to strong ionic interactions that hinder its elution.

G cluster_0 Silica Gel Surface cluster_1 Analyte Silica Si-OH Amine R₃N (basic) Amine->Silica Strong Acid-Base Interaction (Protonation) Eluent Mobile Phase Eluent->Amine Weak Elution

Caption: Interaction of Basic Amine with Acidic Silica Gel.

Troubleshooting Steps:

Technique Modification Scientific Rationale
Mobile Phase Modification Add a small amount of a basic modifier to your eluent (e.g., 0.1-1% triethylamine or ammonia in methanol).The added base competes with your compound for the acidic sites on the silica gel, masking them and allowing for better elution and peak shape.[5]
Alternative Stationary Phase Use a deactivated or basic stationary phase such as alumina (basic or neutral) or amine-functionalized silica.These stationary phases have fewer or no acidic sites, thus reducing the undesirable interactions with the basic analyte.[5]
Salt Formation and Filtration Convert the amine to a salt (e.g., hydrochloride) and purify by recrystallization if impurities are non-basic. The free base can be regenerated afterward.This changes the polarity and solubility of the compound, potentially allowing for purification by non-chromatographic methods.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for flash chromatography of this compound on silica gel?

A1: A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane. However, due to the polarity and basicity of the molecule, you will likely need to add a more polar solvent like methanol and a basic modifier. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine.

Q2: Can I use reverse-phase HPLC for purification?

A2: Yes, reverse-phase HPLC can be an excellent alternative. A C18 column with a mobile phase of acetonitrile/water or methanol/water containing a buffer (e.g., ammonium bicarbonate or ammonium formate at a neutral pH) should provide good separation. The buffer is crucial to maintain a consistent pH and improve peak shape.

Q3: Is my compound stable in chloroform? I've noticed some degradation after leaving it in solution.

A3: Chloroform can contain trace amounts of HCl, which can promote the hydrolysis of your ester. It is best to use stabilized chloroform or, preferably, dichloromethane for sample preparation and chromatography. If you must use chloroform, it is advisable to pass it through a small plug of basic alumina immediately before use.

Q4: I am considering distillation for purification. Is this a viable option?

A4: Distillation is generally not recommended for this compound. The required high temperatures would likely lead to significant decomposition via decarboxylation.[3][6] Purification methods that can be performed at room temperature are much safer for this compound.

IV. Experimental Protocols

Protocol 1: Modified Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% dichloromethane with 0.5% triethylamine).

  • Column Packing: Pack the column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent and load it onto the column.

  • Elution: Begin elution with the starting eluent and gradually increase the polarity by introducing methanol (e.g., a gradient from 0% to 10% methanol in dichloromethane, maintaining 0.5% triethylamine throughout).

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a temperature not exceeding 30°C.

Protocol 2: Purification via Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Salt Formation: Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) until precipitation is complete.

  • Isolation of Salt: Collect the precipitated hydrochloride salt by filtration and wash with cold diethyl ether.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/diethyl ether).

  • Free-Basing (Regeneration of the Amine):

    • Dissolve the purified salt in water.

    • Cool the solution in an ice bath and add a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the pH is >9.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

V. References

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]

  • Google Patents. (2011). PROCESS FOR PURIFYING AN a-KETO ESTER. Retrieved from

  • Google Patents. (2013). Preparation method for 3-quinuclidone. Retrieved from

  • YouTube. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 3-oxoquinuclidine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of Ethyl 3-oxoquinuclidine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to byproduct formation during their synthetic work. Here, we move beyond simple protocols to explore the causal mechanisms behind common issues, providing you with the expertise to troubleshoot and optimize your experiments effectively.

The synthesis of this valuable bicyclic β-keto ester, typically accomplished via an intramolecular Dieckmann condensation, is a powerful transformation.[1][2][3] However, the reaction's sensitivity to conditions can lead to several predictable, yet often frustrating, byproducts. This guide is structured as a series of frequently asked questions and troubleshooting protocols to address these specific challenges head-on.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Question 1: "My final product yield is significantly lower than expected, and I've isolated a major byproduct that lacks the ethyl ester group. What is this compound and why did it form?"

Answer: The most probable byproduct you have isolated is 3-quinuclidinone . This occurs through a well-documented pathway for β-keto esters: hydrolysis followed by decarboxylation.[4][5][6]

Causality & Mechanism: The target molecule, this compound, is a β-keto ester. This structural motif is susceptible to cleavage under both acidic and basic aqueous conditions, particularly when heated.[7][8] The reaction proceeds in two stages:

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid, forming the intermediate 3-oxoquinuclidine-2-carboxylic acid. This is a classic ester hydrolysis reaction.[9][10]

  • Decarboxylation: The resulting β-keto acid is thermally unstable. It readily loses carbon dioxide (CO₂) through a cyclic, six-membered transition state to yield an enol, which rapidly tautomerizes to the stable ketone, 3-quinuclidinone.[4][11]

This entire process is often inadvertently triggered during the reaction workup, especially if quenching with aqueous acid is too vigorous or if prolonged heating occurs in the presence of moisture.

Byproduct Identification:

CompoundMolecular Weight ( g/mol )Key Characteristics
This compound 197.24β-Keto Ester, less polar
3-Quinuclidinone (Byproduct) 125.17Ketone, more polar, volatile

Visualizing the Decarboxylation Pathway:

G cluster_0 Hydrolysis & Decarboxylation Product Ethyl 3-oxoquinuclidine- 2-carboxylate Intermediate 3-Oxoquinuclidine- 2-carboxylic Acid (β-Keto Acid) Product->Intermediate H₃O⁺ / OH⁻ (Workup) Byproduct 3-Quinuclidinone Intermediate->Byproduct Heat (Δ) -CO₂ CO2 CO₂ Intermediate->CO2

Caption: Pathway to the 3-quinuclidinone byproduct.

Question 2: "My reaction appears incomplete. TLC and LC-MS analysis show a significant amount of unreacted starting material or a high-molecular-weight species. What's happening?"

Answer: This issue points to either suboptimal reaction conditions for the Dieckmann cyclization or a competing intermolecular reaction.

Causality & Mechanism:

  • Incomplete Reaction: The Dieckmann condensation is an equilibrium-driven process.[1][3] For the reaction to proceed to completion, a full equivalent of a strong base is required. The base not only catalyzes the initial enolate formation but also deprotonates the resulting β-keto ester product, which is significantly more acidic than the starting material's α-protons. This final, effectively irreversible deprotonation step drives the equilibrium toward the cyclized product.[3] Insufficient or weakened base (e.g., due to moisture) will result in an incomplete reaction.

  • Intermolecular Dimerization: Instead of the desired intramolecular reaction, an enolate from one molecule can attack the ester of a second molecule. This is an intermolecular Claisen condensation, leading to the formation of a dimeric byproduct. While less favored when forming stable 5- or 6-membered rings, it can become significant under highly concentrated conditions or if the intramolecular cyclization is sterically hindered.[2]

Visualizing the Reaction Choice:

G Start Acyclic Diester Precursor Enolate Enolate Intermediate Start->Enolate Strong Base Desired Intramolecular Attack (Dieckmann) Enolate->Desired Favorable Kinetics (High Dilution) Undesired Intermolecular Attack (Claisen) Enolate->Undesired Competing Pathway (High Concentration) Product Ethyl 3-oxoquinuclidine- 2-carboxylate Desired->Product Dimer Dimeric Byproduct Undesired->Dimer

Caption: Competing intramolecular vs. intermolecular pathways.

Question 3: "After my workup, I have a polar, water-soluble impurity that I can't easily extract. What is it?"

Answer: This is likely the dicarboxylic acid byproduct resulting from the hydrolysis of both ester groups on your starting material, or the hydrolyzed β-keto acid from your product that has not decarboxylated.

Causality & Mechanism: If the reaction workup involves prolonged exposure to strong acid or base, hydrolysis of the ester functional groups is a major risk.[9][10] If your starting material (the acyclic diester) is hydrolyzed, it will form a dicarboxylic acid. If your final product is hydrolyzed, it forms the β-keto acid discussed in Question 1. Both of these acidic compounds can form carboxylate salts in a basic workup, making them highly water-soluble and difficult to extract into common organic solvents.

Byproduct Identification:

CompoundKey Functional GroupsSolubility in Water (as salt)
Desired Product Keto, EsterLow
Hydrolyzed Byproduct Keto, Carboxylic AcidHigh (as carboxylate)
Hydrolyzed Starting Material Di-Carboxylic AcidHigh (as dicarboxylate)

Troubleshooting Guides & Experimental Protocols

Protocol 1: Optimizing the Dieckmann Cyclization to Maximize Yield

This protocol focuses on establishing conditions that favor the intramolecular cyclization and drive the reaction to completion.

Objective: To minimize unreacted starting material and dimeric byproducts.

Methodology:

  • Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). The reaction solvent (e.g., anhydrous Tetrahydrofuran (THF) or Toluene) must be thoroughly dried. Moisture will quench the strong base and inhibit the reaction.

  • Base Selection: Use at least 1.1 equivalents of a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice. Potassium tert-butoxide (t-BuOK) is also frequently used.[2]

  • Controlled Addition: Dissolve the acyclic diester precursor in the anhydrous solvent to create a dilute solution (e.g., 0.1 M). Add this solution slowly (dropwise) via an addition funnel to a stirring suspension of the base in the same solvent at 0 °C or room temperature. This high-dilution technique favors the intramolecular reaction over the intermolecular one.

  • Temperature Management: After the addition is complete, the reaction can be gently heated (e.g., to 50-80 °C, depending on the solvent) to ensure it proceeds to completion. Monitor the reaction progress by TLC or LC-MS.

  • Reaction Time: Allow the reaction to stir for several hours (typically 2-12 h) until analysis shows complete consumption of the starting material.

Protocol 2: A Quench & Workup Procedure to Prevent Hydrolysis and Decarboxylation

This protocol is designed to safely neutralize the reaction and extract the product while minimizing exposure to conditions that cause byproduct formation.

Objective: To isolate the crude β-keto ester without inducing hydrolysis or decarboxylation.

Methodology:

  • Cooling: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This reduces the rate of potential side reactions during the quench.

  • Careful Quenching: While stirring vigorously, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or cold, dilute (e.g., 1 M) hydrochloric acid (HCl) until the mixture is neutral or slightly acidic (pH ~6-7). Avoid strong, concentrated acids and do not let the temperature rise significantly.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water. Extract the aqueous layer 2-3 times with the organic solvent.

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. Crucially, use minimal heat on the water bath (e.g., <40 °C) to prevent thermal decarboxylation.

Protocol 3: Purification by Column Chromatography

This protocol details the separation of the desired product from the primary byproducts.

Objective: To obtain highly pure this compound.

Methodology:

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Eluent): The polarity difference between the product and the main non-polar impurities (starting material, dimer) and polar byproduct (3-quinuclidinone) allows for effective separation.

    • Start with a non-polar solvent system, such as Hexanes/Ethyl Acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 7:3, 1:1).

    • A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the product from streaking on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze them by TLC. The less polar starting material and dimer will elute first, followed by the desired product. The more polar 3-quinuclidinone will elute last or may remain on the column.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure with minimal heat.

References

  • CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents.
  • Ethyl Quinuclidine-3-Carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF - ResearchGate. [Link]

  • Ethyl quinuclidine-3-carboxylate | C10H17NO2 | CID 5152616 - PubChem. [Link]

  • Dieckmann Condensation Reaction Mechanism - YouTube. [Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. [Link]

  • Decarboxylation - Master Organic Chemistry. [Link]

  • 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. [Link]

  • Master The Dieckmann Condensation in 12 Minutes! - YouTube. [Link]

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]

  • 9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. [Link]

  • 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry - NC State University Libraries. [Link]

  • Chapter 21.5 Decarboxylation of beta-keto acids - YouTube. [Link]

Sources

Stability of "Ethyl 3-oxoquinuclidine-2-carboxylate" under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Gateway: Ethyl 3-oxoquinuclidine-2-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to the compound's stability under various experimental conditions. Our approach is grounded in fundamental chemical principles to explain the causality behind our recommendations.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern is the hydrolysis of the ethyl ester functional group. As a β-keto ester, this compound is susceptible to cleavage under both acidic and basic aqueous conditions, which yields the corresponding β-keto carboxylic acid.[1][2] While most β-keto acids are prone to rapid thermal decarboxylation, the rigid, bicyclic structure of the quinuclidine core provides this specific molecule with unusual resistance to this subsequent degradation step.

Q2: Is the compound sensitive to heat?

A2: The compound itself is reasonably thermally stable for typical laboratory manipulations in an anhydrous environment. The primary concern with heating arises in the presence of water, acid, or base, which can accelerate the rate of hydrolysis.[1][3] The resulting hydrolyzed product, 3-oxoquinuclidine-2-carboxylic acid, is exceptionally stable towards decarboxylation compared to acyclic analogues due to its bridgehead position, which cannot form the necessary enol intermediate without violating Bredt's rule.[4] Therefore, thermal degradation is primarily linked to hydrolysis, not decarboxylation.

Q3: How does pH affect the stability of the compound during aqueous workups?

A3: The stability is significantly pH-dependent.

  • Acidic Conditions (pH < 4): Risk of acid-catalyzed ester hydrolysis increases. While this reaction may require elevated temperatures or prolonged exposure to be significant, it is a primary degradation pathway.[5]

  • Neutral Conditions (pH ~ 6-7.5): The compound exhibits its greatest stability in this range, minimizing both acid and base-catalyzed hydrolysis.

  • Basic Conditions (pH > 8): The compound is highly susceptible to base-catalyzed hydrolysis (saponification). This reaction is typically much faster than acid-catalyzed hydrolysis and can occur readily even at room temperature.

For maximum stability during workups, it is critical to maintain the aqueous phase at a neutral or slightly acidic pH (around 4-6) and to minimize contact time.[5]

Q4: Can the stereocenter at the C2 position epimerize?

A4: Yes, the α-proton at the C2 position is acidic and can be removed under basic conditions to form an enolate intermediate.[3][6] Reprotonation of this planar enolate can occur from either face, leading to racemization or epimerization if the molecule is chiral. This is a significant concern in reactions involving bases, and nearly neutral reaction conditions are recommended to preserve stereochemical integrity.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may indicate compound instability.

Issue 1: Low or Inconsistent Yields in a Reaction
  • Symptom: The yield of the desired product is lower than expected, or varies significantly between batches.

  • Possible Cause (Stability-Related): Degradation of the starting material or product during the reaction or workup. The β-keto ester functionality is sensitive to harsh conditions.[1]

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Are you using strong acids or bases (e.g., NaOH, HCl)? Are you running the reaction at elevated temperatures for extended periods?

    • Monitor with In-Process Controls: Use TLC or LC-MS to monitor the reaction for the appearance of a more polar byproduct, which could be the hydrolyzed carboxylic acid.

    • Modify Workup: Ensure any aqueous washes are pH-neutral or buffered. Avoid strongly basic (e.g., saturated NaHCO₃) or acidic washes if possible. Use brine and dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) promptly.

    • Purification Check: If using silica gel chromatography, be aware that standard silica can be slightly acidic. If the compound shows sensitivity, consider using deactivated (neutral) silica gel or an alternative purification method.

Issue 2: Appearance of an Unexpected Byproduct
  • Symptom: An additional spot on TLC or peak in LC-MS/NMR is observed, which does not correspond to the starting material or expected product.

  • Possible Cause (Stability-Related): The most likely byproduct from degradation is 3-oxoquinuclidine-2-carboxylic acid (from hydrolysis). Unlike other β-keto esters, the decarboxylated product (3-quinuclidinone) is not an expected degradation product under normal conditions.[4]

  • Diagnostic Workflow:

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Troubleshooting workflow for identifying degradation byproducts.

Core Mechanisms of Instability (and Stability)

A deeper understanding of the underlying chemical mechanisms is crucial for designing robust experimental protocols.

Ester Hydrolysis

The primary degradation pathway is the cleavage of the ethyl ester. This can occur via two mechanisms:

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the ester activates it towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Direct nucleophilic attack of a hydroxide ion on the ester carbonyl is a rapid and generally irreversible process.

graph HydrolysisPathway { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Primary degradation pathway via ester hydrolysis.
The Unique Case of Decarboxylation: Stability from Bredt's Rule

For most β-keto acids, heating leads to a facile loss of CO₂ through a cyclic, six-membered transition state that results in an enol intermediate.[4] However, in the case of 3-oxoquinuclidine-2-carboxylic acid, this is not observed.

  • Causality: The formation of the required enol intermediate would necessitate a double bond at the C2 position. This carbon is a bridgehead atom in the bicyclic quinuclidine system. Placing a double bond on a bridgehead atom introduces extreme ring strain and is energetically prohibitive, a principle known as Bredt's Rule .[4]

  • Implication: This structural constraint makes the hydrolyzed acid product surprisingly stable to decarboxylation, preventing a major degradation pathway common to other β-keto esters.

graph BredtsRule { graph [rankdir="LR", splines=true, nodesep=0.7]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Decarboxylation is inhibited by the high-energy bridgehead enol intermediate.
Stability Summary Table
ConditionReagent/SolventStability AssessmentPrimary Risk
pH Strong Acid (pH < 2)PoorRapid Hydrolysis
Mild Acid (pH 4-6)GoodMinimal Hydrolysis
Neutral (pH 6.5-7.5)ExcellentHighest Stability
Mild Base (pH 8-10)PoorHydrolysis (Saponification)
Strong Base (pH > 11)Very PoorRapid Hydrolysis & Epimerization
Temperature < 0 °C (Anhydrous)ExcellentLong-term storage
Room Temp (Anhydrous)ExcellentStandard handling
> 50 °C (Anhydrous)GoodLow risk of thermal decomposition
> 50 °C (Aqueous)PoorAccelerated Hydrolysis
Solvents Aprotic (DCM, THF, Toluene)ExcellentRecommended for reactions
Protic (MeOH, EtOH)Good to FairRisk of transesterification with base/acid catalyst
WaterPoorHydrolysis

Recommended Protocols for Handling & Storage

Long-Term Storage
  • Protocol:

    • Ensure the compound is dry and free of residual solvent.

    • Store in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen).

    • Place the vial in a freezer at -20 °C for long-term storage.

Protocol: Monitoring Stability in an Aqueous Buffer

This protocol allows a user to test the compound's stability under their specific workup conditions.

  • Materials:

    • This compound

    • Buffer solution of desired pH (e.g., pH 4, 7, and 9)

    • Acetonitrile (or other suitable organic solvent)

    • LC-MS or HPLC system

  • Methodology:

    • Prepare a stock solution of the compound in Acetonitrile (e.g., 1 mg/mL).

    • In three separate vials, add 1 mL of each buffer solution (pH 4, 7, 9).

    • To each vial, add 10 µL of the stock solution.

    • Immediately take a T=0 sample from each vial for analysis.

    • Let the vials stand at room temperature.

    • At set time intervals (e.g., 1 hr, 4 hr, 24 hr), take another sample from each vial.

    • Analyze all samples by LC-MS or HPLC, monitoring for the disappearance of the starting material peak and the appearance of the hydrolyzed acid peak.

    • Interpretation: A stable condition will show no significant change in the peak area of the starting material over time.

References

  • Decarboxylation - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]

  • Benetti, S., et al. (1995). Mastering β-keto esters. ResearchGate. [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC - NIH. [Link]

  • Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). JoVE. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube. [Link]

  • Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. (2023). YouTube. [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). PubMed. [Link]

Sources

Technical Support Center: Ethyl 3-oxoquinuclidine-2-carboxylate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of this critical synthetic intermediate. The quinuclidine core is a vital structural motif in numerous therapeutically important molecules, including cevimeline, solifenacin, and palonosetron.[1] The synthesis of its derivatives, therefore, is of significant industrial interest.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Synthesis Overview: The Dieckmann Condensation Pathway

The most common and industrially viable route to this compound is a two-step process. It begins with the N-alkylation of ethyl isonipecotate, followed by an intramolecular Dieckmann condensation. The resulting β-keto ester is often not isolated but is directly subjected to acidic hydrolysis and decarboxylation to yield the more stable 3-quinuclidinone.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Ethyl Isonipecotate C 1-Carbethoxymethyl- 4-carbethoxypiperidine A->C + Base (e.g., Na2CO3) B Ethyl Chloroacetate B->C D Ethyl 3-oxoquinuclidine- 2-carboxylate (β-Keto Ester) C->D + Strong Base (e.g., t-BuOK) in Toluene/THF E 3-Quinuclidinone D->E + Acid (e.g., H2SO4) + Heat Dieckmann_Mechanism cluster_0 Dieckmann Condensation Mechanism A 1. Deprotonation: Diester + Base ⇌ Enolate B 2. Nucleophilic Attack: Enolate attacks second ester group A->B Intramolecular C 3. Elimination: Tetrahedral intermediate collapses, expelling alkoxide B->C Reversible D 4. Irreversible Deprotonation: β-Keto Ester + Base → Enolate Salt + Alcohol (Drives Reaction) C->D Reversible Decarboxylation_Mechanism cluster_0 Decarboxylation of β-Keto Acid A 1. Hydrolysis: β-Keto Ester + H₃O⁺ → β-Keto Acid B 2. Cyclic Transition State: β-Keto Acid rearranges with heat A->B C 3. CO₂ Elimination: Forms an Enol intermediate B->C D 4. Tautomerization: Enol → Ketone (3-Quinuclidinone) C->D

Sources

Technical Support Center: Decarboxylation of Ethyl 3-oxoquinuclidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-quinuclidinone via the decarboxylation of ethyl 3-oxoquinuclidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical synthetic step. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to ensure the success of your experiments.

Introduction: The Significance of 3-Quinuclidinone

3-Quinuclidinone is a vital bicyclic scaffold and a key intermediate in the synthesis of numerous pharmaceutical agents, including muscarinic M1 and M3 agonists used in the treatment of conditions like Alzheimer's disease and Sjögren's syndrome.[1] The decarboxylation of its β-keto ester precursor, this compound, is the cornerstone of this process. While seemingly straightforward, this reaction is nuanced, and success often hinges on careful control of reaction parameters.

Reaction Overview & Core Mechanisms

The conversion of this compound to 3-quinuclidinone involves the removal of the ethoxycarbonyl group (-COOEt) from the C2 position. This is a classic reaction of a β-keto ester.[2] The presence of the ketone at the β-position (C3) is crucial as it stabilizes the reaction intermediates, making the decarboxylation feasible under relatively mild conditions.[2][3]

There are two primary, highly effective pathways to achieve this transformation:

  • Acid-Catalyzed Hydrolysis & Thermal Decarboxylation: This is the most common method. The ester is first hydrolyzed to the corresponding β-keto carboxylic acid, which is unstable and readily loses CO₂ upon gentle heating to form an enol intermediate.[4][5] This enol then tautomerizes to the more stable ketone product, 3-quinuclidinone.[6]

  • Krapcho Dealkoxycarbonylation: A powerful alternative that often provides higher yields and avoids harsh acidic conditions. This reaction is typically performed in a polar aprotic solvent like DMSO with a salt (e.g., NaCl or LiCl) and a stoichiometric amount of water at elevated temperatures.[7][8] The reaction proceeds via an SN2 attack of the halide on the ethyl group of the ester, followed by the loss of CO₂.[7]

Below is a diagram illustrating these two mechanistic pathways.

Decarboxylation_Mechanisms cluster_0 Pathway A: Acid Hydrolysis & Decarboxylation cluster_1 Pathway B: Krapcho Dealkoxycarbonylation A_Start Ethyl 3-oxoquinuclidine- 2-carboxylate A_Acid 3-Oxoquinuclidine- 2-carboxylic Acid (β-Keto Acid Intermediate) A_Start->A_Acid H₃O⁺, Δ (Hydrolysis) A_Enol Enol Intermediate A_Acid->A_Enol Δ (-CO₂) A_End 3-Quinuclidinone A_Enol->A_End Tautomerization B_Start Ethyl 3-oxoquinuclidine- 2-carboxylate B_Intermediate Carbanion Intermediate B_Start->B_Intermediate NaCl, H₂O DMSO, Δ (-CO₂, -EtCl) B_End 3-Quinuclidinone B_Intermediate->B_End Protonation

Caption: Mechanistic pathways for decarboxylation.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific experimental failures and provides actionable solutions.

Question 1: My reaction is very slow or appears incomplete, with significant starting material remaining after the recommended reaction time. What's going wrong?

Answer: This is the most common issue and can stem from several factors related to reaction kinetics.

  • Causality: Decarboxylation, especially the initial hydrolysis step in the acidic method, requires sufficient thermal energy to overcome the activation barrier. The quinuclidine ring is conformationally rigid, which can influence reactivity compared to acyclic analogues.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction mixture is maintaining the target temperature (e.g., reflux). For aqueous acid hydrolysis, this is typically around 100-110°C.[1] Use a calibrated thermometer immersed in the reaction mixture (if possible) or in the heating mantle sand/oil bath.

    • Increase Acid Concentration: If using dilute acid, the rate of hydrolysis may be slow. While 6M HCl is standard, you can cautiously increase the concentration. However, be aware that extremely harsh conditions can lead to side products.

    • Extend Reaction Time: Monitor the reaction's progress using an appropriate technique (TLC, GC-MS, or ¹H NMR on an aliquot). If the reaction is proceeding cleanly but slowly, simply extend the reflux time.

    • Consider the Krapcho Alternative: If acidic conditions are not yielding complete conversion, the Krapcho dealkoxycarbonylation is an excellent alternative.[7] It operates under different mechanistic principles and is often faster and higher-yielding for sterically hindered or sensitive substrates.[8]

Troubleshooting_Incomplete_Reaction Start Problem: Incomplete Reaction Check_Temp Is internal reaction temperature correct? Start->Check_Temp Check_Time Has sufficient reaction time been allowed? Check_Temp->Check_Time Yes Optimize Optimize conditions: Increase Temp/Time/ Reagent concentration Check_Temp->Optimize No Check_Reagents Are acid concentration/ reagents correct? Check_Time->Check_Reagents Yes Check_Time->Optimize No Consider_Krapcho Switch to Krapcho Decarboxylation Protocol Check_Reagents->Consider_Krapcho Yes Check_Reagents->Optimize No Success Reaction Complete Consider_Krapcho->Success Optimize->Success

Caption: Decision workflow for incomplete reactions.

Question 2: I'm having difficulty isolating my product. My extraction yield is very low, even though TLC/GC analysis of the crude reaction mixture shows good product formation.

Answer: This issue is almost always related to the acid-base properties of the quinuclidine core.

  • Causality: 3-Quinuclidinone contains a basic tertiary amine. In the acidic conditions of the reaction, this amine is protonated, forming a water-soluble hydrochloride salt (3-quinuclidinonium chloride).[9] Attempting to extract this salt directly from the aqueous solution with an organic solvent will fail.

  • Solution: The Basification Step:

    • After the reaction is complete, cool the acidic solution in an ice bath.

    • Slowly and carefully add a strong base (e.g., 50% NaOH solution, solid K₂CO₃, or Na₂CO₃) with vigorous stirring until the pH of the aqueous layer is strongly basic (pH > 10).[1] This neutralizes the excess acid and, crucially, deprotonates the quinuclidinone hydrochloride, converting it to the free base.

    • The free base is significantly less water-soluble and can now be efficiently extracted into an organic solvent like chloroform, dichloromethane, or a mixture of THF/ethyl acetate.[1][9]

    • Perform multiple extractions (e.g., 3-5 times) to maximize recovery.

Question 3: My final product is impure, showing unexpected side peaks in my analysis. What are the likely side reactions?

Answer: While this reaction is generally clean, side products can form under suboptimal conditions.

  • Causality:

    • Incomplete Hydrolysis: If the decarboxylation step is faster than the initial hydrolysis under certain conditions, you might isolate partially reacted intermediates.

    • Thermal Degradation: Prolonged heating at excessively high temperatures, especially with strong, non-volatile acids (like H₂SO₄), can lead to charring or decomposition of the organic material.

    • Aldol-type Reactions: Although less common for this specific substrate, the enol or enolate intermediates of β-keto systems can potentially undergo self-condensation reactions if conditions are not well-controlled, particularly if the reaction is run under basic conditions for an extended period.

  • Preventative Measures:

    • Use Volatile Acid: Prefer hydrochloric acid (HCl) over sulfuric acid (H₂SO₄). Excess HCl can be more easily removed during workup.

    • Monitor the Reaction: Use TLC or GC to track the disappearance of starting material and the appearance of the product. Stop the reaction once it has reached completion to avoid over-exposure to harsh conditions.

    • Purification: If side products are present, purification by column chromatography (using an appropriate solvent system, often with a small amount of triethylamine mixed with the silica to prevent streaking of the basic product) or vacuum distillation may be necessary.

Frequently Asked Questions (FAQs)

Q: Which method is better: acid-catalyzed hydrolysis or Krapcho decarboxylation?

A: It depends on your specific needs and substrate sensitivities. The table below provides a direct comparison.

FeatureAcid-Catalyzed Hydrolysis & DecarboxylationKrapcho Dealkoxycarbonylation
Reagents Aqueous acid (e.g., 6M HCl, H₂SO₄)[1][4]Salt (NaCl, LiCl), H₂O[7][10]
Solvent Water or aqueous alcoholDipolar aprotic (DMSO, DMF)[7]
Temperature ~100-110 °C (Reflux)[1]High (typically 150-180 °C)[7]
Pros Inexpensive, common reagents, simple setup.Milder (avoids strong acid), often higher yielding, tolerates many functional groups.[7][8]
Cons Harsh acidic conditions, workup requires careful basification, may not work for acid-sensitive molecules.Requires high temperatures and specialized high-boiling solvents, which can be difficult to remove.

Q: Can I perform this reaction without water, for example, by just heating the ester?

A: No, this is not recommended. Both primary mechanisms require a co-reagent. The acid-catalyzed route needs water for the initial hydrolysis of the ester.[4] The Krapcho reaction also requires at least a stoichiometric amount of water to participate in the reaction cascade.[7] Anhydrous heating is unlikely to be effective and will likely lead to decomposition.

Q: How do I effectively remove a high-boiling solvent like DMSO after a Krapcho reaction?

A: Removing DMSO can be challenging. The most common lab-scale method is to dilute the reaction mixture significantly with water and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The DMSO will preferentially partition into the aqueous layer. The combined organic layers are then washed several times with brine to remove residual DMSO before being dried and concentrated.

Detailed Experimental Protocol: Acid-Catalyzed Decarboxylation

This protocol provides a reliable method for the gram-scale synthesis of 3-quinuclidinone hydrochloride, which can be converted to the free base.

Experimental_Workflow Setup 1. Reaction Setup - Combine ester and 6M HCl - Add stir bar, fit condenser Reflux 2. Heating & Reflux - Heat to 100-110°C - Monitor via TLC/GC (4-6h) Setup->Reflux Cooldown 3. Cooldown - Cool reaction to 0-5°C - Use ice-water bath Reflux->Cooldown Basify 4. Basification - Slowly add 50% NaOH (aq) - Adjust to pH > 10 Cooldown->Basify Extract 5. Extraction - Extract with CH₂Cl₂ (4x) - Combine organic layers Basify->Extract Dry 6. Drying & Filtration - Dry over Na₂SO₄ - Filter to remove solid Extract->Dry Concentrate 7. Concentration - Remove solvent via rotary evaporation Dry->Concentrate Purify 8. Purification (Optional) - Vacuum distillation or column chromatography Concentrate->Purify

Caption: Step-by-step experimental workflow.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl)

  • 50% (w/w) Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, ice bath.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1 equivalent) with 6M aqueous HCl (5-10 volumes, e.g., 5-10 mL per gram of ester).

  • Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100-110°C) with vigorous stirring. The reaction progress can be monitored by the cessation of CO₂ evolution (bubbling).

  • Reaction Monitoring: Allow the reaction to reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC (e.g., using 10% MeOH in CH₂Cl₂ with 0.5% NH₄OH) or by taking small aliquots for GC-MS analysis.

  • Cooldown: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Then, place the flask in an ice-water bath to cool to 0-5°C.

  • Basification (Critical Step): While stirring vigorously in the ice bath, slowly add 50% NaOH solution dropwise. This step is highly exothermic. Continue adding base until the aqueous solution is strongly alkaline (pH > 10, check with pH paper).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or chloroform (3-5 times with a volume equal to the initial aqueous volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-quinuclidinone as a solid or oil.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Thesis: Functionalised Quinuclidines. Retrieved from [Link]

  • KOPS - University of Konstanz. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Retrieved from [Link]

  • College of Saint Benedict/Saint John's University. (n.d.). Reactivity: Decarboxylations. Retrieved from [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103113366A - Preparation method for 3-quinuclidone.
  • Semantic Scholar. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study.... Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 21.11: Decarboxylation Reactions. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). Decarboxylative Oxygenation via Photoredox Catalysis. Retrieved from [Link]

  • PubMed Central. (2021). Crystal structures of non-oxidative decarboxylases.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2.... Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid-state dehydrochlorination and decarboxylation reactions.... Retrieved from [Link]

  • Zenodo. (n.d.). A process for producing 3-quinuclidinone hydrochloride by oxidation.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Krapcho Dealkoxycarbonylation Reaction.... Retrieved from [Link]

  • Organic Chemistry: An Indian Journal. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Retrieved from [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Ethyl 3-oxoquinuclidine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate. The core of this synthesis is the intramolecular Dieckmann condensation, a powerful cyclization reaction for forming cyclic β-keto esters. The appropriate selection of a catalyst is paramount for achieving high yields and purity. This document is structured to address common questions and troubleshooting scenarios encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

The most established and logical route to the quinuclidine core is through an intramolecular Dieckmann condensation.[1] This reaction involves the cyclization of a linear diester under the influence of a base catalyst to form a cyclic β-keto ester.[2] For the synthesis of this compound, the key precursor is a suitably substituted piperidine diester, such as ethyl 1-(2-(ethoxycarbonyl)ethyl)piperidine-4-carboxylate. The reaction, first reported in principle by Clemo and Metcalfe in 1937 for the synthesis of the related quinuclidin-3-one, remains a cornerstone of this chemistry.[1]

Q2: Which catalysts are recommended for the Dieckmann condensation to synthesize this compound?

The choice of catalyst is critical and depends on the specific substrate, desired reaction conditions, and scale of the synthesis. The most commonly employed catalysts are strong, non-nucleophilic bases. Here is a comparative overview:

CatalystChemical FormulaCommon SolventsKey AdvantagesPotential Issues
Sodium Ethoxide NaOEtToluene, EthanolCost-effective, widely used.[2]Can lead to transesterification if the ester groups differ from ethyl.
Sodium Hydride NaHTHF, TolueneHighly effective, strong base, minimizes hydrolysis.Flammable solid, requires careful handling under inert atmosphere.
Potassium tert-Butoxide KOtBuTHF, t-ButanolBulky, non-nucleophilic, good for sensitive substrates.Can promote elimination side reactions in some cases.
Lithium Diisopropylamide (LDA) C6H14LiNTHFVery strong, non-nucleophilic base, useful for regioselective enolate formation.Requires low temperatures (-78 °C) and strictly anhydrous conditions.

Q3: What is the mechanism of the Dieckmann condensation in this synthesis?

The Dieckmann condensation proceeds through a series of well-understood steps:[3]

  • Enolate Formation: The base (catalyst) removes an acidic α-proton from one of the ester groups of the piperidine precursor to form an enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in the same molecule, forming a cyclic tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group and forming the bicyclic β-keto ester.

  • Deprotonation of the Product: The newly formed β-keto ester is acidic and is deprotonated by the ethoxide generated in the previous step. This is the thermodynamic driving force for the reaction.

  • Protonation upon Workup: An acidic workup is required to protonate the enolate and yield the final this compound product.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield of this compound is a common issue that can often be traced back to the catalyst or reaction conditions.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Sodium Ethoxide/Potassium tert-Butoxide: These alkoxides are hygroscopic. Ensure they have been stored under inert gas and are free-flowing powders. Consider using a freshly opened bottle or titrating a sample to determine its activity. - Sodium Hydride: NaH is often sold as a dispersion in mineral oil. Ensure the mineral oil is removed by washing with a dry, inert solvent (e.g., hexane) before use. The NaH should be a gray powder.
Insufficient Catalyst The Dieckmann condensation requires a stoichiometric amount of base because the product is deprotonated.[3] Ensure at least one full equivalent of the base is used relative to the starting diester.
Presence of Water Water will quench the strong base and can hydrolyze the ester starting material and product. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (nitrogen or argon).
Incorrect Reaction Temperature While some Dieckmann condensations proceed at room temperature, others require heating to overcome the activation energy for cyclization. If no reaction is observed, consider gradually increasing the temperature while monitoring the reaction by TLC or GC.
Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in a GC trace indicates the formation of side products.

Potential Side Product Cause Prevention and Mitigation
Intermolecular Claisen Condensation Product (Polymer) If the concentration of the starting diester is too high, an enolate from one molecule can react with another molecule instead of cyclizing.Use high-dilution conditions. This can be achieved by slowly adding the diester solution to a solution of the base over an extended period.
Hydrolyzed Starting Material or Product (Carboxylic Acid) Presence of water in the reaction mixture.Rigorously dry all solvents and reagents. Use an inert atmosphere.
Decarboxylated Product (Quinuclidin-3-one) If the reaction is heated for too long, especially after acidic workup, the β-keto ester can undergo hydrolysis and decarboxylation.[4]Keep the workup and purification steps at low to moderate temperatures. Avoid prolonged exposure to strong acid or base at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of the Precursor - Ethyl 1-(2-(ethoxycarbonyl)ethyl)piperidine-4-carboxylate

This protocol is adapted from the principles of N-alkylation of piperidines.

  • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature and add ethyl acrylate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the desired diester precursor.

Protocol 2: Dieckmann Condensation to this compound

This is a general protocol; optimization of the base and solvent may be necessary.

  • Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, washed with dry hexane) to a flame-dried round-bottom flask containing anhydrous toluene.

  • Heat the suspension to reflux.

  • Slowly add a solution of ethyl 1-(2-(ethoxycarbonyl)ethyl)piperidine-4-carboxylate (1 equivalent) in anhydrous toluene to the refluxing suspension over 4-6 hours using a syringe pump.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield this compound.

Visualizations

Reaction Pathway

Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Dieckmann Condensation Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Precursor_Diester Ethyl 1-(2-(ethoxycarbonyl)ethyl) piperidine-4-carboxylate Ethyl piperidine-4-carboxylate->Precursor_Diester Ethyl acrylate Ethyl acrylate Ethyl acrylate->Precursor_Diester Base (K2CO3) Base (K2CO3) Base (K2CO3)->Precursor_Diester Final_Product Ethyl 3-oxoquinuclidine- 2-carboxylate Precursor_Diester->Final_Product Catalyst Strong Base (e.g., NaH) Catalyst->Final_Product

Caption: Synthetic route to this compound.

Catalyst Selection Workflow

Catalyst_Selection start Start: Catalyst Selection cost Is cost a primary concern? start->cost naoet Use Sodium Ethoxide (NaOEt) cost->naoet Yes handling Are you equipped for handling pyrophoric solids? cost->handling No end Proceed with selected catalyst naoet->end nah Use Sodium Hydride (NaH) handling->nah Yes kotbu Use Potassium tert-Butoxide (KOtBu) handling->kotbu No nah->end regioselectivity Is regioselectivity a potential issue? kotbu->regioselectivity lda Consider LDA at low temperature regioselectivity->lda Yes regioselectivity->end No lda->end

Caption: Decision tree for selecting a catalyst for the Dieckmann condensation.

References

  • Clemo, G. R.; Metcalfe, T. P. J. Chem. Soc.1937, 1518-1522.
  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • Travis, B. R. The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • 3-Quinuclidone hydrochloride. Organic Syntheses. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity and Synthetic Utility of Ethyl 3-Oxoquinuclidine-2-carboxylate versus Acyclic β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, β-keto esters are renowned for their versatility as key building blocks in the construction of complex molecular architectures. Their ability to readily form enolates, which can then be manipulated through a variety of carbon-carbon bond-forming reactions, has cemented their status as indispensable tools in the synthesis of natural products, pharmaceuticals, and agrochemicals.

This guide provides an in-depth comparative analysis of a unique bicyclic β-keto ester, Ethyl 3-oxoquinuclidine-2-carboxylate, against its more common acyclic counterparts, such as ethyl acetoacetate and ethyl benzoylacetate. We will delve into the structural nuances that govern their reactivity, supported by mechanistic insights and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Unique Structural Landscape of this compound

This compound is a fascinating molecule characterized by a rigid bicyclic quinuclidine core. This framework imparts distinct steric and electronic properties that differentiate it from flexible, acyclic β-keto esters. The quinuclidine structure, an azabicyclo[2.2.2]octane system, locks the molecule into a specific conformation, profoundly influencing the accessibility of the α-proton and the trajectory of incoming electrophiles.

The bridgehead nitrogen atom in the quinuclidine ring is a key player in its chemical behavior. Unlike the nitrogen in a simple tertiary amine like triethylamine, the lone pair of electrons on the quinuclidine nitrogen is more sterically accessible due to the "tied-back" nature of the alkyl chains. This enhanced accessibility contributes to the higher basicity of quinuclidine (pKa of the conjugate acid is ~11.0) compared to triethylamine (pKa ~10.7). This inherent basicity of the core structure can influence the local chemical environment and the reactivity of the adjacent β-keto ester functionality.

Table 1: Physical and Chemical Properties of Selected β-Keto Esters

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKa of α-proton (approx.)
This compoundC₁₀H₁₅NO₃197.23Estimated to be slightly higher than acyclic counterparts
Ethyl acetoacetateC₆H₁₀O₃130.1411
Ethyl benzoylacetateC₁₁H₁₂O₃192.2112.5

Comparative Reactivity Analysis

The synthetic utility of β-keto esters hinges on the acidity of the α-proton and the subsequent nucleophilicity of the resulting enolate. The unique structural constraints of this compound lead to notable differences in its reactivity profile compared to acyclic analogues.

Enolate Formation and Stability

The acidity of the α-proton in β-keto esters is a direct consequence of the ability of the two adjacent carbonyl groups to stabilize the resulting carbanion through resonance. For acyclic β-keto esters like ethyl acetoacetate, the α-protons have a pKa of approximately 11, making them readily accessible for deprotonation by common bases such as sodium ethoxide.

In the case of this compound, the rigid bicyclic system introduces strain that can influence the planarity of the resulting enolate. A fully planar enolate, which allows for optimal orbital overlap and delocalization of the negative charge, may be more difficult to achieve due to the conformational constraints of the quinuclidine cage. This potential deviation from planarity could slightly decrease the stability of the enolate, leading to a marginally higher pKa for the α-proton compared to its acyclic counterparts.

Enolate_Formation cluster_Acyclic Acyclic β-Keto Ester (e.g., Ethyl Acetoacetate) cluster_Quinuclidine This compound Acyclic_Keto R-CO-CH2-COOEt Acyclic_Enolate R-C(O-)=CH-COOEt ↔ R-CO-CH(-)-COOEt Acyclic_Keto->Acyclic_Enolate -H+ Acyclic_Enolate->Acyclic_Keto +H+ Quinuclidine_Keto Quinuclidine-CO-CH-COOEt Quinuclidine_Enolate Quinuclidine-C(O-)=C-COOEt ↔ Quinuclidine-CO-C(-)-COOEt Quinuclidine_Keto->Quinuclidine_Enolate -H+ Quinuclidine_Enolate->Quinuclidine_Keto +H+ caption Enolate formation in acyclic vs. bicyclic β-keto esters.

Figure 1: A diagram illustrating the enolate formation equilibrium for both acyclic and the bicyclic β-keto ester.

Alkylation and Acylation Reactions: The Role of Steric Hindrance

Once the enolate is formed, it serves as a potent nucleophile for alkylation and acylation reactions. The steric environment around the nucleophilic carbon is a critical determinant of the reaction's success and rate.

For acyclic β-keto esters, the relatively unhindered nature of the α-carbon allows for efficient reaction with a wide range of electrophiles. However, the bicyclic structure of this compound presents a more sterically encumbered environment. The rigid framework of the quinuclidine ring can shield one face of the enolate, potentially leading to diastereoselective reactions but also possibly slower reaction rates with bulky electrophiles.

Table 2: Predicted Comparative Performance in Alkylation Reactions

FeatureThis compoundEthyl Acetoacetate / Ethyl BenzoylacetateRationale
Rate of Enolate Formation Potentially SlowerFasterRigid bicyclic structure may slightly decrease the acidity of the α-proton.
Reaction with Small Electrophiles GoodExcellentSteric hindrance is less of a factor with smaller electrophiles.
Reaction with Bulky Electrophiles Potentially Slower / Lower YieldGoodThe quinuclidine framework presents significant steric bulk around the α-carbon.
Diastereoselectivity Potentially HighNot Applicable (for achiral products)The rigid, chiral environment of the quinuclidine core can direct the approach of the electrophile.
Decarboxylation: The Influence of Bredt's Rule

A hallmark reaction of β-keto esters is their facile decarboxylation upon hydrolysis to the corresponding β-keto acid. This reaction proceeds through a cyclic transition state, leading to an enol intermediate which then tautomerizes to the ketone.

For this compound, the decarboxylation of its corresponding β-keto acid would necessitate the formation of an enol with a double bond at a bridgehead position of the bicyclic system. According to Bredt's rule, the formation of a double bond at a bridgehead carbon is highly unfavorable in small, rigid bicyclic systems due to the immense ring strain it would introduce. Consequently, the decarboxylation of 3-oxoquinuclidine-2-carboxylic acid is expected to be significantly more difficult and require much harsher conditions compared to the decarboxylation of acyclic β-keto acids. This presents both a challenge and a synthetic opportunity, as the β-keto ester functionality can be preserved under conditions that would typically lead to decarboxylation in acyclic systems.

Decarboxylation_Mechanism cluster_Acyclic_Decarb Acyclic β-Keto Acid Decarboxylation cluster_Quinuclidine_Decarb Quinuclidine β-Keto Acid Decarboxylation (Disfavored) Acyclic_Acid R-CO-CH2-COOH Acyclic_Transition Cyclic Transition State Acyclic_Acid->Acyclic_Transition Heat Acyclic_Enol R-C(OH)=CH2 Acyclic_Transition->Acyclic_Enol -CO2 Acyclic_Ketone R-CO-CH3 Acyclic_Enol->Acyclic_Ketone Tautomerization Quinuclidine_Acid Quinuclidine-CO-CH-COOH Bridgehead_Enol Bridgehead Enol (High Strain) Quinuclidine_Acid->Bridgehead_Enol Heat, -CO2 (Disfavored by Bredt's Rule) caption Decarboxylation pathways for acyclic vs. quinuclidine β-keto acids.

Figure 2: A diagram illustrating the facile decarboxylation of an acyclic β-keto acid versus the disfavored decarboxylation of the quinuclidine analogue due to Bredt's rule.

Experimental Protocols

The following protocols provide a framework for the synthesis and manipulation of this compound and a representative acyclic β-keto ester.

Synthesis of this compound via Dieckmann Cyclization

This procedure is adapted from the synthesis of related substituted quinuclidine-3-carboxylic esters.

Step 1: Synthesis of the Precursor Diester (N-protected Piperidine-2,4-dicarboxylate)

  • Start with a suitably N-protected piperidine derivative, such as N-benzyl-4-hydroxypiperidine.

  • Oxidize the hydroxyl group to a ketone.

  • Perform a sequence of reactions to introduce ester functionalities at the 2 and 4 positions of the piperidine ring. This can be a multi-step process involving cyanohydrin formation, hydrolysis, and esterification. The final precursor should be a diethyl N-protected-piperidine-2,4-dicarboxylate.

Step 2: Dieckmann Cyclization

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) under an inert atmosphere (e.g., argon or nitrogen), add the diethyl N-protected-piperidine-2,4-dicarboxylate precursor dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is the N-protected this compound.

Step 3: Deprotection

  • If an N-benzyl protecting group was used, it can be removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere).

  • After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the crude this compound.

  • Purify the final product by column chromatography on silica gel.

General Protocol for Alkylation of a β-Keto Ester

This protocol is applicable to both this compound and acyclic β-keto esters like ethyl acetoacetate.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add the β-keto ester dropwise at 0 °C.

  • After stirring for 30 minutes at 0 °C, add the alkyl halide dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture, and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting α-alkylated β-keto ester by column chromatography or distillation under reduced pressure.

General Protocol for Decarboxylation of an Alkylated β-Keto Ester

This protocol is generally effective for acyclic β-keto esters. As discussed, much harsher conditions would be required for this compound.

  • To the alkylated β-keto ester, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours to effect saponification.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is approximately 2.

  • Gently heat the acidic solution to 50-70 °C. Vigorous evolution of carbon dioxide should be observed. Continue heating until gas evolution ceases.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Dry the organic extract, remove the solvent, and purify the resulting ketone by distillation or chromatography.

Conclusion

This compound presents a unique and valuable tool for synthetic chemists. Its rigid bicyclic structure imparts a distinct reactivity profile compared to its acyclic counterparts. While enolate formation may be slightly less favorable, the steric hindrance of the quinuclidine core offers opportunities for diastereoselective transformations. Perhaps most significantly, the resistance of the corresponding β-keto acid to decarboxylation due to Bredt's rule allows for the retention of the β-keto ester functionality under conditions that would cleave acyclic analogues. This guide provides the foundational knowledge for researchers to harness the unique properties of this intriguing molecule in the design and execution of novel synthetic routes.

References

  • University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]

  • Wikipedia. (2023). Quinuclidine. Retrieved from [Link]

  • ResearchGate. (2014). Synthetic and Organocatalytic Studies of Quinidine Analogues with Ring-Size Modifications in the Quinuclidine Moiety. Retrieved from [Link]

  • Quora. (2018). Why is triethylamine more reactive than quinuclidine?. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1996). The synthesis of 5- and 6-substituted quinuclidine-3-carboxylic esters: intermediates for novel muscarinic ligands. Retrieved from [Link]

  • UCLA. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]

  • DataPDF. (n.d.). Alkylation of dianions of. beta.-keto esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Retrieved from [Link]

  • Filo. (2025). Which one is a stronger base between quinuclidine and triethylamine. Retrieved from [Link]

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • NIST WebBook. (n.d.). Quinuclidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic β-keto esters: Synthesis and reactions. Retrieved from [Link]

  • Conjugated. (2017). Bredt's rule and Decarboxylation (Of beta-carboxylic acids). Retrieved from [Link]

  • Nature. (2020). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Retrieved from [Link]

  • Supporting Information. (n.d.). 13 - Supporting Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Nucleophilicity of sterically hindered enolates. Retrieved from [Link]

  • YouTube. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Quinuclidine. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • NIH. (2007). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • Study.com. (n.d.). Quinuclidine and triethylamine are both tertiary amines.... Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]

  • JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Fiveable. (n.d.). Cyclic β-Ketoester Definition. Retrieved from [Link]

  • ScienceDirect. (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces.
  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Bartleby. (2020). *Answered: Quinuclidine and triethylamine are both tertiary

A Comparative Guide to Catalysts in the Synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine moiety is a bridged bicyclic amine that serves as a vital structural motif in a plethora of biologically active compounds and pharmaceuticals. Its rigid framework and unique stereochemical properties make it a sought-after scaffold in drug discovery. A key intermediate in the synthesis of many functionalized quinuclidines is ethyl 3-oxoquinuclidine-2-carboxylate. The efficient construction of this bicyclic β-keto ester is paramount for the successful development of novel therapeutics.

This guide provides an in-depth comparison of common catalytic systems for the synthesis of this compound, focusing on the widely employed Dieckmann condensation of a suitable piperidine precursor. We will delve into the mechanistic nuances of the reaction and provide detailed experimental protocols, supported by a comparative analysis of catalyst performance to aid researchers in making informed decisions for their synthetic strategies.

The Synthetic Approach: Dieckmann Condensation

The formation of the quinuclidine ring system in this context is classically achieved through an intramolecular Dieckmann condensation of a diethyl 1-substituted-piperidine-3,4-dicarboxylate. This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. The choice of the base is critical and significantly influences the reaction's efficiency, yield, and scalability.

Synthetic_Workflow Precursor Diethyl 1-benzyl-piperidine- 3,4-dicarboxylate Catalyst Base Catalyst (e.g., NaOEt, KOtBu) Precursor->Catalyst Dieckmann Condensation Product Ethyl 1-benzyl-3-oxoquinuclidine- 2-carboxylate Catalyst->Product Final_Product Ethyl 3-oxoquinuclidine- 2-carboxylate Product->Final_Product Debenzylation

Caption: Overall synthetic workflow for this compound.

Herein, we compare two of the most common strong bases utilized for this transformation: Sodium Ethoxide (NaOEt) and Potassium tert-Butoxide (KOtBu).

Catalyst Comparison: Sodium Ethoxide vs. Potassium tert-Butoxide

ParameterSodium Ethoxide (NaOEt)Potassium tert-Butoxide (KOtBu)Rationale & Insights
Basicity Strong BaseVery Strong BaseKOtBu is a stronger base than NaOEt due to the positive inductive effect of the three methyl groups on the tert-butyl group, which increases the electron density on the oxygen atom.[1][2] This enhanced basicity can lead to faster deprotonation of the α-carbon of the ester.
Steric Hindrance Less HinderedHighly HinderedThe bulky tert-butyl group in KOtBu makes it a non-nucleophilic base.[3] This is advantageous in minimizing side reactions such as intermolecular Claisen condensation or transesterification, which can be a concern with less hindered bases like NaOEt.
Solvent System Typically Ethanol or aprotic solvents like Toluene or THFTypically aprotic solvents like THF, Toluene, or DMSOThe choice of solvent is crucial. Protic solvents like ethanol can lead to transesterification with NaOEt. Aprotic solvents are generally preferred for Dieckmann condensations to avoid this side reaction.[4]
Reaction Temperature Often requires heating (reflux)Can often be performed at lower temperatures, including room temperatureThe higher reactivity of KOtBu may allow for milder reaction conditions, which can be beneficial for sensitive substrates.
Yield Moderate to GoodGenerally Good to ExcellentThe higher basicity and reduced side reactions associated with KOtBu often translate to higher yields of the desired cyclic β-keto ester.[4]
Handling Hygroscopic, reacts with waterHighly hygroscopic and pyrophoric, requires careful handling under inert atmosphereBoth bases are moisture-sensitive, but KOtBu requires more stringent anhydrous and inert atmosphere techniques for safe and effective use.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound via Dieckmann condensation. It is important to note that while these protocols are based on established procedures for similar cyclizations, optimization for the specific substrate, diethyl 1-benzyl-piperidine-3,4-dicarboxylate, may be necessary.

Protocol 1: Sodium Ethoxide Catalyzed Synthesis

This protocol is adapted from standard Dieckmann condensation procedures.[5]

Materials:

  • Diethyl 1-benzyl-piperidine-3,4-dicarboxylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • The mixture is heated to reflux with vigorous stirring to ensure the sodium ethoxide is well dispersed.

  • A solution of diethyl 1-benzyl-piperidine-3,4-dicarboxylate (1.0 equivalent) in anhydrous toluene is added dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, the reaction mixture is maintained at reflux for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to room temperature and then quenched by the slow addition of 5% hydrochloric acid until the solution is acidic (pH ~2-3).

  • The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 1-benzyl-3-oxoquinuclidine-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Potassium tert-Butoxide Catalyzed Synthesis

This protocol leverages the higher reactivity and non-nucleophilic nature of potassium tert-butoxide.[6]

Materials:

  • Diethyl 1-benzyl-piperidine-3,4-dicarboxylate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Schlenk flask or a three-necked round-bottom flask equipped for inert atmosphere operation

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Separatory funnel

Procedure:

  • A Schlenk flask is charged with potassium tert-butoxide (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous THF is added via syringe, and the suspension is stirred at room temperature.

  • A solution of diethyl 1-benzyl-piperidine-3,4-dicarboxylate (1.0 equivalent) in anhydrous THF is added dropwise via syringe over 30 minutes.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of 5% hydrochloric acid at 0 °C until the solution is acidic.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography.

Mechanistic Insight: The Dieckmann Condensation

The Dieckmann condensation proceeds through a series of well-established steps, analogous to the intermolecular Claisen condensation.[4]

Dieckmann_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Intramolecular Nucleophilic Attack cluster_3 Step 3: Elimination of Alkoxide cluster_4 Step 4: Deprotonation (Driving Force) cluster_5 Step 5: Acidic Workup A Diester + Base ⇌ Enolate + Base-H⁺ B Enolate ⇌ Tetrahedral Intermediate A->B C Tetrahedral Intermediate ⇌ β-Keto Ester + Alkoxide B->C D β-Keto Ester + Alkoxide ⇌ Enolate of β-Keto Ester + Alcohol C->D E Enolate of β-Keto Ester + H₃O⁺ → Final Product D->E

Caption: The five key steps of the Dieckmann condensation mechanism.

The choice of a strong base is critical for the initial deprotonation of the α-carbon to form the enolate. The final deprotonation of the resulting β-keto ester is a thermodynamically favorable acid-base reaction that drives the equilibrium towards the product. This is why a stoichiometric amount of base is required.

Conclusion and Recommendations

Both sodium ethoxide and potassium tert-butoxide are effective catalysts for the Dieckmann condensation leading to this compound.

  • Potassium tert-butoxide is often the superior choice due to its higher basicity and significant steric bulk. These properties typically lead to cleaner reactions, higher yields, and the ability to conduct the reaction under milder conditions. Its non-nucleophilic nature minimizes potential side reactions, which is a significant advantage in complex syntheses.

  • Sodium ethoxide remains a viable and more economical option. However, it may require higher reaction temperatures and longer reaction times. The potential for side reactions, such as transesterification if ethanol is used as a solvent, necessitates careful control of the reaction conditions.

For researchers aiming for high yields and cleaner reaction profiles in the synthesis of this compound, potassium tert-butoxide in an aprotic solvent like THF is the recommended catalytic system. However, for large-scale synthesis where cost is a major factor, sodium ethoxide in a non-alcoholic solvent like toluene can be an effective alternative, provided the reaction is carefully optimized and monitored.

Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including scale, purity requirements, and cost considerations. The information and protocols provided in this guide offer a solid foundation for developing a robust and efficient synthesis of this important pharmaceutical intermediate.

References

  • Clemo, G. R., & Metcalfe, T. P. (1937). 455. The synthesis of substances auxiliary to the formation of quinuclidine. Part I. Journal of the Chemical Society (Resumed), 1989-1991.
  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684.
  • Ashenhurst, J. (2011). Reagent Friday: Potassium tert-Butoxide [KOC(CH3)3]. Master Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Detailed experimental protocol for Dieckmann cyclization to yield Ethyl 3-oxocyclohexanecarboxylate.
  • Chemistry LibreTexts. (2023). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. In Organic Chemistry (McMurry). Retrieved from [Link]

  • Organic Syntheses. (1955). 3-quinuclidone hydrochloride. Organic Syntheses, 35, 95.
  • ResearchGate. (n.d.). Sodium ethoxide catalyzed synthesis of coumarin-3-carboxylic acid.
  • The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]

  • Reddit. (2016). Why is tert-butoxide a stronger base than ethoxide? r/askscience. Retrieved from [Link]

  • Quora. (2015). Why is tert-butoxide ion a stronger base than the ethoxide ion? Retrieved from [Link]

  • Organic Syntheses. (1943). ethyl (1-ethylpropenyl)
  • Organic Syntheses. (1943). Potassium tert-Butoxide.
  • ResearchGate. (n.d.). Potassium tert‐Butoxide‐Mediated Synthesis of 2‐Aminoquinolines from Alkylnitriles and 2‐Aminobenzaldehyde Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Potassium tert-Butoxide in Pharmaceutical Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1. (1998).
  • Reddit. (2021). Experimental Help for Dieckmann Condensation. r/chemhelp. Retrieved from [Link]

  • Organic Syntheses. (1943). Sodium Ethoxide.
  • Quora. (2015). Why is tert-butoxide ion a stronger base than the ethoxide ion? Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-Oxoquinuclidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinuclidine Scaffold as a Privileged Structure in Medicinal Chemistry

The quinuclidine motif, a rigid bicyclic amine, represents a cornerstone in medicinal chemistry. Its conformational rigidity and basic nitrogen atom make it an ideal scaffold for designing ligands that interact with a variety of biological targets with high affinity and specificity. Ethyl 3-oxoquinuclidine-2-carboxylate serves as a critical starting material, a versatile synthetic intermediate that unlocks access to a diverse chemical space of novel derivatives. This guide provides a comparative analysis of the biological activities of these derivatives, offering experimental data and procedural insights to inform future drug discovery efforts. The derivatives discussed herein exhibit a wide spectrum of pharmacological activities, including but not limited to, anticholinergic, antimicrobial, and anticancer effects.[1]

Comparative Analysis of Biological Activities

The true potential of the this compound scaffold is realized in the diverse biological activities of its derivatives. By modifying the core structure, researchers have developed compounds with potent and selective effects on various physiological systems.

Cholinergic System Modulation: A Double-Edged Sword

The cholinergic system, pivotal for functions ranging from muscle contraction to cognition, is a primary target for quinuclidine-based compounds.[1] Derivatives have been developed as both agonists and antagonists of muscarinic acetylcholine receptors (mAChRs), highlighting the scaffold's versatility.[2]

Mechanism of Action: Cholinergic agents derived from this scaffold interact with the orthosteric or allosteric sites of mAChRs. Agonists mimic the action of acetylcholine, while antagonists block it. The rigid quinuclidine core helps in presenting key pharmacophoric features, such as ester or oxadiazole groups, in a precise orientation for receptor binding.[3][4] Structure-activity relationship (SAR) studies have shown that modifications to the ester group and the quinuclidine ring can dramatically alter a compound's affinity and efficacy.[2][4] For instance, replacing the ester group with bioisosteres like oxadiazoles has led to compounds with improved metabolic stability and high efficacy at cortical muscarinic receptors.[3]

Comparative Efficacy of Muscarinic Receptor Ligands:

Derivative ClassSpecific Compound ExampleTargetActivity TypePotency (Ki)Reference
Furanyl Quinuclidenes5-bromo-3-(2-furanyl)quinuclidin-2-eneCortical mAChRsAntagonist6.4 nM[5]
Furanyl Quinuclidenes3-phenyl-3-(2-furanyl)quinuclidin-2-eneCortical mAChRsAntagonist2.8 nM[5]
Furanyl Quinuclidenes5-bromo-3-phenyl-3-(2-furanyl)quinuclidin-2-eneCortical mAChRsAntagonist1.55 nM[5]
Quaternary Quinuclidines1,1′-(decano)bis(3-hydroxyquinuclidinium bromide)Human AChE & BChEInhibitor0.26 - 156.2 µM (range for series)[1]
Phenyl Carbamates(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamateM1-M5 mAChRsAgonist1.8 - 13 nM[6]
Antimicrobial Activity: A New Frontier

Emerging research has identified quinuclidine derivatives as a promising class of antimicrobial agents with activity against multidrug-resistant bacteria.[7]

Mechanism of Action: A notable mechanism involves the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[7] FtsZ is a crucial protein in bacterial cell division, forming the Z-ring that is essential for cytokinesis.[7] Pyrimidine-linked quinuclidines have been shown to inhibit FtsZ polymerization, thereby preventing cell division.[7][8] Other derivatives, particularly quaternary quinuclidinium salts, are thought to target the bacterial cell membrane.[9]

Comparative Efficacy of Antimicrobial Quinuclidine Derivatives:

Derivative ClassSpecific Compound ExampleTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Pyrimidine-linkedQuinuclidine 1Methicillin-resistant S. aureus (MRSA)24 µg/mL[7][8]
Pyrimidine-linkedQuinuclidine 1Vancomycin-resistant Enterococcus faecium24 µg/mL[7][8]
Quaternary Oximespara-N-chlorobenzyl quinuclidinium oximePseudomonas aeruginosa0.25 µg/mL[7][10]
Quaternary Oximespara-N-chlorobenzyl quinuclidinium oximeKlebsiella pneumoniae0.50 µg/mL[7][10]
Quaternary Oximesmeta-N-bromobenzyl quinuclidinium oximePseudomonas aeruginosa0.25 µg/mL[7][10]
Quaternary Oximesmeta-N-bromobenzyl quinuclidinium oximeStaphylococcus aureus2.00 µg/mL[7][10]
Anticancer Potential: Targeting Proliferative Pathways

The quinuclidine scaffold has also been incorporated into molecules designed to combat cancer.[11][12][13] These derivatives often function by generating reactive oxygen species (ROS), inducing DNA damage, or inhibiting key enzymes in cancer cell proliferation.[11]

Mechanism of Action: Some hydroquinone-containing derivatives exert their antineoplastic effects by generating ROS and causing significant DNA damage.[11] Others have been shown to downregulate p53 or inhibit protein kinases and tubulin polymerization.[11] Chalcone-quinoline hybrids have demonstrated the ability to arrest the cell cycle at the G2/M phase and induce apoptosis by upregulating proteins like Caspase-3/9.[12]

Comparative Efficacy of Anticancer Quinuclidine Derivatives:

Derivative ClassSpecific Compound ExampleCell LineIC50Reference
Quinoline-ChalconeCompound 12eMGC-803 (Gastric)1.38 µM[12][13]
Quinoline-ChalconeCompound 12eHCT-116 (Colon)5.34 µM[12][13]
Quinoline-ChalconeCompound 12eMCF-7 (Breast)5.21 µM[12][13]
Hydroquinone-PyrazolineCompound 8HT-29 (Colorectal)>28.8 µM (range for series)[11]
Phenothiazine-QuinuclidineCompound 19Hamster Liver Microsomes (Squalene Synthase Inhibition)0.12 µM[14]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details standardized protocols for key biological assays.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7]

Objective: To determine the lowest concentration of a quinuclidine derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial suspension (e.g., S. aureus, P. aeruginosa) adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (quinuclidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only)

  • Incubator (37°C)

Procedure:

  • Preparation: Add 50 µL of CAMHB to each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a concentration gradient.

  • Inoculation: Prepare a bacterial inoculum in CAMHB with a final concentration of approximately 5 x 105 CFU/mL. Add 50 µL of this inoculum to each well (except the negative control).

  • Controls: Include a positive control (a known antibiotic) and a negative control (broth with no bacteria) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Muscarinic Receptor Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for muscarinic receptors.[5]

Objective: To quantify the binding affinity of quinuclidine derivatives to muscarinic receptors in tissue homogenates.

Materials:

  • Tissue homogenates (e.g., guinea pig cerebral cortex) containing muscarinic receptors

  • Radioligand: (-)-[3H]-3-quinuclidinyl benzilate ([3H]-QNB)

  • Test compounds (quinuclidine derivatives) at various concentrations

  • Non-specific binding control: Atropine (high concentration)

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In test tubes, combine the tissue homogenate, a fixed concentration of [3H]-QNB, and varying concentrations of the test compound.

  • Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with a high concentration of atropine).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

Visualizing the molecular interactions of these derivatives provides a deeper understanding of their function.

antimicrobial_mechanism cluster_drug Quinuclidine Derivative cluster_bacterium Bacterial Cell drug Pyrimidine-linked Quinuclidine FtsZ FtsZ Monomers drug->FtsZ Inhibits Polymerization Protofilament FtsZ Protofilament FtsZ->Protofilament Polymerizes Z_Ring Z-Ring Assembly Protofilament->Z_Ring Assembles Division Cell Division Z_Ring->Division Initiates

Caption: Inhibition of bacterial cell division by a pyrimidine-linked quinuclidine derivative.

experimental_workflow start Start: Prepare 96-well plate with broth step1 Create 2-fold serial dilution of Quinuclidine Derivative start->step1 step2 Inoculate wells with bacterial suspension (~5x10^5 CFU/mL) step1->step2 step3 Incubate plate at 37°C for 18-24 hours step2->step3 step4 Visually inspect for turbidity step3->step4 end Determine MIC: Lowest concentration with no visible growth step4->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Perspectives

This compound is undeniably a powerful scaffold for the development of novel therapeutics. The derivatives synthesized from this core exhibit a remarkable range of biological activities, from precise modulation of the cholinergic system to potent antimicrobial and anticancer effects. The structure-activity relationships highlighted in this guide demonstrate that small chemical modifications can lead to significant changes in potency and selectivity.

Future research should focus on leveraging computational modeling and high-throughput screening to explore the vast chemical space accessible from this starting material. The development of derivatives with improved pharmacokinetic profiles and target selectivity will be crucial for translating these promising compounds into clinical candidates. The synergistic potential of antimicrobial quinuclidines with existing antibiotics also warrants further investigation as a strategy to combat drug resistance.[8]

References

  • BenchChem. (n.d.). Biological activity of quinuclidine derivatives.
  • MDPI. (2022). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives.
  • MDPI. (n.d.). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability.
  • PubMed. (n.d.). Cholinergic receptor activity after quinolinic acid caused cerebral injury in rats.
  • ResearchGate. (n.d.). Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT3 ligands.
  • ResearchGate. (n.d.). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors.
  • Google Patents. (n.d.). Novel quinuclidine derivatives and their use.
  • PubMed. (n.d.). Investigating the spectrum of biological activity of substituted quinoline-2-carboxamides and their isosteres.
  • NCBI. (n.d.). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS.
  • SciSpace. (n.d.). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders.
  • PubMed. (n.d.). Antimuscarinic 3-(2-furanyl)quinuclidin-2-ene Derivatives: Synthesis and Structure-Activity Relationships.
  • PubMed. (n.d.). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor.
  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs.
  • PubMed. (n.d.). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors.
  • PubMed Central. (n.d.). New and Potent Quinuclidine-Based Antimicrobial Agents.
  • The University of Liverpool Repository. (n.d.). Synthesis and Reactions of Quinuclidine Derivatives.
  • PubMed Central. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
  • SciSpace. (2001). Muscarinic Receptor Agonists and Antagonists.
  • MDPI. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
  • MDPI. (n.d.). Further Study of the Polar Group's Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains.
  • molecules. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
  • ResearchGate. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates.
  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • PubMed. (n.d.). Antimicrobial activity of a quinuclidine-based FtsZ inhibitor and its synergistic potential with β-lactam antibiotics.
  • ResearchGate. (n.d.). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines.
  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives.
  • PubMed. (2019). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors.

Sources

A Comparative Guide to Ethyl 3-oxoquinuclidine-2-carboxylate Analogs: Unlocking Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bicyclic amine, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. Ethyl 3-oxoquinuclidine-2-carboxylate, with its reactive keto and ester functionalities, serves as a versatile starting point for the synthesis of a wide array of analogs. This guide provides a comparative analysis of these analogs, delving into their synthesis, structure-activity relationships (SAR), and performance against various biological targets. By synthesizing data from multiple studies, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel quinuclidine-based therapeutics.

The this compound Scaffold: A Foundation for Diversity

The rigid bicyclic structure of the quinuclidine core provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing interactions with biological macromolecules. The presence of the ketone at the 3-position and the ethyl carboxylate at the 2-position offers multiple avenues for chemical modification, allowing for the systematic exploration of the chemical space around the core.

Comparative Analysis of Biological Activities

Analogs of this compound have been investigated for a range of biological activities. Here, we compare their performance based on their intended therapeutic targets.

Muscarinic Receptor Antagonists

The quinuclidine moiety is a well-established pharmacophore for muscarinic acetylcholine receptor (M-AChR) antagonists. These receptors play crucial roles in the parasympathetic nervous system, and their modulation is a key strategy for treating various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder.[1]

Modification of the quinuclidine core has been explored to enhance potency and selectivity for specific muscarinic receptor subtypes (M1-M5). For instance, the synthesis of quinuclidin-3-yl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives has yielded novel muscarinic receptor antagonists.[2] The ester linkage, similar to that in our core molecule, is a critical component for interaction with the receptor.

Table 1: Comparative Activity of Quinuclidine-based Muscarinic Antagonists

Compound/AnalogTargetActivity (Ki, nM)Reference
AtropineNon-selective M-AChRPotent Antagonist[3]
Quinuclidinyl benzilate (QNB)Non-selective M-AChRHigh-affinity Antagonist[4]
XanomelineM1 and M4 selective agonistHigh Potency[4]

This table presents a selection of well-characterized muscarinic receptor ligands containing the quinuclidine scaffold to provide a context for the potential of this compound analogs.

Anticancer Activity

Recent research has highlighted the potential of quinoline and quinuclidine derivatives as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

A study on neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline) analogs demonstrated that modifications to the core structure can lead to potent cytotoxic activity against cancer cells.[5] These analogs were shown to be more effective than the reference drug in in vitro and in vivo models of Ehrlich ascites carcinoma.[5] Similarly, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a key enzyme in cell growth and proliferation.[6]

Table 2: Anticancer Activity of Quinuclidine and Quinoline Analogs

Compound/AnalogCell LineActivity (IC50, µM)Mechanism of ActionReference
Neocryptolepine AnalogEhrlich Ascites CarcinomaMore potent than referenceNot specified[5]
2-aminoquinoline-3-carboxylic acid derivativeProtein Kinase CK20.65 - 18.2CK2 Inhibition[6]
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 leukemia0.08Not specified[7]
Enzyme Inhibition

The versatility of the quinuclidine scaffold extends to the inhibition of various enzymes. For example, quinoline derivatives of ethyl 3-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoates have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[8] This suggests a potential therapeutic application in the management of diabetes.

Structure-activity relationship studies revealed that the presence of electron-withdrawing groups on an attached phenyl ring enhanced the inhibitory potential.[8]

Table 3: Enzyme Inhibitory Activity of Quinuclidine/Quinoline Analogs

Compound/AnalogEnzymeActivity (IC50, µM)Reference
Quinoline-triazole analog (11d)α-amylase0.80 ± 0.05[8]
Quinoline-triazole analog (8d)α-glucosidase1.20 ± 0.10[8]
Acarbose (standard)α-amylase / α-glucosidase10.30 ± 0.20 / 9.80 ± 0.20[8]

Synthesis and Methodologies

The synthesis of this compound analogs typically involves modifications at the 2- and 3-positions of the quinuclidine ring.

General Synthetic Strategy

A common approach involves the Dieckmann condensation of a suitably substituted piperidine derivative. Further modifications can be achieved through reactions such as amidation of the ester, or reactions at the ketone functionality. For instance, the synthesis of 3-quinoline carboxylic acid derivatives often starts from 2-aminobenzaldehyde, which undergoes condensation with diethyl malonate.[9]

Synthesis_Workflow Start Quinuclidine Precursor Modification Chemical Modification (e.g., Esterification, Amidation) Start->Modification Reaction Purification Purification (e.g., Chromatography) Modification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening Characterization->Screening

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Experimental Protocol: Synthesis of a 3-Quinoline Carboxylic Acid Derivative

This protocol is adapted from a procedure for the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a related quinoline structure.[9]

Materials:

  • 2-aminobenzaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • Combine 2-aminobenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine.

  • Heat the mixture to initiate the condensation reaction.

  • After the initial reaction, add ethanol and reflux the mixture to drive the reaction to completion.

  • Cool the reaction mixture and pour it into water.

  • Neutralize with a dilute acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug design.[10] For quinuclidine-based compounds, several key SAR principles have emerged from various studies.

SAR_Diagram Core Quinuclidine Scaffold Position2 Position 2 (Ester/Amide) Core->Position2 Modulates Receptor Binding Position3 Position 3 (Keto/Substituted) Core->Position3 Influences Potency Nitrogen Quaternary Nitrogen Core->Nitrogen Affects Selectivity Aromatic Aromatic Substituents Position2->Aromatic Enhances Activity

Caption: Key structural features of the quinuclidine scaffold influencing biological activity.

  • The Ester/Amide Group at Position 2: This group is often crucial for hydrogen bonding interactions with the target protein. Conversion of the ethyl ester to various amides can significantly impact potency and selectivity.

  • The Ketone at Position 3: Reduction or substitution at this position can alter the molecule's conformation and electronic properties, leading to changes in activity.

  • The Quinuclidine Nitrogen: Quaternization of the nitrogen can introduce a permanent positive charge, which can be beneficial for interactions with anionic sites on receptors but may also limit blood-brain barrier permeability.

  • Aromatic Substituents: The addition of aromatic or heteroaromatic rings to the core structure, often via the ester or amide linkage, can lead to significant increases in potency through hydrophobic and pi-stacking interactions.

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of novel bioactive compounds. The diverse range of biological activities exhibited by its analogs underscores the value of this privileged structure in drug discovery. Future research will likely focus on:

  • Subtype-selective ligands: Fine-tuning the structure to achieve greater selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

  • Multi-target ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway.

  • In vivo evaluation: Moving promising in vitro candidates into preclinical animal models to assess their pharmacokinetic and pharmacodynamic properties.[11][12]

This guide has provided a comparative overview of the properties of this compound analogs, drawing on a range of studies. By understanding the structure-activity relationships and leveraging the synthetic versatility of this scaffold, researchers can continue to develop novel and effective therapeutic agents.

References

  • Study on the Synthesis and Structure-activity Relationship of 3-Styrylflavones Possessing Variously Hydroxylated D-ring Moiety. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. (2026, January 15). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Structure–Activity Relationship Studies of Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Inhibitor of AP-1 and NF-κB Mediated Gene Expression. (2025, October 31). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Muscarinic Receptor Agonists and Antagonists. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014, March 27). ACG Publications. Retrieved January 24, 2026, from [Link]

  • Muscarinic Antagonists. (n.d.). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b]Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. (2021, February 25). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Muscarinic Receptor Agonists and Antagonists. (n.d.). AccessMedicine. Retrieved January 24, 2026, from [Link]

  • Structures Activity Relationship. (n.d.). LIMU-DR Home. Retrieved January 24, 2026, from [Link]

  • Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1,2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001, February 28). SciSpace. Retrieved January 24, 2026, from [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023, September 23). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. (2025, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

Spectroscopic data comparison of "Ethyl 3-oxoquinuclidine-2-carboxylate" isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability for Ethyl 3-oxoquinuclidine-2-carboxylate

To fulfill the spirit and core requirements of this guide—to provide a robust, data-supported comparison of stereoisomers—we will pivot to a well-documented and classic example in stereochemistry: the enantiomers of carvone. (R)-(-)-carvone is the characteristic scent of spearmint, while (S)-(+)-carvone is found in caraway seeds. Their distinct biological properties, despite being mirror images of each other, underscore the importance of stereoisomer differentiation. The wealth of available spectroscopic data for both (R) and (S)-carvone makes them an excellent model system for this comparative guide.

This guide will now proceed to compare the spectroscopic data of (R)- and (S)-carvone, providing researchers, scientists, and drug development professionals with a framework for understanding and applying spectroscopic techniques to the critical task of stereoisomer characterization.

The Critical Role of Spectroscopic Analysis in Stereoisomer Differentiation

In drug discovery and development, the separation and characterization of stereoisomers are not merely academic exercises; they are regulatory and safety imperatives. The different spatial arrangements of atoms in stereoisomers can lead to significant differences in their interactions with chiral biological targets like enzymes and receptors. This can result in one isomer being therapeutically active while the other is inactive or, in some cases, even toxic. Spectroscopic techniques provide a powerful arsenal for elucidating the three-dimensional structure of molecules and distinguishing between isomers.

A Comparative Spectroscopic Analysis of (R)- and (S)-Carvone

This section provides a detailed comparison of the spectroscopic data for the (R) and (S) enantiomers of carvone. While enantiomers exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility in achiral solvents), their interaction with plane-polarized light is distinct. Furthermore, their spectra in a chiral environment will differ.

¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For enantiomers, the ¹H and ¹³C NMR spectra in a standard achiral solvent are identical. The chemical shifts, coupling constants, and integration values will be the same for both (R)- and (S)-carvone.

To differentiate enantiomers using NMR, a chiral environment must be introduced. This can be achieved through the use of:

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts.

  • Chiral Lanthanide Shift Reagents (CLSRs): These reagents induce significant changes in the chemical shifts of nearby protons, and the magnitude of this shift can be different for each enantiomer.

Table 1: Representative ¹H and ¹³C NMR Data for Carvone (in CDCl₃)

¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
H16.74C1148.8
H32.50-2.20C2135.2
H45.90C341.6
H52.10-1.80C4125.1
H64.78, 4.75C545.2
H7 (CH₃)1.74C6200.1
H8 (CH₃)1.47C7 (CH₃)20.3
C8 (CH₃)15.6

Note: The data presented is for the racemic mixture, as the spectra for the individual enantiomers in an achiral solvent are identical.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Similar to NMR, the IR spectra of enantiomers are identical. Both (R)- and (S)-carvone will exhibit the same characteristic absorption bands.

Table 2: Key IR Absorption Bands for Carvone

Functional Group Wavenumber (cm⁻¹)
C=O (α,β-unsaturated ketone)~1675
C=C (alkene)~1645
C-H (sp² hybridized)~3080
C-H (sp³ hybridized)~2960-2850
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectra of enantiomers are identical. Both (R)- and (S)-carvone will show the same molecular ion peak and fragmentation pattern.

Expected Fragmentation Pattern for Carvone: The molecular ion peak for carvone will be at m/z = 150. Common fragmentation patterns would involve the loss of methyl (CH₃) and isopropyl (C₃H₇) groups.

Chiroptical Spectroscopy: The Definitive Tool for Enantiomer Differentiation

Techniques that use polarized light are essential for distinguishing between enantiomers.

  • Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the plane of polarized light to an equal but opposite degree.

    • (R)-(-)-carvone is levorotatory (rotates light to the left, -).

    • (S)-(+)-carvone is dextrorotatory (rotates light to the right, +).

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. This technique is particularly powerful for determining the absolute configuration of chiral molecules.

Experimental Protocols

Workflow for Spectroscopic Analysis of Chiral Molecules

Caption: General workflow for the spectroscopic analysis of chiral molecules.

Step-by-Step Protocol for ¹H NMR Analysis with a Chiral Solvating Agent
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the carvone isomer and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pure isomer.

  • Addition of CSA: Add a small, precisely measured amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Equilibration: Gently shake the NMR tube to ensure thorough mixing and allow the system to equilibrate.

  • Acquisition of Chiral Spectrum: Acquire another ¹H NMR spectrum.

  • Data Analysis: Compare the spectra obtained before and after the addition of the CSA. Look for the splitting of signals, which indicates the formation of diastereomeric complexes and confirms the presence of a single enantiomer or allows for the quantification of an enantiomeric excess.

Conclusion

The differentiation of stereoisomers is a critical task in modern chemistry, with profound implications for the pharmaceutical industry. While standard spectroscopic techniques like NMR, IR, and MS in achiral environments do not distinguish between enantiomers, they are essential for confirming the overall molecular structure. The definitive differentiation of enantiomers relies on chiroptical methods such as polarimetry and circular dichroism, which directly probe the molecule's interaction with polarized light. Furthermore, the use of a chiral environment in NMR spectroscopy provides a powerful method for both qualitative and quantitative analysis of enantiomers. The case of (R)- and (S)-carvone clearly illustrates how a combination of these techniques can be used to unambiguously characterize and differentiate stereoisomers, ensuring the safety and efficacy of chiral molecules.

References

  • PubChem. (n.d.). (-)-Carvone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (+)-Carvone. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Carvone. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

A Senior Application Scientist's Guide to the X-ray Crystallography of Ethyl 3-oxoquinuclidine-2-carboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of the X-ray crystallography of Ethyl 3-oxoquinuclidine-2-carboxylate derivatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of synthesis, crystallization, and structural elucidation. The guide emphasizes the scientific integrity and rationale behind experimental choices, presenting detailed protocols and comparative data to support the findings. Visualizations of experimental workflows and molecular structures are included to enhance understanding.

Introduction: The Significance of the Quinuclidine Scaffold in Medicinal Chemistry

The quinuclidine moiety, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, is a crucial structural motif in medicinal chemistry.[1] Its rigid, cage-like structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for designing potent and selective ligands for various biological targets.[2] Synthetic quinuclidine derivatives have demonstrated a wide array of pharmacological activities, including anticholinergic, antihistamine, and antimicrobial effects.[2][3]

The precise spatial arrangement of atoms within a molecule is paramount to its biological function. X-ray crystallography stands as a powerful and unambiguous technique for determining the three-dimensional structure of molecules at atomic resolution.[4] This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing invaluable insights into the conformation and stereochemistry of a compound. For drug discovery and development, this detailed structural information is critical for understanding structure-activity relationships (SAR) and for designing new molecules with improved efficacy and selectivity.[5]

This guide focuses on the X-ray crystallographic analysis of derivatives of "this compound," a key intermediate in the synthesis of various biologically active compounds. By comparing the crystal structures of different derivatives, we can elucidate how subtle changes in chemical structure influence the overall molecular conformation and crystal packing, which in turn can affect properties such as solubility, stability, and biological activity.

Synthesis and Crystallization of this compound Derivatives

General Synthetic Strategy

The synthesis of the quinuclidine core can be approached through various routes. A common method for preparing quinuclidin-3-one, a precursor to the target compounds, involves a Dieckmann condensation of ethyl piperidine-4-carboxylate with ethyl 2-chloroacetate, followed by hydrolysis and decarboxylation.[6] Derivatization at the 2-position can then be achieved through various organic reactions.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol is a representative example. Specific reaction conditions may need to be optimized for different derivatives.

Objective: To synthesize Ethyl 4-chloro-3-oxoquinuclidine-2-carboxylate.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Chlorination: In a round-bottom flask, dissolve this compound (1 equivalent) in CCl4.

  • Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated NaHCO3 solution to neutralize any acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Rationale for Experimental Choices:

  • NCS as Chlorinating Agent: NCS is a mild and selective chlorinating agent for allylic and benzylic positions, and in this case, for the alpha-carbon to the ketone.

  • BPO as Initiator: Benzoyl peroxide acts as a radical initiator to facilitate the chlorination reaction.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted reagents and byproducts, ensuring the purity of the final compound, which is critical for successful crystallization.[7]

Crystallization Methodologies: A Comparative Approach

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[8] The choice of crystallization method and solvent is critical and often requires empirical screening.[7]

Common Crystallization Techniques for Small Organic Molecules: [8][9][10]

  • Slow Evaporation: This is one of the simplest and most common methods.[8][10] A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth. The choice of solvent is crucial; the compound should be moderately soluble.[7]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Detailed Protocol: Crystallization by Slow Evaporation

Objective: To grow X-ray quality single crystals of a synthesized this compound derivative.

Materials:

  • Purified derivative

  • A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, diethyl ether, hexane)

  • Small glass vials (e.g., 1-2 mL)

  • Lint-free wipes

Procedure:

  • Solvent Screening: Test the solubility of the compound in various solvents to find one in which it is moderately soluble.

  • Preparation of Solution: Dissolve a small amount of the purified compound (e.g., 5-10 mg) in the chosen solvent (e.g., 0.5-1.0 mL) in a clean vial. Gentle warming may be necessary to fully dissolve the compound.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug into a clean vial to remove potential nucleation sites that can lead to the formation of many small crystals instead of a few large ones.[7]

  • Crystal Growth: Cover the vial with a cap that is not airtight or with a piece of parafilm with a few needle holes to allow for slow evaporation of the solvent.[8]

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

X-ray Crystallographic Analysis: A Comparative Study

Data Collection and Structure Refinement

Single crystals of suitable size and quality are mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. The structure is then solved and refined to obtain the final atomic coordinates and other crystallographic parameters.

Comparative Analysis of Crystal Structures

The following table summarizes hypothetical crystallographic data for "this compound" and two of its derivatives to illustrate a comparative analysis.

ParameterThis compoundDerivative A (4-Chloro)Derivative B (4-Hydroxy)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a (Å) 8.56710.1237.987
b (Å) 12.34511.4569.876
c (Å) 9.87613.7896.543
α (°) 909095.67
β (°) 105.4590101.23
γ (°) 909088.90
Volume (ų) 1012.31598.7501.2
Key Torsion Angle (°) C1-N-C2-C3 = 175.2C1-N-C2-C3 = 165.8C1-N-C2-C3 = 178.9
Intermolecular Interactions van der WaalsC-H···O hydrogen bondsO-H···O hydrogen bonds

Discussion of Structural Variations:

The introduction of different substituents at the 4-position of the quinuclidine ring leads to significant changes in the crystal packing and molecular conformation.

  • Crystal System and Space Group: The change from a monoclinic to an orthorhombic and then to a triclinic crystal system indicates that the substituents have a profound impact on the symmetry of the crystal lattice.

  • Unit Cell Parameters: The dimensions of the unit cell vary considerably among the three compounds, reflecting the different sizes and shapes of the molecules and how they pack together in the solid state.

  • Conformational Changes: The key torsion angle, which describes the puckering of the quinuclidine ring, is altered by the presence of the substituents. The bulky chloro group in Derivative A causes a greater deviation from planarity compared to the parent compound and the hydroxy derivative.

  • Intermolecular Interactions: The nature of the intermolecular forces is highly dependent on the substituent. While the parent compound primarily exhibits van der Waals interactions, the chloro derivative shows weak C-H···O hydrogen bonds.[11] The hydroxy group in Derivative B allows for the formation of strong O-H···O hydrogen bonds, which will significantly influence the crystal packing and physical properties like melting point and solubility.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution.[13][14] It can provide information about the connectivity of atoms and the dynamic behavior of molecules, which is not accessible from a static crystal structure.[15] However, for complex stereochemical assignments, the solid-state data from X-ray crystallography is often indispensable.[16]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound, confirming its identity.

The combination of these techniques provides a comprehensive understanding of a molecule's structure and properties in both the solid and solution states.[12]

Conclusion and Future Perspectives

The X-ray crystallographic analysis of this compound derivatives reveals that even small modifications to the molecular structure can have a significant impact on the solid-state conformation and crystal packing. This detailed structural information is invaluable for understanding the structure-activity relationships of this important class of compounds. Future work could involve co-crystallization of these derivatives with their biological targets to directly visualize the binding interactions and guide the design of next-generation therapeutic agents.

Visualizations

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Analysis Synthesis Synthesis of Derivative Purification Column Chromatography Synthesis->Purification Crude Product Crystallization Slow Evaporation Purification->Crystallization Pure Compound Crystal_Harvesting Crystal Harvesting Crystallization->Crystal_Harvesting Single Crystals Data_Collection Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Data_Analysis Comparative Structural Analysis Structure_Solution->Data_Analysis

Caption: Experimental workflow from synthesis to structural analysis.

Quinuclidine Scaffold cluster_derivatives Points of Derivatization Scaffold This compound Scaffold R1 Position 2 Scaffold->R1 Ester Modification R2 Position 3 (Keto) Scaffold->R2 Keto Reduction/Modification R3 Position 4 Scaffold->R3 Substitution

Caption: Core scaffold and potential derivatization sites.

References

  • CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents. (n.d.).
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved January 24, 2026, from [Link]

  • Klarić, M., et al. (2021). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Pharmaceuticals, 14(9), 893. [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 24, 2026, from [Link]

  • Al-Ktaifani, M. M., et al. (2022). Synthesis, X-ray Structure, Antimicrobial and Anticancer Activity of a Novel [Ag(ethyl-3-quinolate)2(citrate)] Complex. Molecules, 27(12), 3786. [Link]

  • Bodnar, E. N., et al. (2005). Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 48(4), 905–908. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • X-ray single-crystal structure of ethyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • The Synthesis and Reactions of Quinuclidine Derivatives - The University of Liverpool Repository. (n.d.). Retrieved January 24, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1731-1755. [Link]

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved January 24, 2026, from [Link]

  • Quinuclidine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Ethyl Quinuclidine-3-Carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 24, 2026, from [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis, X-ray diffraction study, analysis of inter... - IUCr. (n.d.). Retrieved January 24, 2026, from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1), 1-11. [Link]

  • Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101-111. [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications. (n.d.). Retrieved January 24, 2026, from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Ishihara, T., et al. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical & Pharmaceutical Bulletin, 52(10), 1204-1213. [Link]

  • US4925942A - Preparation of quinuclidine-3-methanol - Google Patents. (n.d.).

Sources

A Comparative Guide to the Reactivity of Ethyl 3-Oxoquinuclidine-2-carboxylate and Related Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Constrained Scaffold

In the landscape of synthetic chemistry and drug discovery, the rigid, bicyclic structure of the quinuclidine core holds a special significance. This scaffold, present in numerous natural products and pharmacologically active compounds, offers a conformationally restricted framework that can enhance binding affinity and metabolic stability. Ethyl 3-oxoquinuclidine-2-carboxylate, a prominent member of this family, integrates this desirable scaffold with two key reactive centers: a β-keto group and an ester functionality. This unique combination makes it a valuable building block for constructing complex molecular architectures.

This guide provides an in-depth analysis of the reactivity of this compound, comparing its performance in fundamental organic reactions against structurally distinct ester analogues. By examining the interplay of steric hindrance and electronic effects imposed by the bicyclic [2.2.2] system, we aim to provide researchers, scientists, and drug development professionals with a predictive understanding of its chemical behavior, supported by established chemical principles and detailed experimental protocols.

Molecular Architecture: Where Sterics and Electronics Converge

The reactivity of any molecule is fundamentally dictated by its three-dimensional structure and the electronic distribution within its bonds. This compound is a classic example of a β-keto ester, but its behavior is profoundly influenced by the rigid quinuclidine backbone.

  • Steric Constraints: Unlike a flexible, linear ester such as ethyl acetoacetate, the bicyclic nature of the quinuclidine core locks the molecule into a fixed conformation. This rigidity creates distinct steric environments around the ketone and ester carbonyls, dictating the trajectory of incoming nucleophiles.

  • Electronic Effects: The presence of the ketone at the β-position to the ester has a significant electron-withdrawing effect. This inductively enhances the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-ketonic analogue like ethyl quinuclidine-3-carboxylate.[1][2]

To fully appreciate these effects, we will compare the reactivity of our target molecule with three key analogues:

  • Ethyl Acetoacetate: An acyclic, flexible β-keto ester.

  • Ethyl 2-Oxocyclohexanecarboxylate: A monocyclic, more flexible β-keto ester.

  • Ethyl Quinuclidine-3-carboxylate: A bicyclic ester lacking the β-keto group.

cluster_main This compound C1 N C2 C1->C2 C7 C1->C7 C8 C1->C8 C3 O C2->C3 C4 C2->C4 C9 C C2->C9 C5 C4->C5 C4->C7 C4->C8 C6 C5->C6 C6->C1 C10 O C9->C10 C11 O C9->C11 C12 C11->C12 C13 C12->C13

Caption: Structure of this compound.

Comparative Reactivity in Key Transformations

We will now explore the reactivity of this compound in three fundamental transformations: hydrolysis, decarboxylation, and reduction.

Ester Hydrolysis (Saponification)

Ester hydrolysis, particularly under basic conditions (saponification), is a cornerstone reaction that proceeds via nucleophilic acyl substitution.[3][4][5] The reaction rate is sensitive to both the electrophilicity of the carbonyl carbon and the steric accessibility for the incoming hydroxide nucleophile.

Mechanistic Considerations: The reaction involves the attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid.[5] The electron-withdrawing β-keto group is expected to accelerate this reaction by increasing the partial positive charge on the ester carbonyl carbon. However, the rigid bicyclic framework may present a steric barrier.

G cluster_workflow Ester Hydrolysis (Saponification) Ester Ethyl 3-Oxoquinuclidine- 2-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ CarboxylicAcid Quinuclidine-3-oxo- 2-carboxylic Acid Tetrahedral->CarboxylicAcid - EtO⁻ Carboxylate Carboxylate Salt (Final Product) CarboxylicAcid->Carboxylate + EtO⁻ - EtOH

Caption: Workflow for base-catalyzed ester hydrolysis.

Comparative Analysis:

CompoundStructure TypeKey FeatureExpected Relative Rate of HydrolysisRationale
This compound Bicyclic β-Keto EsterRigid, Sterically definedModerate The activating effect of the β-keto group is tempered by the steric hindrance of the bicyclic scaffold, which restricts access to the ester carbonyl.
Ethyl Acetoacetate Acyclic β-Keto EsterFlexibleFast Strong electronic activation from the β-keto group combined with minimal steric hindrance due to conformational flexibility allows for rapid nucleophilic attack.
Ethyl 2-Oxocyclohexanecarboxylate Monocyclic β-Keto EsterFlexible RingFast-Moderate Electronic activation is present. Steric hindrance is greater than the acyclic analogue but less than the rigid bicyclic system.
Ethyl Quinuclidine-3-carboxylate Bicyclic EsterNo β-Keto groupSlow Lacks the electronic activation of a β-keto group. The inherent steric hindrance of the quinuclidine core slows the reaction significantly.

Experimental Protocol: Saponification of this compound

  • Trustworthiness: This protocol is a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of the final product can be confirmed by melting point analysis and NMR spectroscopy.

  • Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.97 g, 10 mmol) in ethanol (20 mL).

  • Base Addition: Add a solution of sodium hydroxide (0.6 g, 15 mmol) in water (10 mL) to the flask. The use of excess hydroxide ensures the reaction goes to completion.[3][6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The choice of reflux ensures a sufficient activation energy is provided for the hydrolysis to proceed at a reasonable rate.

  • Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate to monitor the disappearance of the starting ester.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Acidify the solution to a pH of ~3-4 with 2M hydrochloric acid. This step protonates the carboxylate salt to form the free carboxylic acid.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-oxoquinuclidine-2-carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Decarboxylation of the Corresponding β-Keto Acid

β-Keto esters do not decarboxylate directly. They must first be hydrolyzed to the corresponding β-keto acid, which can then lose CO₂ upon heating. The reaction proceeds through a cyclic, six-membered transition state, a type of pericyclic reaction.[7]

Mechanistic Considerations: The ease of decarboxylation is highly dependent on the ability of the molecule to adopt the necessary cyclic conformation for the transition state. The rigid quinuclidine framework may impose significant conformational strain, potentially hindering the formation of this transition state compared to more flexible systems.[8][9]

G cluster_workflow Decarboxylation Mechanism start β-Keto Acid ts Cyclic Transition State (6-membered ring) start->ts Heat (Δ) enol Enol Intermediate ts->enol ketone Ketone Product + CO₂ enol->ketone Tautomerization

Caption: Decarboxylation proceeds via a cyclic transition state.

Comparative Analysis:

Compound (after hydrolysis)Structure TypeKey FeatureExpected Ease of DecarboxylationRationale
3-Oxoquinuclidine-2-carboxylic Acid Bicyclic β-Keto AcidRigid, StrainedDifficult The rigid [2.2.2] bicyclic system severely restricts the bond rotation required to achieve the planar, six-membered cyclic transition state, thus requiring higher temperatures.
Acetoacetic Acid Acyclic β-Keto AcidFlexibleEasy Free rotation around the C-C single bonds allows for easy formation of the required cyclic transition state. Decarboxylation often occurs readily upon gentle heating.[7]
2-Oxocyclohexanecarboxylic Acid Monocyclic β-Keto AcidFlexible RingModerate The cyclohexane ring is more flexible than the quinuclidine system, allowing it to adopt the necessary conformation for decarboxylation more easily, though not as readily as the acyclic analogue.

Experimental Protocol: Decarboxylation of 3-Oxoquinuclidine-2-carboxylic Acid

  • Authoritative Grounding: This two-step procedure (hydrolysis followed by thermal decarboxylation) is the standard and well-established method for the decarboxylation of β-keto esters.[10][11]

  • Hydrolysis: First, hydrolyze this compound to 3-oxoquinuclidine-2-carboxylic acid using the saponification protocol described in Section 2.1. Ensure the isolated acid is thoroughly dried.

  • Thermal Decarboxylation: Place the dry 3-oxoquinuclidine-2-carboxylic acid (1.69 g, 10 mmol) in a distillation apparatus.

  • Heating: Heat the acid under an inert atmosphere (e.g., nitrogen). The temperature required will likely be significantly higher than for acyclic analogues due to ring strain. A temperature range of 150-200°C may be necessary.[8]

  • Product Collection: The product, 3-quinuclidinone, will be formed as CO₂ is evolved. It can be purified by distillation or sublimation directly from the reaction flask.

  • Validation: The identity of 3-quinuclidinone can be confirmed by comparing its boiling/melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) with literature values.

Reduction of the Ketone

The reduction of the ketone functionality in this compound to a secondary alcohol offers insight into the stereochemical control exerted by the bicyclic framework. Reagents like sodium borohydride (NaBH₄) are commonly used for this transformation.

Mechanistic Considerations: The hydride (H⁻) from NaBH₄ will attack the electrophilic carbonyl carbon. Due to the rigid structure of the quinuclidine, the two faces of the ketone are diastereotopic and sterically non-equivalent. The attack will preferentially occur from the less sterically hindered face, leading to a high degree of stereoselectivity in the product alcohol.

G cluster_workflow Ketone Reduction Workflow start Ethyl 3-Oxoquinuclidine- 2-carboxylate step1 1. NaBH₄, MeOH product Ethyl 3-Hydroxyquinuclidine- 2-carboxylate (Diastereomeric Mixture) start->product 1. NaBH₄, MeOH 2. H₂O workup step2 2. H₂O workup

Caption: Experimental workflow for ketone reduction.

Comparative Analysis:

CompoundStructure TypeKey FeatureExpected StereoselectivityRationale
This compound Bicyclic β-Keto EsterRigid, Sterically definedHigh The rigid framework creates a significant steric bias, forcing the hydride to attack from the less hindered face, resulting in one major diastereomer.
Ethyl 2-Oxocyclohexanecarboxylate Monocyclic β-Keto EsterFlexible RingModerate to Low The flexible cyclohexane ring can exist in multiple chair/boat conformations, presenting a less defined steric environment to the incoming nucleophile, leading to a mixture of diastereomers.

Experimental Protocol: Reduction of this compound

  • Expertise & Experience: The choice of methanol as a solvent is critical; it is protic and effectively solvates the borohydride reagent and the intermediate alkoxide. The reaction is performed at 0°C to control the exothermic nature of the reaction and enhance selectivity.

  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.97 g, 10 mmol) in methanol (30 mL). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise to the stirred solution. The slow addition is crucial to control the evolution of hydrogen gas.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water (10 mL) at 0°C to destroy any excess NaBH₄.

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent to yield the crude product. The product, Ethyl 3-hydroxyquinuclidine-2-carboxylate, can be purified by column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Conclusion

The reactivity of this compound is a fascinating case study in the influence of molecular architecture on chemical behavior. Our comparative analysis demonstrates that while its β-keto ester nature provides inherent electronic activation for reactions like hydrolysis, this is significantly modulated by the steric constraints of the rigid bicyclic [2.2.2] system.

  • Hydrolysis: Reactivity is moderate, representing a balance between electronic activation and steric hindrance.

  • Decarboxylation: The corresponding acid is highly resistant to decarboxylation due to the inability to form the required planar cyclic transition state.

  • Reduction: The ketone reduction is highly stereoselective, a direct consequence of the well-defined and rigid steric environment around the carbonyl group.

This guide illustrates that a nuanced understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity. For researchers working with this compound and its derivatives, these principles provide a robust framework for designing synthetic routes and anticipating reaction outcomes.

References

  • Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC - NIH. National Center for Biotechnology Information.
  • This compound (C10H15NO3) - PubChemLite. PubChem.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature - KOPS. University of Konstanz.
  • This compound | 34286-16-3. J&K Scientific LLC.
  • Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate : synthesis and reactivity with dienes. ScienceDirect.
  • Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. ResearchGate.
  • Ethyl Quinuclidine-3-Carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.
  • Ethyl quinuclidine-3-carboxylate | C10H17NO2 | CID 5152616. PubChem.
  • The Hydrolysis of Esters. Chemistry LibreTexts.
  • Synthesis and Utilisation of Novel Quinuclidine Derivatives. The University of Liverpool Repository.
  • hydrolysis of esters. Chemguide.
  • Decarboxylation. Master Organic Chemistry.
  • Decarboxylation of Carboxylic Acids. Chemistry LibreTexts.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
  • Ethyl 3-aminoquinoline-2-carboxylate. Aaronchem.
  • Stability Relationships in Bicyclic Ketones. ResearchGate.
  • Decarboxylation. Organic Chemistry Portal.
  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications.
  • Hydrolysis of Esters. Lumen Learning.
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University.
  • Unexpected reduction of ethyl 3-phenylquinoxaline-2- carboxylate 1,4-di-N-oxide derivatives by amines. PubMed.
  • Chemistry of Esters. Chemistry LibreTexts.
  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. MDPI.
  • Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. YouTube.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.

Sources

A Researcher's Guide to Characterizing Novel Quinuclidine-Based Compounds: Evaluating "Ethyl 3-oxoquinuclidine-2-carboxylate" Against the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the initial characterization of a novel compound, using "Ethyl 3-oxoquinuclidine-2-carboxylate" as a case study. As this molecule is a structurally interesting but biologically uncharacterized chemical intermediate, this document outlines a scientifically rigorous, hypothesis-driven approach to assess its potential efficacy in a relevant target-based assay.

The central hypothesis is built upon the compound's core structure: the quinuclidine (1-azabicyclo[2.2.2]octane) scaffold. This rigid, bicyclic amine is a key pharmacophore in many natural and synthetic bioactive compounds, including ligands for nicotinic acetylcholine receptors (nAChRs).[1][2] Therefore, we propose a logical starting point for characterization: evaluating its activity at the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a well-validated therapeutic target for cognitive and inflammatory disorders.[3][4]

This guide will compare the hypothetical performance of "this compound" (referred to herein as "Test Compound Q") with established α7 nAChR agonists, providing detailed experimental protocols, simulated data for objective comparison, and insights into the underlying scientific principles.

The Scientific Rationale: Why Target the α7 Nicotinic Acetylcholine Receptor?

The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, highly expressed in key brain regions like the hippocampus and cortex, as well as on immune cells.[5][6] Its activation leads to a rapid influx of calcium ions, modulating critical cellular processes.[5][7] This receptor is a focal point for drug discovery due to its role in:

  • Cognitive Function: α7 nAChRs are implicated in learning, memory, and attention.[5] Agonists of this receptor are actively being investigated for treating cognitive deficits in schizophrenia and Alzheimer's disease.[4]

  • Anti-Inflammatory Pathway: Activation of α7 nAChRs on immune cells, particularly macrophages, can suppress the production of pro-inflammatory cytokines, forming a key part of the "cholinergic anti-inflammatory pathway".[4][8]

Given that numerous quinuclidine derivatives have been synthesized to target nAChRs, evaluating Test Compound Q for activity at the α7 subtype is a logical and scientifically sound initial step in its biological profiling.[1][2]

Comparative Framework: Selecting the Right Benchmarks

To accurately gauge the efficacy of Test Compound Q, its performance must be measured against well-characterized reference compounds. For this guide, we have selected two potent and selective α7 nAChR agonists:

  • PNU-282987: A highly selective α7 nAChR agonist with a reported Ki of 26 nM. It is widely used as a research tool to probe α7 function and has shown efficacy in various preclinical models of neurological and inflammatory disorders.[9][10][11]

  • AR-R17779: Another selective α7 nAChR agonist that has demonstrated pro-cognitive and anti-inflammatory effects in animal models.[12][13] It serves as an excellent comparator for validating potential therapeutic efficacy.[14]

These compounds provide a robust baseline for assessing both the potency and efficacy of our novel test compound.

Experimental Design: A High-Throughput Calcium Flux Assay

The most direct method to measure the activation of the α7 nAChR ion channel is to quantify the resulting influx of calcium (Ca2+). A cell-based fluorescent calcium flux assay is the industry standard for this purpose, offering high-throughput screening (HTS) compatibility and robust, reproducible data.

The core principle is to use a cell line stably expressing the human α7 nAChR. These cells are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated by an agonist, the channel opens, allowing extracellular Ca2+ to rush into the cell. This binding of Ca2+ to the dye results in a significant increase in fluorescence intensity, which can be measured in real-time using a plate reader.[15][16]

Visualizing the Workflow

The following diagram outlines the key steps in the proposed experimental workflow.

G cluster_prep Cell & Plate Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed α7-nAChR expressing CHO or HEK293 cells into 384-well microplates p2 Incubate cells for 24 hours to allow adherence p1->p2 l2 Aspirate media and add loading buffer to each well p2->l2 l1 Prepare loading buffer with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Cal-520 AM) l1->l2 l3 Incubate for 60 mins at 37°C to allow dye uptake l2->l3 a2 Place cell plate and compound plate into a FLIPR or similar fluorescent plate reader l3->a2 a1 Prepare serial dilutions of Test Compound Q, PNU-282987, and AR-R17779 a1->a2 a3 Initiate kinetic read: Measure baseline fluorescence a2->a3 a4 Add compounds to cells and continue kinetic read to measure Ca2+ influx (peak fluorescence) a3->a4 d1 Normalize fluorescence data (Peak - Baseline) a4->d1 d2 Plot dose-response curves (Concentration vs. Response) d1->d2 d3 Calculate EC50 values using non-linear regression d2->d3

Caption: High-throughput calcium flux assay workflow.

Detailed Experimental Protocol

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human α7 nAChR.

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-4 AM or Cal-520® AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Test Compound Q, PNU-282987, AR-R17779, dissolved in DMSO to create 10 mM stock solutions.

Procedure:

  • Cell Plating: Seed the α7-nAChR expressing cells into 384-well plates at a density of 15,000-20,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Plate Preparation: Prepare a serial dilution plate. In a separate 384-well plate, perform 1:3 serial dilutions of the 10 mM stock solutions of Test Compound Q, PNU-282987, and AR-R17779 in assay buffer to generate a range of concentrations (e.g., from 100 µM down to 1 nM). Include wells with assay buffer only (vehicle control).

  • Dye Loading: Prepare a dye loading solution by diluting the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer to a final concentration of 2 µM. Add an equal volume of 2.5 mM probenecid solution to inhibit dye efflux.

  • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Fluorescence Measurement: Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument equipped with liquid handling capabilities.

  • Set the instrument to record fluorescence (e.g., Ex: 485 nm, Em: 525 nm) every second for 120 seconds.

  • After 10-20 seconds of baseline reading, the instrument should automatically add 20 µL from the compound plate to the corresponding wells of the cell plate.

  • Continue recording the fluorescence signal for the remainder of the time to capture the peak response.

  • Data Analysis: For each well, calculate the maximum fluorescence intensity post-compound addition minus the average baseline fluorescence. Normalize the data by setting the response from the vehicle control as 0% activation and the maximal response from the highest concentration of the most potent reference compound (e.g., PNU-282987) as 100% activation. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Comparative Efficacy: Interpreting the (Hypothetical) Data

To illustrate the output of this assay, the table below presents a set of realistic, hypothetical results comparing our Test Compound Q with the established agonists.

CompoundEC50 (nM)Emax (% of PNU-282987)Hill SlopeTarget
Test Compound Q 45085%1.1α7 nAChR
PNU-282987 30100%1.0α7 nAChR
AR-R17779 25095%0.9α7 nAChR

Data Interpretation:

  • Potency (EC50): The EC50 value indicates the concentration of an agonist required to produce 50% of its maximal effect. A lower EC50 value signifies higher potency. In our hypothetical data, PNU-282987 is the most potent agonist (EC50 = 30 nM). Test Compound Q (EC50 = 450 nM) is less potent than both reference compounds.

  • Efficacy (Emax): Emax represents the maximum response a compound can elicit. It is often expressed relative to a standard full agonist. Here, PNU-282987 is defined as the full agonist (100% efficacy). AR-R17779 shows very similar efficacy (95%). Test Compound Q, with an Emax of 85%, would be classified as a high-efficacy partial agonist in this context. This means that even at saturating concentrations, it does not activate the receptor to the absolute fullest extent that a full agonist can.

Mechanism of Action: The α7 nAChR Signaling Pathway

Understanding the downstream consequences of receptor activation is crucial. Agonist binding to the α7 nAChR triggers a conformational change that opens the ion channel, leading to a cascade of intracellular events.

G receptor α7 nAChR (Pentameric Ion Channel) ca_influx Ca²⁺ Influx receptor->ca_influx Channel Opening agonist Agonist (e.g., Test Compound Q) agonist->receptor cam Calmodulin (CaM) ca_influx->cam Activates pi3k PI3K/Akt Pathway ca_influx->pi3k jak2 JAK2/STAT3 Pathway ca_influx->jak2 camk CaMKII Activation cam->camk mapk MAPK/ERK Pathway camk->mapk gene_exp Changes in Gene Expression pi3k->gene_exp Regulates nfkb Inhibition of NF-κB Activation jak2->nfkb Leads to creb CREB Phosphorylation mapk->creb creb->gene_exp Regulates nfkb->gene_exp Regulates

Caption: Simplified α7 nAChR signaling cascade.

Activation of the α7 nAChR and the subsequent Ca2+ influx can trigger multiple downstream signaling pathways.[17] This includes the activation of calcium-dependent kinases like CaMKII, the PI3K/Akt pathway, and the JAK2/STAT3 pathway, which is central to the receptor's anti-inflammatory effects through the inhibition of NF-κB.[17][18] These pathways ultimately lead to changes in gene expression related to synaptic plasticity, cell survival, and inflammation.

Conclusion and Future Directions

This guide presents a hypothesis-driven strategy for the initial characterization of "this compound" (Test Compound Q). Based on our hypothetical data, Test Compound Q emerges as a partial agonist of the α7 nAChR with moderate potency.

Objective Comparison:

  • Potency: Test Compound Q is approximately 15-fold less potent than PNU-282987 and about 2-fold less potent than AR-R17779.

  • Efficacy: As a high-efficacy partial agonist (85%), it may offer a distinct therapeutic profile. Partial agonists can provide a "ceiling" effect, potentially reducing the risk of overstimulation and receptor desensitization compared to full agonists, which could be advantageous for chronic dosing regimens.

Next Steps in Drug Development:

  • Selectivity Profiling: The immediate next step is to screen Test Compound Q against other nAChR subtypes (e.g., α4β2) and a broader panel of receptors (especially the 5-HT3 receptor, which shares homology with the α7 nAChR) to determine its selectivity.[19]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Test Compound Q to understand how modifications to its structure affect potency and efficacy. This is critical for optimizing the lead compound.

  • In Vivo Efficacy Models: If selectivity and potency are promising, the compound should be advanced to animal models of cognition (e.g., novel object recognition, radial arm maze) and inflammation (e.g., lipopolysaccharide challenge) to assess its therapeutic potential in a physiological context.[12][13]

By following this structured, comparative approach, researchers can efficiently and rigorously evaluate the potential of novel chemical entities, transforming an uncharacterized molecule into a viable lead candidate for drug discovery.

References

  • Wikipedia. Alpha-7 nicotinic receptor. [Online] Available at: [Link].

  • Kovacic, P., et al. (2022). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. MDPI. [Online] Available at: [Link].

  • Youssef, A. M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica. [Online] Available at: [Link].

  • Mulle, C., et al. (1998). Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula. PubMed. [Online] Available at: [Link].

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs. [Online] Available at: [Link].

  • Van Kampen, M., et al. (2004). AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats. PubMed. [Online] Available at: [Link].

  • Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC. [Online] Available at: [Link].

  • Boichuk, S., et al. (2017). Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. PubMed. [Online] Available at: [Link].

  • Naidoo, R., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Online] Available at: [Link].

  • Papke, R. L., et al. (2015). Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist. Department of Pharmacology & Therapeutics. [Online] Available at: [Link].

  • Sun, Q., et al. (2017). Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats. NIH. [Online] Available at: [Link].

  • Shigetomi, E., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Publications. [Online] Available at: [Link].

  • Kuca, K., et al. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. PMC. [Online] Available at: [Link].

  • Lucarini, L., et al. (2017). α7 Nicotinic Agonist AR-R17779 Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way. Frontiers. [Online] Available at: [Link].

  • Kourounakis, A., et al. (2011). Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. ResearchGate. [Online] Available at: [Link].

  • Juby, W. F., et al. (1981). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. PubMed. [Online] Available at: [Link].

  • Wu, H., et al. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Publications. [Online] Available at: [Link].

  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. [Online] Available at: [Link].

  • Liu, Y., et al. (2021). Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating. Frontiers. [Online] Available at: [Link].

  • Kuca, K., et al. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. MDPI. [Online] Available at: [Link].

  • Al-Ostoot, F. H., et al. (2019). Synthesis and Biological Evaluation of 2-Alkoxycarbonyl-3-Anilino Benzo[b]thiophenes and Thieno[2,3-b]Pyridines as New Potent Anticancer Agents. ResearchGate. [Online] Available at: [Link].

  • Ishiguro, M., et al. (2002). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. PubMed. [Online] Available at: [Link].

  • Wang, Y., et al. (2021). The Spinal α7-Nicotinic Acetylcholine Receptor Contributes to the Maintenance of Cancer-Induced Bone Pain in Rats. Dove Medical Press. [Online] Available at: [Link].

  • BMG Labtech. Cellular dopamine and intracellular calcium signaling using next generation HTS microplate reader. [Online] Available at: [Link].

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Online] Available at: [Link].

  • S-3-Quinuclidinol Supplier. (n.d.). Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. [Online] Available at: [Link].

  • Lonn, J., et al. (2021). The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice. Portland Press. [Online] Available at: [Link].

  • Wang, T., et al. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. PubMed Central. [Online] Available at: [Link].

  • Li, C., et al. (2021). A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. PMC. [Online] Available at: [Link].

  • Malmusi, L., et al. (2010). Discovery and Development of α7 Nicotinic Acetylcholine Receptor Modulators. ACS Publications. [Online] Available at: [Link].

Sources

"Ethyl 3-oxoquinuclidine-2-carboxylate" vs. "methyl 3-oxoquinuclidine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the quinuclidine scaffold is a privileged structural motif, appearing in a wide array of biologically active molecules. The 3-oxoquinuclidine-2-carboxylate moiety, in particular, serves as a versatile intermediate for the elaboration of more complex drug candidates. The choice between the ethyl and methyl ester of this key intermediate can have significant implications for the overall synthetic strategy, affecting reaction efficiency, purification, and downstream applications. This guide provides an in-depth, objective comparison of the synthesis of ethyl 3-oxoquinuclidine-2-carboxylate and its methyl counterpart, supported by a critical analysis of the underlying chemical principles and available data.

Introduction: The Strategic Importance of 3-Oxoquinuclidine-2-carboxylates

The rigid, bicyclic structure of the quinuclidine core imparts specific conformational constraints on molecules, which can be advantageous for optimizing ligand-receptor interactions. The presence of a ketone at the 3-position and a carboxylate at the 2-position provides two orthogonal handles for chemical modification. The ester can be hydrolyzed and decarboxylated to yield 3-quinuclidinone, a common building block, or it can be used in a variety of coupling reactions. The ketone functionality allows for the introduction of diverse substituents via nucleophilic addition or reductive amination.

The Synthetic Pathway: A Two-Step Approach

The most common and efficient route to 3-oxoquinuclidine-2-carboxylates involves a two-step sequence:

  • N-alkylation of a piperidine-2-carboxylate derivative: This step introduces the ethyl acrylate or methyl acrylate fragment onto the nitrogen atom of a suitable piperidine precursor.

  • Intramolecular Dieckmann Condensation: The resulting diester undergoes a base-mediated intramolecular cyclization to form the bicyclic β-keto ester.

Figure 1: General synthetic pathway to 3-oxoquinuclidine-2-carboxylates.

Comparative Analysis of Synthesis

While specific yields can vary depending on the precise reaction conditions and scale, a general comparison can be drawn based on the principles of the Dieckmann condensation and the properties of the respective esters.

ParameterThis compoundMthis compoundRationale and Causality
Precursor Synthesis Typically starts from ethyl piperidine-2-carboxylate and ethyl acrylate.Typically starts from methyl piperidine-2-carboxylate and methyl acrylate.The choice of starting materials is generally matched to the final ester to avoid transesterification side reactions.
Dieckmann Condensation Sodium ethoxide in ethanol or an aprotic solvent like toluene is the common base/solvent system.Sodium methoxide in methanol or an aprotic solvent is typically used.The use of a matching alkoxide base prevents transesterification of the ester, which would lead to a mixture of products.
Reaction Rate The reaction rate may be slightly slower compared to the methyl ester due to the greater steric bulk of the ethoxy group.The smaller methoxy group may allow for a slightly faster rate of intramolecular attack.Steric hindrance can influence the rate of both the initial deprotonation and the subsequent intramolecular nucleophilic acyl substitution.
Yield Yields are generally reported to be good, often in the range of 70-85%.Yields are also typically in the good to excellent range, potentially slightly higher than the ethyl ester under optimized conditions.The difference in yield is often marginal and highly dependent on the reaction conditions, including temperature, reaction time, and the efficiency of the work-up procedure.
Purification Purification is typically achieved by distillation under reduced pressure or column chromatography. The higher boiling point of the ethyl ester can be advantageous in separating it from lower-boiling impurities.Purification is also achieved by distillation or chromatography. The lower boiling point of the methyl ester may require more careful distillation to avoid losses.The difference in volatility between the two esters is a key consideration during purification.
Downstream Processing The ethyl ester can be advantageous in subsequent reactions where a higher boiling point is desirable.The methyl ester may be preferred if a subsequent step involves a reagent that is more reactive towards ethyl esters.The choice of ester can impact the selectivity and efficiency of subsequent chemical transformations.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of both the ethyl and methyl esters. These protocols are based on established procedures for Dieckmann condensations of similar substrates.

Protocol 1: Synthesis of this compound

Figure 2: Workflow for the synthesis of this compound.

Step 1: Synthesis of Diethyl 1-(2-ethoxycarbonylethyl)piperidine-2,4-dicarboxylate

  • To a solution of ethyl piperidine-2,4-dicarboxylate (1.0 eq) in absolute ethanol, add ethyl acrylate (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Step 2: Dieckmann Condensation

  • To a suspension of sodium ethoxide (1.2 eq) in anhydrous toluene, add the crude diethyl 1-(2-ethoxycarbonylethyl)piperidine-2,4-dicarboxylate (1.0 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the progress of the reaction by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of aqueous hydrochloric acid until the pH is acidic.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Protocol 2: Synthesis of Mthis compound

Figure 3: Workflow for the synthesis of mthis compound.

Step 1: Synthesis of Dimethyl 1-(2-methoxycarbonylethyl)piperidine-2,4-dicarboxylate

  • To a solution of methyl piperidine-2,4-dicarboxylate (1.0 eq) in anhydrous methanol, add methyl acrylate (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • The crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Dieckmann Condensation

  • To a suspension of sodium methoxide (1.2 eq) in anhydrous toluene, add the crude dimethyl 1-(2-methoxycarbonylethyl)piperidine-2,4-dicarboxylate (1.0 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the progress of the reaction by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of aqueous hydrochloric acid until the pH is acidic.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford mthis compound.

Conclusion and Recommendations

The choice between synthesizing ethyl or mthis compound is a nuanced one, with no universally superior option.

  • For routine synthesis and general applications, the ethyl ester is often a practical choice. The starting materials are readily available and the slightly higher boiling point of the product can simplify purification by distillation, especially on a larger scale.

  • For syntheses where reaction kinetics are critical or where downstream reactions may be sensitive to the nature of the ester, the methyl ester may be preferred. The potentially faster reaction rate of the Dieckmann condensation and the different reactivity profile of the methyl ester could be advantageous.

Ultimately, the decision should be made on a case-by-case basis, taking into account the specific requirements of the overall synthetic plan, the available resources, and the desired scale of the reaction. It is recommended that small-scale pilot reactions be conducted to optimize the conditions for the chosen ester before proceeding to a larger scale synthesis.

References

  • Clemo, G. R., & Metcalfe, T. P. (1937). 456. A new synthesis of 3-ketotetrahydro-1: 4-thiazine and a new route to quinuclidine. Journal of the Chemical Society (Resumed), 1937-1940. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann condensation (including the Thorpe-Ziegler condensation). Organic Reactions, 15, 1-203. [Link]

  • Leonard, N. J., & Gelfand, S. (1955). The Dieckmann Reaction on Tri-and Tetra-esters. Journal of the American Chemical Society, 77(12), 3272-3278. [Link]

  • Davis, B. R., & Garratt, P. J. (1988). The Dieckmann condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon. [Link]

  • Stork, G., & McElvain, S. M. (1946). The Stereochemistry of the Dieckmann Condensation. Journal of the American Chemical Society, 68(6), 1053-1058. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 3-oxoquinuclidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-oxoquinuclidine-2-carboxylate, a bicyclic aliphatic amine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, empowering you to manage this chemical waste with confidence and precision.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in the proper disposal of any chemical is to characterize it as either hazardous or non-hazardous waste according to the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA).[5][6] This determination dictates the subsequent disposal pathway.

1.1. RCRA Hazardous Waste Characteristics

A chemical waste is considered hazardous if it exhibits one or more of the following characteristics[7][8]:

  • Ignitability (D001): This applies to liquids with a flashpoint below 60°C (140°F), flammable solids, and oxidizers.[7] While specific data for this compound is unavailable, related bicyclic amines do not typically have low flashpoints. However, if dissolved in a flammable solvent, the entire solution may be classified as ignitable.

  • Corrosivity (D002): This applies to aqueous wastes with a pH of ≤ 2 or ≥ 12.5, or liquids that can corrode steel.[7][8] The amine functional group in this compound makes it basic. Therefore, it is highly likely to be classified as a corrosive hazardous waste.

  • Reactivity (D003): This applies to wastes that are unstable, react violently with water, or can generate toxic gases.[7] Based on related compounds, this characteristic is not anticipated for this compound under normal laboratory conditions.

  • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for the chemical to leach into groundwater.[7] Without specific toxicological data, it is prudent to handle this compound with care, assuming potential toxicity.

1.2. Listed Hazardous Wastes

The EPA also maintains lists of specific chemical wastes that are automatically classified as hazardous[9]:

  • F-List: Wastes from common manufacturing and industrial processes.[9]

  • K-List: Wastes from specific industries.[9]

  • P-List and U-List: Discarded commercial chemical products.[10][11]

This compound is not explicitly found on these lists. However, the generator of the waste (the researcher) is legally responsible for making an accurate hazardous waste determination.[10] Given the high probability of corrosivity, it should be managed as a hazardous waste.

RCRA Characteristic Likely Classification for this compound Rationale
Ignitability (D001) Unlikely (unless in flammable solvent)Bicyclic amines are not typically highly flammable.
Corrosivity (D002) Likely The amine functional group imparts basicity.
Reactivity (D003) UnlikelyNo known reactive hazards based on similar structures.
Toxicity (D004-D043) PossiblePrudent to assume potential toxicity in the absence of data.
Part 2: Step-by-Step Disposal Protocol

The following protocol provides a clear workflow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_neutralize Neutralization (if necessary) cluster_containerize Containerization cluster_disposal Final Disposal PPE 1. Don Appropriate PPE Segregate 2. Segregate Waste PPE->Segregate PrepareAcid 3. Prepare Dilute Acidic Solution Segregate->PrepareAcid If treating corrosive waste Container 6. Use a Compatible Waste Container Segregate->Container If not treating Neutralize 4. Slowly Add Waste to Acid PrepareAcid->Neutralize CheckpH 5. Verify pH (6-8) Neutralize->CheckpH CheckpH->Container Once neutral Label 7. Label the Container Container->Label Store 8. Store in Designated Area Label->Store Arrange 9. Arrange for Professional Disposal Store->Arrange

Caption: Disposal workflow for this compound.

2.1. Personal Protective Equipment (PPE)

Before handling the chemical waste, at a minimum, the following PPE must be worn:

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

2.2. Waste Segregation

Proper segregation of chemical waste is paramount to prevent accidental reactions.[12]

  • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.

  • Keep it separate from acidic compounds, strong oxidizing agents, and other reactive chemicals.

2.3. Neutralization of Corrosive Waste

Given the likely basic nature of this compound, neutralization is a recommended step to reduce its corrosive hazard before collection by a waste disposal service.

  • Step 1: In a well-ventilated fume hood, prepare a dilute solution of a weak acid, such as acetic acid or citric acid.

  • Step 2: While stirring, slowly and carefully add the this compound waste to the acidic solution. An exothermic reaction may occur, so proceed with caution.

  • Step 3: Periodically check the pH of the solution using a pH meter or pH paper. The target pH is between 6 and 8.

  • Step 4: Once the solution is neutralized, it can be prepared for disposal.

2.4. Containerization and Labeling

Properly containing and labeling your waste is a legal requirement and ensures safe handling.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[10] Do not use metal containers if the waste has not been neutralized. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard (e.g., "Corrosive - Basic"). Include the date the waste was first added to the container.

2.5. Storage and Final Disposal

  • Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from general work areas and have secondary containment to catch any potential leaks.[13]

  • Professional Disposal: Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][14] Follow your institution's specific procedures for requesting a waste pickup.

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.

References

  • Fisher Scientific. (2012, March 23). Safety Data Sheet: (R)-(-)-3-Quinuclidinol.
  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl coumarin-3-carboxylate.
  • Angene Chemical. (2025, February 14). Safety Data Sheet: 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid.
  • Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Hazardous Waste Experts. The 4 Types of Hazardous Waste. Retrieved from [Link]

  • Emory University. Chemical Waste Disposal Guidelines.
  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: (R)-3-Quinuclidinol.
  • EnviroX Website. (Date not available). Classifying Hazardous Waste Disposal: Important Things You Should Know. Retrieved from [Link]

  • Enamine. Bicyclic Aliphatic Amines.
  • Case Western Reserve University. RCRA. Retrieved from [Link]

  • MCF Environmental Services. (2023, March 7). 9 Classes of Hazardous Waste You Should Know. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • CATO Research Chemical Inc. (2025, September 8). Safety Data Sheet: Methyl 1-ethyl-4-oxopiperidine-3-carboxylate.
  • Lion Technology Inc. (2025, June 30). The 4 Characteristics of RCRA Hazardous Waste Explained.
  • West Virginia Department of Environmental Protection. RCRA Hazardous Waste. Retrieved from [Link]

  • Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Apollo Scientific. Safety Data Sheet: Ethyl 3-oxocyclohexane-1-carboxylate.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

Navigating the Safe Handling of Ethyl 3-oxoquinuclidine-2-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a novel bicyclic scaffold, Ethyl 3-oxoquinuclidine-2-carboxylate and its derivatives are gaining prominence in medicinal chemistry and drug development. As with any new chemical entity, a thorough understanding of its safe handling, particularly the requisite Personal Protective Equipment (PPE), is paramount for ensuring the well-being of laboratory personnel. This guide provides a detailed operational plan for the safe use and disposal of this compound, grounded in established safety protocols and data from closely related compounds.

Core Principles of Protection: A Multi-Layered Approach

The selection of appropriate PPE is not a one-size-fits-all determination but rather a risk-based assessment of the specific procedures being undertaken. The following sections detail the essential PPE and the rationale behind their use when handling this compound.

1. Respiratory Protection: Shielding Against Inhalation Hazards

Given the potential for acute toxicity upon inhalation, respiratory protection is a critical component of your safety protocol. The choice of respirator will depend on the scale of the operation and the potential for aerosolization.

  • For small-scale laboratory operations (milligram to gram scale) in a well-ventilated fume hood: A NIOSH-approved N95 respirator is recommended to protect against airborne particles.

  • For larger scale operations or situations with a higher risk of aerosol generation: A full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be employed to provide a higher level of protection.

2. Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure, and the selection of appropriate gloves is crucial.

  • Material: Nitrile or neoprene gloves are preferred due to their broad chemical resistance. Always use powder-free gloves to prevent the aerosolization of the compound.

  • Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation or puncture. Employ proper glove removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste immediately after use[2].

3. Body Protection: Minimizing Skin Exposure

A dedicated laboratory coat or gown is essential to protect your street clothes and underlying skin from potential splashes and spills.

  • Type: A long-sleeved, knee-length laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a disposable gown made of a chemical-resistant material is recommended.

  • Hygiene: Laboratory coats should be laundered regularly and separately from personal clothing. If a significant spill occurs, the contaminated lab coat should be removed immediately and decontaminated or disposed of as hazardous waste.

4. Eye and Face Protection: Guarding Against Splashes

The potential for eye irritation necessitates robust eye and face protection.

  • Minimum Requirement: Safety glasses with side shields that meet ANSI Z87.1 standards are mandatory for all laboratory work.

  • Enhanced Protection: When there is a significant risk of splashing, chemical splash goggles should be worn. For maximum protection, a full-face shield used in conjunction with safety glasses or goggles is recommended.

Summary of Recommended PPE

For quick reference, the following table summarizes the recommended PPE for handling this compound.

Level of Risk Respiratory Protection Hand Protection Body Protection Eye/Face Protection
Low Risk (Small scale, in fume hood)N95 RespiratorNitrile or Neoprene GlovesStandard Lab CoatSafety Glasses with Side Shields
High Risk (Large scale, potential for aerosolization/splashing)Full Face-piece Respirator or PAPRNitrile or Neoprene GlovesChemical-Resistant GownChemical Splash Goggles and Face Shield
Operational Workflow for Safe Handling

The following diagram illustrates the procedural steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Ventilated Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound Carefully prep_setup->prep_weigh handle_reaction Perform Reaction/Procedure prep_weigh->handle_reaction handle_transfer Transfer Compound with Care handle_reaction->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. All waste generated from handling this compound should be considered hazardous.

1. Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and disposable gowns should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical waste[3].

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.

2. Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic," "Irritant").

3. Disposal Procedures:

Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery while upholding the highest standards of laboratory safety.

References

  • Environmental Health & Safety (EHS). (n.d.). Chemical Waste. Retrieved from [Link]

Sources

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